27-O-Demethylrapamycin
Description
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Properties
CAS No. |
141392-23-6 |
|---|---|
Molecular Formula |
C50H77NO13 |
Molecular Weight |
900.1 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)41(61-8)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)62-9)28-40(53)31(3)24-34(6)45(55)46(56)44(54)33(5)23-29/h10-12,15-16,24,29,31-33,35-39,41-43,45-46,52,55-56,60H,13-14,17-23,25-28H2,1-9H3/b12-10+,15-11+,30-16+,34-24+/t29-,31-,32-,33-,35-,36+,37+,38+,39-,41+,42+,43-,45-,46+,50-/m1/s1 |
InChI Key |
FQQYOXPFBMYCPO-AURGRMCHSA-N |
Synonyms |
Rapamycin, 32-O-demethyl- |
Origin of Product |
United States |
Foundational & Exploratory
27-O-Demethylrapamycin: A Technical Guide to its Discovery, Origin, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
27-O-demethylrapamycin is a naturally occurring analog of rapamycin (sirolimus), a macrolide with potent immunosuppressive and antifungal properties. This document provides a comprehensive overview of the discovery, microbial origin, and biological characteristics of this compound. It includes detailed experimental protocols for the cultivation of the producing organism and the extraction and purification of the compound. Furthermore, this guide presents quantitative data on the biological activity of a closely related demethylated rapamycin analog, elucidates the key signaling pathway it modulates, and outlines a typical workflow for the discovery of novel rapamycin derivatives.
Discovery and Origin
This compound was first identified as an immunosuppressant compound produced by a new strain of the bacterium Streptomyces hygroscopicus.[1] This discovery highlighted the diversity of rapamycin-related structures that could be generated by microbial systems. Like its parent compound, rapamycin, which was originally isolated from a soil sample from Easter Island (Rapa Nui), this compound is a product of the complex polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) biosynthetic pathway of S. hygroscopicus. The structural variation, in this case, the absence of a methyl group at the C-27 position, is a result of variations in the post-PKS tailoring steps of the biosynthesis process.
Quantitative Data
| Compound | IC50 (nmol/liter) | Assay |
| 41-O-demethyl-rapamycin | 1 | Phytohemagglutinin-stimulated human lymphocyte proliferation |
| Hydroxylated rapamycin metabolite | 1.5 | Phytohemagglutinin-stimulated human lymphocyte proliferation |
Note: The data presented is for 41-O-demethyl-rapamycin, an isomer of this compound, and is intended to be illustrative of the potential potency of demethylated rapamycin analogs.
Experimental Protocols
The following protocols are based on established methods for the production and purification of rapamycin from Streptomyces hygroscopicus and can be adapted for this compound.
Fermentation of Streptomyces hygroscopicus
This protocol describes the submerged fermentation process for the production of rapamycin analogs.
3.1.1. Inoculum Preparation
-
Prepare a seed culture medium containing appropriate sources of carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, yeast extract), along with essential minerals.
-
Inoculate the sterilized seed medium with a spore suspension or a vegetative culture of the specific Streptomyces hygroscopicus strain.
-
Incubate the seed culture at 28°C with agitation (e.g., 200-250 rpm) for 2-3 days until a dense culture is obtained.
3.1.2. Production Fermentation
-
Prepare the production medium, which may be similar to the seed medium but can be optimized for secondary metabolite production. The pH should be adjusted to around 6.0-7.5.[2]
-
Inoculate the production fermenter with the seed culture (typically 5-10% v/v).
-
Conduct the fermentation at a controlled temperature, typically between 25°C and 30°C, with continuous agitation and aeration.
-
Monitor the fermentation for key parameters such as pH, dissolved oxygen, and nutrient levels. The fermentation is typically carried out for 10-15 days.[2]
Extraction and Purification of this compound
This protocol outlines a general procedure for the isolation and purification of the target compound from the fermentation broth.
3.2.1. Extraction
-
At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extract the mycelial cake and the clarified broth separately with a suitable organic solvent such as methanol, ethyl acetate, or dichloromethane.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
3.2.2. Purification
-
Subject the crude extract to column chromatography using a stationary phase like silica gel.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone) to separate the different components.
-
Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing the desired compound and concentrate them.
-
Further purify the compound using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile-water gradient) to obtain highly pure this compound.
Structure Elucidation
The definitive structure of this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
Signaling Pathway and Experimental Workflow
mTOR Signaling Pathway
Rapamycin and its analogs, including this compound, exert their immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. The following diagram illustrates the mTOR signaling pathway and the point of inhibition by the rapamycin-FKBP12 complex.
Caption: The mTOR signaling pathway and its inhibition by the this compound-FKBP12 complex.
Experimental Workflow for Screening of Novel Rapamycin Analogs
The following diagram outlines a typical high-throughput screening workflow for the identification and characterization of new rapamycin analogs that inhibit mTOR.
References
An In-depth Technical Guide to 27-O-Demethylrapamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
27-O-Demethylrapamycin is a macrolide compound and a structural analog of rapamycin (sirolimus). Like its parent compound, it is produced by the bacterium Streptomyces hygroscopicus and exhibits potent immunosuppressive properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and biological activity. Detailed experimental protocols and data are presented to facilitate further research and development of this compound.
Introduction
Rapamycin and its analogs are a class of compounds that have garnered significant interest in the fields of immunology, oncology, and gerontology. Their primary mechanism of action involves the inhibition of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. This compound is a naturally occurring analog of rapamycin, and understanding its specific properties is crucial for the development of new therapeutic agents with potentially improved efficacy and safety profiles.
Chemical and Physical Properties
This compound is a large macrocyclic lactone with a complex chemical structure. The key difference from rapamycin is the absence of a methyl group at the 27-O position.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₇₇NO₁₃ | [1] |
| Molecular Weight | 900.17 g/mol | [1] |
| CAS Number | 141392-23-6 | [2] |
| Synonyms | 27-O-Desmethyl Sirolimus | [1] |
Synthesis and Purification
This compound can be obtained through fermentation of a specific strain of Streptomyces hygroscopicus or through chemical demethylation of rapamycin.[3]
Fermentation
A new strain of Streptomyces hygroscopicus has been identified that produces this compound as a fermentation product. The general protocol for fermentation and isolation would involve:
-
Culture: Culturing the specific Streptomyces hygroscopicus strain in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration.
-
Extraction: Extracting the fermentation broth with an organic solvent such as ethyl acetate or methanol.
-
Purification: Purifying the crude extract using chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound.
Chemical Synthesis
A method for the chemical synthesis of 27-O-demethyl sirolimus has been described in the patent literature. This process involves the selective demethylation of sirolimus.
Experimental Protocol: Chemical Demethylation of Sirolimus
-
Materials: Sirolimus, anhydrous methylene chloride, boron tribromide (BBr₃) solution in dichloromethane, saturated sodium bicarbonate solution, anhydrous sodium sulfate, HPLC system.
-
Procedure:
-
Dissolve sirolimus in anhydrous methylene chloride and cool the solution to between -50°C and -40°C under a nitrogen atmosphere.
-
Slowly add a solution of BBr₃ in dichloromethane to the cooled sirolimus solution. The molar ratio of sirolimus to BBr₃ should be between 4:1 and 20:1.
-
Maintain the reaction at -50°C to -40°C for 4 to 10 hours.
-
Quench the reaction by adding a saturated sodium bicarbonate solution to decompose the excess BBr₃.
-
Separate the organic layer, wash it, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by HPLC to obtain this compound.
-
Mechanism of Action
The mechanism of action of this compound is presumed to be identical to that of rapamycin, involving the inhibition of the mTOR signaling pathway.
-
Binding to FKBP12: this compound first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12).
-
Inhibition of mTORC1: The this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This binding allosterically inhibits the kinase activity of mTORC1.
-
Downstream Effects: Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and arrests the cell cycle in the G1 phase.
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Biological Activity
This compound has been identified as a potent immunosuppressive agent. While specific quantitative data for this analog is limited in publicly available literature, the activity of other demethylated rapamycin metabolites provides a strong indication of its potential.
| Compound | Biological Activity | IC₅₀ | Reference |
| 41-O-demethyl-rapamycin | Immunosuppressive | 1 nmol/liter | |
| Hydroxylated rapamycin metabolite | Immunosuppressive | 1.5 nmol/liter | |
| Rapamycin | Immunosuppressive | < 1 nmol/L | |
| Rapamycin | mTORC1 Inhibition (in MCF-7 cells) | 6.7 nM |
In Vitro Immunosuppression Assay
The immunosuppressive activity of this compound can be evaluated using a lymphocyte proliferation assay.
Experimental Protocol: T-Cell Proliferation Assay
-
Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and culture them in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Stimulate T-cell proliferation using a mitogen such as phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.
-
Treatment: Treat the stimulated cells with a range of concentrations of this compound.
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), assess cell proliferation using methods such as [³H]-thymidine incorporation, CFSE dilution assay, or a colorimetric assay (e.g., MTT or WST-1).
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.
In Vitro mTOR Inhibition Assay
The direct inhibitory effect of this compound on mTOR can be quantified by measuring the phosphorylation of downstream targets.
Experimental Protocol: Western Blot for mTORC1 Activity
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293, MCF-7) and treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated S6K1 (p-S6K1) and phosphorylated 4E-BP1 (p-4E-BP1).
-
Use antibodies against total S6K1 and 4E-BP1 as loading controls.
-
Incubate with a suitable secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of S6K1 and 4E-BP1 phosphorylation and calculate the IC₅₀.
Caption: Experimental workflow for the production and biological evaluation of this compound.
Conclusion
This compound is a promising immunosuppressive compound that warrants further investigation. Its structural similarity to rapamycin and the confirmed biological activity of other demethylated analogs suggest that it likely acts through the mTOR signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to synthesize, purify, and characterize the biological activity of this compound. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its therapeutic potential in various disease models. The availability of quantitative data on its binding affinity to FKBP12 and its specific IC₅₀ for mTOR inhibition will be critical for advancing its development as a potential therapeutic agent.
References
The Role of 27-O-Demethylrapamycin as a Sirolimus Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
[Shanghai, China] – This technical guide provides a comprehensive overview of 27-O-demethylrapamycin, a known impurity and metabolite of the immunosuppressant drug sirolimus (rapamycin). This document details its chemical properties, analytical detection methods, and comparative biological activity, offering critical insights for researchers and professionals in drug development and quality control.
Introduction
Sirolimus, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent immunosuppressant widely used to prevent organ transplant rejection.[1] Its mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Given its therapeutic importance, ensuring the purity and quality of sirolimus is paramount. This compound is a key related substance that can arise during fermentation or as a metabolite. Understanding its characteristics is essential for controlling its presence in sirolimus drug products.
Chemical Properties and Structure
This compound is a structural analog of sirolimus, differing by the absence of a methyl group at the 27-position. This seemingly minor structural change can potentially impact its physicochemical properties and biological activity.
| Property | Sirolimus | This compound |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₀H₇₇NO₁₃ |
| Molecular Weight | 914.17 g/mol | 900.17 g/mol |
| Synonyms | Rapamycin, Rapamune | 27-O-Desmethylrapamycin, 27-O-Desmethylsirolimus |
Regulatory Landscape and Pharmacopeial Standards
Controlling impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring patient safety and therapeutic efficacy. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide guidelines for the control of related substances in sirolimus. While specific limits for individual unidentified impurities are often set, the monographs for sirolimus should be consulted for the most current and detailed information on acceptable levels of this compound and other related compounds. Regulatory authorities provide strict guidelines for acceptable impurity levels in pharmaceutical formulations.[2]
Analytical Methodologies for Detection and Quantification
Accurate and robust analytical methods are essential for the identification and quantification of this compound in sirolimus samples. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A variety of HPLC methods have been developed and validated for the analysis of sirolimus and its impurities.[3][4] These methods typically utilize a reversed-phase column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength of approximately 278 nm.
Illustrative HPLC Method for Sirolimus and Impurity Analysis:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer.
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 278 nm
-
Column Temperature: 55°C
-
Injection Volume: 150 µL
Caption: Simplified mTORC1 signaling pathway and its inhibition by sirolimus.
Immunosuppressive Activity
This compound has been reported to possess immunosuppressive properties. However, a quantitative comparison of its potency relative to sirolimus is crucial for a comprehensive risk assessment of this impurity. In vitro assays, such as mixed lymphocyte reaction (MLR) or mitogen-stimulated T-cell proliferation assays, are commonly used to evaluate the immunosuppressive activity of compounds.
Formation and Synthesis
Understanding the pathways through which this compound is formed is key to controlling its levels in the final drug product.
Biosynthesis and Fermentation
This compound can be produced as a co-metabolite during the fermentation of Streptomyces hygroscopicus. The biosynthetic pathway of rapamycin is complex, and variations in fermentation conditions or the use of mutant strains can lead to the production of different rapamycin analogs, including demethylated forms.
General Workflow for Isolation from Fermentation
Caption: General workflow for the isolation of this compound.
Chemical Synthesis
Chemical synthesis provides a means to obtain pure this compound for use as a reference standard in analytical methods and for further biological evaluation. A patented method describes the demethylation of sirolimus at the 27-position using a Lewis acid as a demethylating reagent.
Exemplary Synthetic Protocol:
-
Dissolution: Dissolve sirolimus in an anhydrous solvent such as acetonitrile.
-
Reagent Preparation: Prepare a solution of a Lewis acid compound (e.g., a combination of aluminum chloride and tetrabutylammonium iodide) in the same anhydrous solvent.
-
Reaction: Add the Lewis acid solution dropwise to the sirolimus solution at a controlled temperature (e.g., 0-5°C) and allow the reaction to proceed for a specified time (e.g., 8-16 hours).
-
Workup and Purification: Quench the reaction, remove the Lewis acid, and purify the product using chromatographic techniques such as HPLC to isolate this compound.
Conclusion
This compound is a significant impurity of sirolimus that requires careful monitoring and control. Its structural similarity to the parent compound suggests the potential for biological activity, underscoring the importance of robust analytical methods for its detection and quantification. This technical guide provides a foundational understanding of this compound, from its chemical properties and analytical characterization to its biological context. Further research to establish a comprehensive profile of its immunosuppressive potency and to define its acceptable limits in pharmacopeial monographs will be critical for ensuring the quality and safety of sirolimus-based therapies.
References
- 1. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
The Biosynthesis of 27-O-Demethylrapamycin in Streptomyces hygroscopicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, a macrolide produced by the soil bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy and has garnered significant interest for its potent antifungal, anti-inflammatory, and antitumor properties.[1][2] The intricate biosynthetic pathway of rapamycin has been a subject of intense research, not only for optimizing its production but also for generating novel analogs with improved therapeutic profiles. One such naturally occurring analog is 27-O-demethylrapamycin, an immunosuppressant compound produced by a specific strain of Streptomyces hygroscopicus.[3] This technical guide provides an in-depth exploration of the biosynthesis of this compound, focusing on the enzymatic machinery, relevant experimental protocols, and quantitative data to aid researchers in this field.
The Biosynthetic Pathway of Rapamycin and the Formation of this compound
The biosynthesis of rapamycin is a complex process orchestrated by a modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, followed by a series of post-PKS tailoring modifications. The core macrolide ring is assembled from a shikimate-derived starter unit and extender units, followed by the incorporation of L-pipecolate.[1] The formation of this compound is a result of the post-PKS tailoring steps, specifically the hydroxylation and subsequent methylation at the C27 position of the rapamycin precursor.
The key enzymes involved in this specific modification are:
-
RapN: A cytochrome P450 monooxygenase responsible for the hydroxylation of the rapamycin precursor at the C27 position.
-
RapQ: An S-adenosylmethionine (SAM)-dependent O-methyltransferase that catalyzes the methylation of the newly introduced hydroxyl group at C27.
The accumulation of this compound is likely due to the presence of a Streptomyces hygroscopicus strain with a less efficient or mutated RapQ methyltransferase, leading to the incomplete methylation of the C27 hydroxyl group. This results in the production of the demethylated analog alongside rapamycin.
Signaling Pathway of Rapamycin Biosynthesis
The biosynthesis of rapamycin is tightly regulated. While a complete signaling pathway for the specific production of this compound is not fully elucidated, the general regulatory network for rapamycin production provides a foundational understanding.
Caption: General regulatory cascade for rapamycin production.
Quantitative Data on Rapamycin Production
While specific quantitative data for this compound production is scarce in publicly available literature, extensive research has been conducted on optimizing rapamycin yields in S. hygroscopicus. This data provides a valuable benchmark for studies on its demethylated analog.
| Strain | Fermentation Condition | Key Parameter | Value | Reference |
| S. hygroscopicus MTCC 4003 | Shake Flask | Final Rapamycin Titer | 539 mg/L | [4] |
| S. hygroscopicus MTCC 4003 | Bioreactor (300 rpm, 1 vvm) | Final Rapamycin Titer | 1316 mg/L | |
| S. hygroscopicus MTCC 4003 | Bioreactor | Maximum Specific Growth Rate (µmax) | 0.008 h⁻¹ | |
| S. hygroscopicus MTCC 4003 | Bioreactor | Substrate Saturation Constant (Ks) | 2.835 g/L | |
| S. hygroscopicus MTCC 4003 | Bioreactor | Substrate Inhibition Constant (Ki) | 0.0738 g/L | |
| Wild-type S. hygroscopicus | Unoptimized Medium | Rapamycin Production | 37.5 ± 2.8 mg/L | |
| Mutant S. hygroscopicus | Optimized Medium (Glycerol-based) | Rapamycin Production | 220.7 ± 5.7 mg/L | |
| S. hygroscopicus FC904 (Mutant C14-2) | - | Rapamycin Titer Increase | 124% higher than parent |
Experimental Protocols
Gene Knockout in Streptomyces hygroscopicus to Study the Role of rapQ
This protocol describes a general workflow for creating a targeted gene knockout of the rapQ gene, which is responsible for the C27 methylation, to potentially increase the production of this compound. This method is based on intergeneric conjugation from E. coli to S. hygroscopicus using a temperature-sensitive plasmid like pKC1139.
Caption: Workflow for rapQ gene knockout in S. hygroscopicus.
Detailed Methodology:
-
Construction of the Knockout Plasmid:
-
Amplify by PCR the upstream and downstream flanking regions (each approximately 1.5-2 kb) of the rapQ gene from S. hygroscopicus genomic DNA.
-
Clone these flanking regions into the temperature-sensitive shuttle vector pKC1139 on either side of an antibiotic resistance cassette (e.g., the apramycin resistance gene, aac(3)IV).
-
Verify the final construct by restriction digestion and sequencing.
-
-
Intergeneric Conjugation:
-
Introduce the knockout plasmid into the non-methylating E. coli strain ET12567 containing the helper plasmid pUZ8002.
-
Prepare a spore suspension of S. hygroscopicus.
-
Mix the E. coli donor strain with the S. hygroscopicus spores on a suitable agar medium (e.g., SFM - Soya Flour Mannitol) and incubate.
-
-
Selection and Screening:
-
After incubation, overlay the plates with an appropriate antibiotic to select for exconjugants (e.g., nalidixic acid to counter-select E. coli and apramycin to select for S. hygroscopicus that have integrated the plasmid).
-
Isolate and culture the resulting exconjugants.
-
To induce the second crossover event (excision of the plasmid), culture the exconjugants at a non-permissive temperature for pKC1139 replication (e.g., 39°C).
-
Plate the culture on a non-selective medium and then replica plate to identify colonies that have lost the antibiotic resistance marker of the plasmid, indicating the excision of the vector.
-
Confirm the gene replacement by PCR analysis using primers flanking the rapQ gene and by Southern blot analysis of genomic DNA.
-
Precursor-Directed Biosynthesis
This technique involves feeding analogs of natural precursors to a microbial culture to generate novel derivatives of the natural product. To study the biosynthesis of rapamycin and its analogs, precursor-directed biosynthesis can be employed by feeding analogs of L-pipecolic acid.
Workflow:
Caption: Workflow for precursor-directed biosynthesis.
Detailed Methodology:
-
Culture Preparation:
-
Prepare a seed culture of S. hygroscopicus in a suitable liquid medium.
-
Inoculate a production medium with the seed culture.
-
-
Precursor Feeding:
-
Prepare a sterile stock solution of the desired precursor analog (e.g., a derivative of L-pipecolic acid).
-
Add the precursor analog to the production culture at a specific time point during fermentation (e.g., after 24-48 hours of growth).
-
-
Fermentation and Extraction:
-
Continue the fermentation for several days.
-
Harvest the mycelia by centrifugation.
-
Extract the metabolites from the mycelia using an organic solvent such as methanol or acetone.
-
-
Analysis:
-
Analyze the crude extract by HPLC and LC-MS/MS to identify and quantify the production of novel rapamycin analogs.
-
Metabolite Analysis by HPLC and LC-MS/MS
Accurate identification and quantification of this compound and rapamycin require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice.
Workflow:
Caption: Workflow for metabolite analysis by HPLC-MS/MS.
Detailed Methodology:
-
Sample Preparation:
-
Extract the fermentation broth or mycelia with a suitable organic solvent.
-
Centrifuge to remove cell debris and filter the supernatant.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at approximately 278 nm.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: A triple quadrupole or ion trap mass spectrometer.
-
Mode: For quantification, use Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for rapamycin and this compound would need to be determined by direct infusion of standards.
-
Rapamycin (m/z): [M+Na]+ ~936.6
-
This compound (m/z): [M+Na]+ ~922.6
-
-
-
Quantification:
-
Prepare a standard curve using purified this compound and rapamycin standards.
-
Quantify the compounds in the samples by comparing their peak areas to the standard curve.
-
Conclusion
The biosynthesis of this compound in Streptomyces hygroscopicus offers a fascinating glimpse into the intricacies of secondary metabolite production and the potential for generating novel bioactive compounds. Understanding the roles of the tailoring enzymes, particularly the P450 monooxygenase RapN and the methyltransferase RapQ, is crucial for harnessing this biosynthetic pathway. The experimental protocols outlined in this guide provide a framework for researchers to investigate and manipulate the production of this compound and other rapamycin analogs. Further research, particularly in quantifying the production of this demethylated analog in various strains and elucidating the precise kinetics of the tailoring enzymes, will undoubtedly pave the way for the development of new and improved therapeutic agents.
References
- 1. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated Metabolomic and Network Analysis to Explore the Potential Mechanism of Three Chemical Elicitors in Rapamycin Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an immunosuppressant compound produced by a new strain of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of 27-O-Demethylrapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
27-O-Demethylrapamycin, a derivative of the well-established immunosuppressant and anti-proliferative agent rapamycin (sirolimus), has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing parallels with its parent compound and highlighting key distinctions where data is available. This document synthesizes the current understanding of its interaction with the immunophilin FKBP12, the subsequent inhibition of the mechanistic Target of Rapamycin (mTOR), and the downstream effects on cellular signaling pathways. Particular emphasis is placed on summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the intricate molecular interactions and pathways.
Core Mechanism of Action: Inhibition of the mTOR Signaling Pathway
The fundamental mechanism of action of this compound mirrors that of rapamycin, centering on the inhibition of the serine/threonine kinase mTOR, a crucial regulator of cell growth, proliferation, metabolism, and survival.[1][2] This inhibition is not direct but is mediated by the formation of a ternary complex with the intracellular protein FKBP12 (FK506-Binding Protein 12).[1][3]
The process can be dissected into two key steps:
-
Binding to FKBP12: this compound first binds to the cytosolic receptor FKBP12.[4] FKBP12 possesses peptidyl-prolyl isomerase (PPIase) activity, though inhibition of this enzymatic function is not the primary source of the immunosuppressive effects of rapamycin and its analogs. The binding of this compound to FKBP12 induces a conformational change in the protein, creating a new composite surface.
-
Inhibition of mTORC1: The this compound/FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This binding event allosterically inhibits the kinase activity of mTORC1. mTORC1 is a multi-protein complex that includes mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8.
The inhibition of mTORC1 by the this compound/FKBP12 complex disrupts the phosphorylation of key downstream effectors, leading to the following cellular consequences:
-
Inhibition of Protein Synthesis: mTORC1 normally phosphorylates and activates S6 kinase (S6K) and phosphorylates and inactivates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 leads to the dephosphorylation and activation of 4E-BP1, which then binds to the translation initiation factor eIF4E, preventing the assembly of the translation initiation complex and thereby suppressing protein synthesis.
-
Cell Cycle Arrest: By inhibiting protein synthesis and other growth-related processes, the blockade of mTORC1 signaling leads to cell cycle arrest, primarily at the G1/S phase transition. This is a critical aspect of its immunosuppressive and anti-proliferative effects.
-
Modulation of Autophagy: mTORC1 is a key negative regulator of autophagy. Its inhibition can lead to the induction of this cellular self-degradation process.
Quantitative Data
A study by Box et al. (1995) identified this compound as an immunosuppressant compound produced by a new strain of Streptomyces hygroscopicus. While the full quantitative details from this seminal paper are not publicly available in abstract form, the MeSH terms associated with the publication confirm its characterization as an immunosuppressive agent that affects cell division and interacts with Tacrolimus Binding Proteins (a family that includes FKBP12).
Further research on rapamycin analogs provides a framework for the expected quantitative profile of this compound. The binding affinity of rapamycin to FKBP12 is in the nanomolar range. The FKBP12-rapamycin complex then binds to the FRB domain of mTOR with a dissociation constant (Kd) of approximately 12 nM, which is a 2000-fold tighter interaction than rapamycin binding to FRB alone (Kd ≈ 26 µM).
| Parameter | Rapamycin (Reference) | This compound |
| FKBP12 Binding Affinity (IC50) | ~0.057 µM | Data not publicly available. |
| FKBP12-Drug Complex Binding to FRB (Kd) | ~12 nM | Data not publicly available. |
| Immunosuppressive Activity (Cell-Based Assay) | Potent inhibitor of T-cell and B-cell proliferation. | Characterized as an immunosuppressant. |
Signaling Pathways and Experimental Workflows
The interaction of this compound with the mTOR pathway can be visualized through the following signaling diagram.
Figure 1: Simplified signaling pathway of mTORC1 inhibition by this compound.
An experimental workflow to characterize the mechanism of action of this compound would typically involve the following steps:
Figure 2: General experimental workflow for characterizing mTOR inhibitors.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, based on established methodologies for rapamycin and its analogs, the following protocols would be employed.
FKBP12 Binding Assay (Fluorescence Polarization)
This assay measures the binding of a small molecule to a protein by detecting changes in the polarization of fluorescent light.
-
Principle: A fluorescently labeled ligand (e.g., a known FKBP12 binder) is excited with polarized light. When unbound in solution, it tumbles rapidly, and the emitted light is depolarized. When bound to the larger FKBP12 protein, its tumbling is slower, and the emitted light remains polarized. A test compound that competes for binding will displace the fluorescent ligand, causing a decrease in polarization.
-
Methodology:
-
Recombinant human FKBP12 is incubated with a fluorescently labeled FKBP12 ligand (e.g., a fluorescent derivative of FK506).
-
Increasing concentrations of this compound are added to the mixture.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration.
-
mTORC1 Kinase Assay (In Vitro)
This assay directly measures the enzymatic activity of mTORC1 in the presence of an inhibitor.
-
Principle: The assay quantifies the phosphorylation of a specific mTORC1 substrate by purified mTORC1.
-
Methodology:
-
Purified, active mTORC1 is incubated in a kinase reaction buffer containing ATP and a recombinant substrate (e.g., inactive S6K1 or 4E-BP1).
-
The reaction is carried out in the presence of varying concentrations of the pre-formed this compound/FKBP12 complex.
-
The extent of substrate phosphorylation is quantified, typically using methods such as:
-
Radiolabeling: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based detection: Using an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-S6K1) in an ELISA or Western blot format.
-
-
The IC50 value is calculated from the dose-response curve.
-
Western Blot Analysis of Downstream mTORC1 Signaling
This technique is used to assess the phosphorylation status of mTORC1 substrates in intact cells.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of target proteins.
-
Methodology:
-
A suitable cell line (e.g., a lymphocyte cell line) is treated with various concentrations of this compound for a specified time.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is incubated with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control (e.g., β-actin or GAPDH) is also used.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
The band intensities are quantified to determine the relative levels of phosphorylation.
-
Lymphocyte Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
The MLR is a standard in vitro assay to assess the immunosuppressive activity of a compound.
-
Principle: T-cells from one donor (responder cells) are co-cultured with irradiated peripheral blood mononuclear cells (PBMCs) from a mismatched donor (stimulator cells). The responder T-cells recognize the foreign antigens on the stimulator cells and proliferate. The inhibitory effect of a compound on this proliferation is measured.
-
Methodology:
-
Responder PBMCs are isolated from one donor.
-
Stimulator PBMCs are isolated from a second, HLA-mismatched donor and are irradiated to prevent their proliferation.
-
Responder and stimulator cells are co-cultured in a 96-well plate in the presence of varying concentrations of this compound.
-
After a set incubation period (typically 4-6 days), cell proliferation is measured. Common methods include:
-
[3H]-Thymidine incorporation: A pulse of radioactive thymidine is added to the culture, and its incorporation into the DNA of proliferating cells is measured.
-
CFSE dilution: Responder cells are pre-labeled with the fluorescent dye CFSE. As cells divide, the dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity, which can be measured by flow cytometry.
-
-
The IC50 for the inhibition of proliferation is determined.
-
Conclusion
This compound exerts its biological effects through a well-defined mechanism of action that is analogous to its parent compound, rapamycin. By forming a complex with FKBP12, it allosterically inhibits the kinase activity of mTORC1, thereby suppressing critical cellular processes such as protein synthesis and cell cycle progression. While the specific quantitative data for this compound's binding affinities and inhibitory concentrations are not widely disseminated in publicly accessible literature, the established experimental framework for characterizing rapamycin analogs provides a clear roadmap for its comprehensive evaluation. Further research to fully elucidate the comparative potency and potential therapeutic advantages of this compound is warranted.
References
- 1. Sirolimus: its discovery, biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an immunosuppressant compound produced by a new strain of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
27-O-Demethylrapamycin mTOR signaling pathway
An In-depth Technical Guide on the mTOR Signaling Pathway and its Inhibition by Rapamycin Analogs
Executive Summary
This technical guide provides a comprehensive overview of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and metabolism. While the initial inquiry focused on the specific compound 27-O-Demethylrapamycin, publicly available scientific literature lacks specific data for this molecule. Therefore, this document will focus on the well-characterized mTOR inhibitor, Rapamycin (also known as Sirolimus), and its analogs. It is highly probable that this compound, as a derivative, shares a similar mechanism of action. This guide details the core components of the mTOR pathway, the mechanism of inhibition by Rapamycin, presents quantitative data for mTOR inhibitors, outlines relevant experimental protocols, and provides visual diagrams of the signaling cascade and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and metabolic diseases.
The mTOR Signaling Pathway
The mTOR signaling pathway is a crucial cellular cascade that integrates signals from growth factors, nutrients, energy status, and stress to regulate essential processes such as protein synthesis, lipid metabolism, and autophagy.[1] mTOR, a serine/threonine kinase, is the central component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][]
mTOR Complex 1 (mTORC1): mTORC1 is sensitive to Rapamycin and plays a primary role in promoting cell growth and proliferation.[2] Its core components include mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8.[] mTORC1 is activated by various upstream signals, including:
-
Growth factors: Insulin and other growth factors activate the PI3K-AKT pathway, which in turn phosphorylates and inhibits the TSC1/TSC2 complex, a negative regulator of mTORC1.
-
Amino acids: The presence of amino acids, particularly leucine, signals to mTORC1 and promotes its localization to the lysosomal surface, where it can be activated by the small GTPase Rheb.
-
Energy status: Low cellular energy levels, indicated by a high AMP/ATP ratio, lead to the activation of AMP-activated protein kinase (AMPK), which phosphorylates and activates the TSC1/TSC2 complex, thereby inhibiting mTORC1.
Once activated, mTORC1 phosphorylates several downstream targets to promote anabolic processes and inhibit catabolic ones. Key substrates include:
-
S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased protein synthesis by enhancing the translation of mRNAs with a 5' terminal oligopyrimidine tract (TOP).
-
4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.
-
ULK1: mTORC1 phosphorylates and inhibits ULK1, a kinase essential for the initiation of autophagy.
mTOR Complex 2 (mTORC2): mTORC2 is generally considered insensitive to acute Rapamycin treatment. Its core components include mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8. mTORC2 is involved in cell survival, metabolism, and cytoskeleton organization. A primary downstream target of mTORC2 is the kinase Akt. mTORC2 phosphorylates Akt at serine 473, leading to its full activation. Activated Akt then promotes cell survival and proliferation through various downstream effectors.
Mechanism of Action of Rapamycin and its Analogs
Rapamycin and its analogs, often referred to as "rapalogs," are allosteric inhibitors of mTORC1. Rapamycin does not directly bind to the catalytic site of mTOR. Instead, it first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex. This binding event prevents mTORC1 from interacting with its substrates, thereby inhibiting its downstream signaling. This leads to a G1 phase cell cycle arrest.
While mTORC2 is largely insensitive to acute rapamycin treatment, chronic exposure can inhibit the assembly of new mTORC2 complexes in some cell types, leading to a delayed inhibition of mTORC2 signaling.
Quantitative Data for mTOR Inhibitors
The following table summarizes key quantitative data for Rapamycin and a second-generation ATP-competitive mTOR inhibitor, OSI-027, for comparison. ATP-competitive inhibitors target the kinase domain of mTOR and can inhibit both mTORC1 and mTORC2.
| Compound | Type | Target(s) | IC50 | Cell-based Assay | Reference |
| Rapamycin (Sirolimus) | Allosteric Inhibitor | mTORC1 | Not typically measured by direct enzymatic IC50 due to its allosteric mechanism. Efficacy is measured by downstream effects. | Inhibits S6K1 phosphorylation at low nanomolar concentrations. | |
| OSI-027 | ATP-competitive Inhibitor | mTORC1, mTORC2 | mTORC1: 22 nM, mTORC2: 65 nM | Inhibits phosphorylation of 4E-BP1, S6K1, and Akt. |
Experimental Protocols
The investigation of the mTOR signaling pathway and the effects of its inhibitors typically involves a series of in vitro and in vivo experiments.
Western Blotting for mTOR Pathway Activation
Objective: To determine the phosphorylation status of key mTORC1 and mTORC2 downstream targets.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., cancer cell lines) in appropriate media. Treat cells with the mTOR inhibitor (e.g., Rapamycin) at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1, p-Akt (Ser473), Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Proliferation Assay
Objective: To assess the effect of an mTOR inhibitor on cell growth.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the mTOR inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like the CyQUANT assay.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Visualizations
mTOR Signaling Pathway Diagram
Caption: The mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes and the inhibitory effect of Rapamycin.
Experimental Workflow for mTOR Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating the efficacy and mechanism of an mTOR inhibitor in vitro.
References
Unveiling the Molecular Embrace: A Technical Guide to 27-O-Demethylrapamycin and FKBP12 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Quantitative Analysis of FKBP12 Binding Affinity
The binding affinity of rapamycin and its analogs to FKBP12 is typically high, falling within the nanomolar to low micromolar range. This strong interaction is a prerequisite for the subsequent inhibition of the mTOR signaling pathway. The affinity is commonly quantified using dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50). Below is a summary of representative binding affinities for rapamycin and other relevant ligands to FKBP12.
| Compound | Method | Affinity Constant | Reference |
| Rapamycin | Isothermal Titration Calorimetry (ITC) | Kd: 0.24 nM | [3] |
| Rapamycin (in the presence of FRB domain) | Isothermal Titration Calorimetry (ITC) | Kd: 0.10 nM | |
| Rapamycin Analog Library ("Rapalogs") | Fluorescence Polarization (FP) Competition Assay | KI: Nanomolar to low Micromolar range | |
| Rapamycin | Differential Scanning Calorimetry (DSC) | N/A (demonstrated thermodynamic stabilization) |
The mTOR Signaling Pathway: A Visual Representation
The binding of rapamycin to FKBP12 forms a molecular complex that acts as an inhibitor of mTORC1 (mTOR Complex 1). This inhibition disrupts a critical signaling cascade that regulates cell growth, proliferation, and metabolism. The following diagram illustrates the central role of the FKBP12-rapamycin complex in the mTOR pathway.
Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques are employed to accurately measure the binding affinity between small molecules and proteins. The choice of method often depends on factors such as the required throughput, the nature of the interacting molecules, and the desired thermodynamic information.
Fluorescence Polarization (FP) Assay
This high-throughput and homogeneous assay is widely used to determine binding affinities in a competitive format.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer) upon binding to a larger protein. In a competition assay, an unlabeled ligand (e.g., 27-O-demethylrapamycin) competes with the tracer for binding to the protein (FKBP12), causing a decrease in fluorescence polarization.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., phosphate-buffered saline, PBS) suitable for maintaining the stability of FKBP12.
-
A fluorescently labeled rapamycin analog (tracer) is synthesized or obtained commercially.
-
Recombinant human FKBP12 is expressed and purified.
-
The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure:
-
In a microplate, a fixed concentration of FKBP12 and the fluorescent tracer are added to each well.
-
Varying concentrations of the unlabeled competitor (this compound) are then added.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.
-
The IC50 value is determined from the resulting sigmoidal curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the protein (FKBP12) in a microcalorimeter. The heat released or absorbed during the binding event is measured after each injection.
Protocol Outline:
-
Sample Preparation:
-
Both FKBP12 and this compound are prepared in the same buffer to minimize heat of dilution effects.
-
The concentrations of the protein and ligand are precisely determined. Typically, the ligand concentration in the syringe is 10-20 times higher than the protein concentration in the cell.
-
-
ITC Experiment:
-
The sample cell is filled with the FKBP12 solution, and the injection syringe is filled with the this compound solution.
-
A series of small injections of the ligand into the protein solution is performed.
-
The heat change after each injection is measured and recorded.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), binding constant (Ka, from which Kd is calculated), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Principle: One of the binding partners (e.g., FKBP12) is immobilized on a sensor chip. A solution containing the other partner (e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index, which is detected as a change in the SPR signal.
Protocol Outline:
-
Chip Preparation and Ligand Immobilization:
-
A suitable sensor chip (e.g., CM5) is activated.
-
FKBP12 is immobilized onto the chip surface via covalent coupling (e.g., amine coupling).
-
The surface is then deactivated and stabilized.
-
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Different concentrations of this compound (the analyte) are injected over the surface.
-
The association of the analyte to the immobilized ligand is monitored in real-time.
-
After the injection, the running buffer is flowed again to monitor the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams (response units versus time) are analyzed.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable kinetic model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Experimental Workflow for Binding Affinity Determination
The following diagram outlines a typical workflow for characterizing the binding affinity of a compound like this compound to its target protein, FKBP12.
Caption: A generalized workflow for determining the binding affinity of a small molecule to a protein target.
References
Unveiling the Immunosuppressive Potential of 27-O-Demethylrapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 27-O-Demethylrapamycin is a macrolide compound and a close structural analog of rapamycin (sirolimus), a potent immunosuppressant widely used in clinical practice. Produced by a strain of Streptomyces hygroscopicus, this compound is recognized for its immunosuppressive properties. This technical guide provides an in-depth overview of its core immunosuppressive activities, mechanism of action, and the experimental methodologies used to characterize its effects. Due to the limited availability of specific data for this compound, this document leverages the extensive research on its parent compound, rapamycin, to infer its biological activities and provide detailed experimental context.
Core Immunosuppressive Properties and Mechanism of Action
The immunosuppressive effects of this compound, akin to rapamycin, are primarily mediated through the inhibition of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival. The mechanism unfolds through a series of molecular interactions:
-
Binding to FKBP12: this compound first forms a complex with the intracellular protein, FK506-binding protein 12 (FKBP12).
-
Inhibition of mTORC1: The resulting this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1]
-
Cell Cycle Arrest: This inhibition disrupts downstream signaling pathways, leading to a halt in the cell cycle at the G1 to S phase transition.[2][3] This arrest prevents the proliferation of immune cells, particularly T and B lymphocytes, which are central to the immune response.[2][3]
-
Downstream Effectors: The inhibition of mTORC1 by the drug-protein complex prevents the phosphorylation of key downstream effectors, including the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these targets leads to a reduction in protein synthesis required for cell proliferation.
The demethylation at the 27-O-position is a minor structural modification, and based on structure-activity relationship studies of rapamycin analogs, it is not expected to abolish its interaction with FKBP12 or its subsequent inhibition of mTOR. However, the precise potency of this compound in comparison to rapamycin requires direct experimental evaluation.
Quantitative Data on Immunosuppressive Activity (Inferred from Rapamycin)
The following tables summarize the quantitative data for rapamycin's immunosuppressive activity, which can be considered indicative for this compound. These values are typically determined through in vitro assays that measure the inhibition of immune cell proliferation.
Table 1: In Vitro Immunosuppressive Activity of Rapamycin
| Assay Type | Cell Type | Stimulant | IC50 (nM) | Reference |
| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | 0.1 - 1.0 | |
| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Interleukin-2 (IL-2) | 0.1 - 1.0 | |
| Mixed Lymphocyte Reaction (MLR) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Allogeneic Cells | ~1.0 | Inferred from multiple sources |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway
The mTOR signaling pathway, which is the primary target of this compound, is a central regulator of cellular metabolism, growth, and proliferation. The diagram below illustrates the key components of this pathway and the point of intervention by the this compound-FKBP12 complex.
Caption: mTOR signaling pathway and the inhibitory action of the this compound-FKBP12 complex.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the immunosuppressive properties of compounds like this compound are provided below. These protocols are based on standard immunological assays used for rapamycin and other immunosuppressants.
T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (T-cell stimulants)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom culture plates
-
Tritiated thymidine ([³H]-thymidine) or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer/plate reader (for non-radioactive methods)
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Drug Addition: Prepare serial dilutions of this compound. Add the desired concentrations of the compound to the wells. Include a vehicle control (solvent only).
-
Stimulation: Add the T-cell stimulant (e.g., PHA at 1 µg/mL) to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: 18 hours before the end of incubation, add 1 µCi of [³H]-thymidine to each well. At the end of the incubation, harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
BrdU Assay: Follow the manufacturer's protocol for the BrdU cell proliferation assay kit, which typically involves adding BrdU to the wells, followed by fixation, permeabilization, and detection with an anti-BrdU antibody.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
Caption: Workflow for the T-Cell Proliferation Assay.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the ability of a compound to inhibit T-cell proliferation induced by allogeneic stimulation, mimicking the recognition of foreign antigens.
Materials:
-
PBMCs from two different, unrelated healthy donors (responder and stimulator cells)
-
RPMI-1640 medium (as above)
-
Mitomycin C or irradiation source (to treat stimulator cells)
-
This compound
-
96-well round-bottom culture plates
-
Proliferation measurement reagents (as in the T-Cell Proliferation Assay)
Procedure:
-
Cell Preparation: Isolate PBMCs from two donors.
-
Stimulator Cell Treatment: Treat the stimulator PBMCs with mitomycin C (25 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation. Wash the cells thoroughly.
-
Plating: Plate the responder PBMCs (1 x 10⁵ cells/well) and the treated stimulator PBMCs (1 x 10⁵ cells/well) together in a 96-well round-bottom plate.
-
Drug Addition: Add serial dilutions of this compound to the co-culture.
-
Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement: Measure proliferation using [³H]-thymidine incorporation or a non-radioactive method as described for the T-Cell Proliferation Assay.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value for this compound.
References
27-O-Demethylrapamycin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
27-O-Demethylrapamycin, a close structural analog of the well-characterized macrolide rapamycin, is a potent immunosuppressive and antifungal agent. Like its parent compound, it is presumed to exert its biological effects through the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for the determination of key characteristics, and visualizes its presumed signaling pathway and a relevant experimental workflow. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While some data for this compound is available, several key experimental values have not been publicly reported. This section summarizes the known properties and provides established protocols for the determination of the missing data points.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₀H₇₇NO₁₃ | [1] |
| Molecular Weight | 900.17 g/mol | [1] |
| CAS Number | 141392-23-6 | [2] |
| Synonyms | 27-O-Desmethyl Sirolimus | [1] |
| Solubility | Data not available. See Protocol 1 for determination. | |
| Melting Point | Data not available. See Protocol 2 for determination. | |
| pKa | Data not available. See Protocol 3 for determination. |
For comparative purposes, the parent compound, rapamycin, has a melting point of 183-185°C and is soluble in ethanol, dimethyl sulfoxide (DMSO), and other organic solvents, but insoluble in water.[3] Its predicted pKa is approximately 10.40.
Experimental Protocols
Protocol 1: Determination of Solubility
Objective: To determine the solubility of this compound in various solvents.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline at pH 7.4) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.
-
-
Quantification:
-
Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in the saturated solution.
-
The determined concentration represents the solubility of the compound in the tested solvent at the specified temperature.
-
Protocol 2: Determination of Melting Point
Objective: To determine the melting point of this compound.
Methodology: Capillary Melting Point Method
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder.
-
Pack a small amount of the powder into a capillary tube, with a sample height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The range between these two temperatures is the melting point range.
-
Protocol 3: Determination of pKa
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology: Potentiometric Titration
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol co-solvent system if solubility in water is low).
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the ionizable group.
-
Monitor the pH of the solution continuously using a calibrated pH meter after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa value is determined from the pH at the half-equivalence point of the titration curve.
-
Signaling Pathway
This compound, as a derivative of rapamycin, is anticipated to inhibit the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism. The immunosuppressive and antifungal effects of rapamycin are primarily mediated through the inhibition of mTORC1.
Caption: Presumed mTOR Signaling Pathway Inhibition by this compound.
Experimental Workflow
The antifungal activity of this compound can be assessed using a variety of in vitro assays. The following workflow outlines a standard method for determining the minimum inhibitory concentration (MIC) against a common fungal pathogen, Candida albicans.
Caption: Workflow for Determining Antifungal Activity of this compound.
Detailed Protocol for Antifungal Susceptibility Testing:
-
Inoculum Preparation:
-
Culture Candida albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized fungal suspension.
-
Include a positive control (e.g., Amphotericin B), a negative control (no drug), and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the growth in the drug-free control well.
-
Conclusion
This compound is a promising rapamycin analog with documented immunosuppressive and antifungal properties. While its core physicochemical characteristics are established, further experimental determination of its solubility, melting point, and pKa is necessary for comprehensive profiling. The presumed mechanism of action via mTOR inhibition provides a solid foundation for further investigation into its molecular pharmacology. The provided protocols and workflows offer a standardized approach for researchers to further elucidate the properties and activities of this compound, paving the way for its potential therapeutic applications.
References
Early Studies on 27-O-Demethylrapamycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-O-Demethylrapamycin is a macrolide immunosuppressant and a close structural analog of rapamycin (sirolimus). First identified in the mid-1990s, it emerged from the ongoing research into the therapeutic potential of rapamycin-like compounds. This technical guide provides a comprehensive overview of the early characterization of this compound, focusing on its discovery, initial biological evaluation, and the experimental methodologies likely employed in its preclinical assessment. While specific quantitative data from its initial discovery is not widely available in the public domain, this document synthesizes available information and provides context through comparison with its parent compound, rapamycin.
Discovery and Initial Characterization
This compound was first isolated from the culture supernatant of a new strain of Streptomyces hygroscopicus (NCIMB 40319) by researchers at SmithKline Beecham Pharmaceuticals in 1995.[1] Its discovery was part of a broader effort to identify novel rapamycin analogs with potentially improved therapeutic profiles.
Initial characterization of this compound revealed a qualitative biological activity profile similar to rapamycin, albeit with some notable differences. The antifungal activity of this compound was observed to be lower than that of rapamycin.[1] Conversely, early assessments suggested that its inhibitory effect on the peptidyl-prolyl isomerase (PPIase) activity of FKBP12 might be increased compared to rapamycin.[1]
Quantitative Biological Data Summary
| Parameter | This compound | Rapamycin (Sirolimus) | Reference |
| Primary Source | Streptomyces hygroscopicus NCIMB 40319 | Streptomyces hygroscopicus | [1] |
| Antifungal Activity | Lower than rapamycin | Potent | [1] |
| FKBP12 PPIase Inhibition | Suggested to be increased compared to rapamycin | High affinity | |
| Immunosuppressive Activity (In Vitro) | Active | IC50: < 1 nmol/L (Ca-dependent T-cell proliferation) | |
| Mechanism of Action | Presumed to be via inhibition of mTOR | Inhibition of mTORC1 |
Presumed Experimental Protocols
The early evaluation of this compound would have likely followed established protocols for the characterization of immunosuppressive macrolides. The following sections detail the probable methodologies used.
In Vitro Immunosuppressive Activity Assays
The MLR assay is a standard in vitro method to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.
Objective: To determine the ability of this compound to inhibit the proliferation of T-cells stimulated by allogeneic cells.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically distinct donors (a responder and a stimulator). The stimulator cells are treated with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: Responder PBMCs are co-cultured with the treated stimulator PBMCs in the presence of varying concentrations of this compound.
-
Proliferation Assessment: After a period of incubation (typically 5-7 days), T-cell proliferation is measured. Historically, this was done by assessing the incorporation of radiolabeled thymidine ([³H]-thymidine) into the DNA of proliferating cells.
-
Data Analysis: The concentration of this compound that inhibits T-cell proliferation by 50% (IC50) is calculated.
This assay determines the affinity of the compound for its intracellular receptor, FKBP12.
Objective: To quantify the binding affinity of this compound to FKBP12.
Methodology:
-
Reagents: Recombinant human FKBP12 and a labeled ligand with known high affinity for FKBP12 (e.g., [³H]-FK506) are used.
-
Competition Assay: A fixed concentration of FKBP12 and the labeled ligand are incubated with a range of concentrations of this compound.
-
Separation and Detection: The bound and free labeled ligand are separated (e.g., by size exclusion chromatography or filter binding). The amount of bound labeled ligand is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibition constant (Ki) of this compound for the FKBP12-ligand interaction.
In Vivo Immunosuppressive Efficacy Model
This in vivo model is a gold standard for evaluating the efficacy of immunosuppressants in preventing organ transplant rejection.
Objective: To assess the ability of this compound to prolong the survival of a transplanted heart in a rodent model.
Methodology:
-
Transplantation: A heterotopic heart transplantation is performed between two genetically mismatched strains of rats (e.g., from a Brown Norway donor to a Lewis recipient).
-
Drug Administration: The recipient rats are treated with this compound at various doses and schedules, starting from the day of transplantation. A control group receives a vehicle.
-
Graft Survival Monitoring: The viability of the transplanted heart is monitored daily by palpation of the heartbeat. Rejection is defined as the cessation of a palpable heartbeat.
-
Data Analysis: The mean survival time of the allografts in the treated groups is compared to the control group to determine the efficacy of the drug.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
The presumed mechanism of action for this compound is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is analogous to that of rapamycin.
References
27-O-Demethylrapamycin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-O-Demethylrapamycin is a macrolide compound and a close structural analog of rapamycin (sirolimus), a well-established immunosuppressant and mTOR inhibitor. First identified as a product of a new strain of Streptomyces hygroscopicus, this compound has garnered interest for its potential therapeutic applications, primarily attributed to its immunosuppressive and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, potential therapeutic uses, and the methodologies employed in its evaluation. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the existing knowledge and provides a framework for future research and development.
Mechanism of Action: Targeting the mTOR Signaling Pathway
It is widely presumed that this compound shares a similar mechanism of action with its parent compound, rapamycin, by targeting the mammalian target of rapamycin (mTOR) signaling pathway.[3][4][5] The mTOR pathway is a crucial cellular signaling cascade that integrates intracellular and extracellular cues to regulate cell growth, proliferation, metabolism, and survival.
The canonical mechanism of rapamycin involves the formation of a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR complex 1 (mTORC1), leading to its allosteric inhibition. The inhibition of mTORC1 disrupts downstream signaling, affecting protein synthesis, lipid synthesis, and autophagy. This ultimately results in the arrest of the cell cycle at the G1 phase, thereby inhibiting the proliferation of various cell types, including T cells and B cells, which is the basis for its immunosuppressive effects.
The following diagram illustrates the mTOR signaling pathway and the presumed point of intervention by the this compound-FKBP12 complex.
Therapeutic Potential
Immunosuppressive Activity
The primary therapeutic potential of this compound lies in its immunosuppressive properties. By inhibiting T-cell and B-cell proliferation, it has the potential to be used in the prevention of organ transplant rejection and in the treatment of autoimmune diseases. The specific potency and efficacy in these contexts require further preclinical and clinical investigation.
Quantitative Data: Immunosuppressive Activity
| Compound | Assay | Cell Line/System | IC50 | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | - |
| Rapamycin (for comparison) | Mixed Lymphocyte Reaction (MLR) | Human Peripheral Blood Lymphocytes | ~0.1 nM | |
| Rapamycin (for comparison) | IL-2 induced T-cell proliferation | Human T-cell line | <1 nM |
Note: The table above highlights the lack of publicly available quantitative data for this compound. Data for rapamycin is provided for comparative context.
Antimicrobial Activity
This compound has also been reported to possess antimicrobial activity. This suggests its potential as a therapeutic agent for treating bacterial and fungal infections. The spectrum of its activity against various pathogens and its potency in comparison to existing antimicrobial agents are areas for further research.
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference | |---|---|---|---|---| | this compound | Data not publicly available | Data not publicly available | - | | Rapamycin (for comparison) | Candida albicans | 0.02-0.2 µg/mL | |
Note: The table above highlights the lack of publicly available quantitative data for this compound. Data for rapamycin is provided for comparative context.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not extensively published. However, standard methodologies for assessing immunosuppressive and antimicrobial activities can be adapted.
In Vitro Immunosuppression Assay (Mixed Lymphocyte Reaction - MLR)
The mixed lymphocyte reaction is a standard assay to evaluate the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Co-culture responder PBMCs from one donor with irradiated (to prevent proliferation) stimulator PBMCs from the second donor in a 96-well plate.
-
Compound Treatment: Add varying concentrations of this compound to the co-cultures. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rapamycin).
-
Proliferation Assay: After a defined incubation period (typically 5-6 days), assess T-cell proliferation. This can be measured by:
-
[³H]-Thymidine incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Proliferating cells will incorporate the radiolabel, which can be quantified using a scintillation counter.
-
CFSE dilution: Label responder cells with carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. As cells divide, the CFSE fluorescence is halved with each generation, which can be measured by flow cytometry.
-
-
Data Analysis: Calculate the concentration of the compound that inhibits T-cell proliferation by 50% (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Pharmacokinetics
There is no publicly available pharmacokinetic data for this compound. Preclinical studies would be required to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as its half-life, clearance, and bioavailability. Such studies are crucial for determining appropriate dosing regimens and assessing the compound's potential for clinical development.
Pharmacokinetic Parameters of Interest
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |
Conclusion and Future Directions
This compound presents a promising therapeutic candidate with potential applications in immunosuppression and as an antimicrobial agent. Its structural similarity to rapamycin suggests a well-defined mechanism of action through the mTOR pathway. However, a significant gap exists in the publicly available data, particularly concerning its quantitative biological activity and pharmacokinetic profile.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values for immunosuppressive activity across various in vitro and in vivo models, and establishing the MIC spectrum against a broad range of clinically relevant microorganisms.
-
Detailed Mechanistic Studies: Confirming the specific interactions of this compound with the mTOR pathway and identifying any potential off-target effects.
-
Preclinical Pharmacokinetic and Toxicological Profiling: Comprehensive ADME and toxicology studies are essential to assess its drug-like properties and safety profile for potential clinical translation.
The generation of this critical data will be instrumental in fully elucidating the therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.
References
- 1. This compound, an immunosuppressant compound produced by a new strain of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and therapeutic insights of rapamycin: a multi-faceted drug from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novapublishers.com [novapublishers.com]
- 4. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 27-O-Demethylrapamycin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of 27-O-Demethylrapamycin, an analog of the immunosuppressant and mTOR inhibitor, rapamycin (also known as sirolimus). The protocols described herein are based on the selective demethylation of the C27 hydroxyl group of rapamycin.
Introduction
Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus with potent immunosuppressive and anti-proliferative properties.[1] Its mechanism of action involves the formation of a complex with the immunophilin FKBP12, which then binds to and inhibits the mammalian Target of Rapamycin (mTOR). The modification of rapamycin at various positions has been a key strategy in the development of new analogs with altered pharmacokinetic properties and target specificities. This compound is one such analog where the methyl group at the C27 position is removed. This application note details a one-step chemical synthesis approach for its preparation from the readily available starting material, sirolimus.[2][3]
Principle of the Method
The synthesis of this compound is achieved through the selective demethylation of sirolimus. This is accomplished by utilizing a Lewis acid as a demethylating agent. The protocol outlined below describes two primary methods: one employing boron tribromide (BBr₃) and another using a combination of a Lewis acid, such as aluminum chloride (AlCl₃), with an iodide source.[2][3] These reagents facilitate the cleavage of the methyl ether at the C27 position to yield the desired demethylated product.
Quantitative Data Summary
The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound using different demethylating agents, as described in the cited literature.
| Demethylating Agent | Solvent | Sirolimus (mmol) | Molar Ratio (Sirolimus:Reagent) | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| BBr₃ | Dichloromethane | 2 | 1:0.2 | -40 | 4 | 2.1 |
| AlCl₃ / NaI / 15-crown-5 | Acetonitrile | 2 | 1:1:1:1 | ~2 | 8 | 2.4 |
| AlCl₃ / NaI / 15-crown-5 | Acetonitrile | 2 | 1:1:1:1 | ~3 | 12 | 2.9 |
| AlCl₃ / Tetrabutylammonium Iodide (Bu₄NI) | Acetonitrile | 2 | 1:5:5 | ~0 | 16 | 1.6 |
Experimental Protocols
Method 1: Demethylation using Boron Tribromide (BBr₃)
This protocol outlines the demethylation of sirolimus using BBr₃ in dichloromethane.
Materials:
-
Sirolimus
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1M Boron tribromide (BBr₃) solution in dichloromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas
-
Standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve 1.83 g (2 mmol) of sirolimus in 50 mL of anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -40 °C using a suitable cooling bath.
-
Slowly add 0.4 mL of a 1M BBr₃ solution in dichloromethane dropwise to the reaction mixture. The molar ratio of sirolimus to BBr₃ should be approximately 1:0.2.
-
Maintain the reaction at -40 °C for 4 hours.
-
After the reaction is complete, quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution to decompose the excess BBr₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer twice with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by HPLC to obtain this compound.
Method 2: Demethylation using Aluminum Chloride (AlCl₃) and Sodium Iodide (NaI)
This protocol describes the demethylation of sirolimus using a combination of AlCl₃ and NaI with a crown ether in acetonitrile.
Materials:
-
Sirolimus
-
Anhydrous Acetonitrile (CH₃CN)
-
Aluminum chloride (AlCl₃)
-
Sodium iodide (NaI)
-
15-crown-5 ether
-
Nitrogen gas
-
Standard laboratory glassware
-
HPLC system for purification
Procedure:
-
Solution A: Dissolve 1.83 g (2 mmol) of sirolimus in 15 mL of anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Solution B: In a separate flask, dissolve 0.134 g (1 mmol) of aluminum chloride, 0.150 g (1 mmol) of sodium iodide, and 0.220 g (1 mmol) of 15-crown-5 in 5 mL of anhydrous acetonitrile.
-
Cool Solution A to approximately 2 °C.
-
Slowly add Solution B dropwise to Solution A while maintaining the temperature at ~2 °C.
-
Allow the reaction to proceed for 8 hours at this temperature.
-
Upon completion, follow a similar workup procedure as in Method 1 to remove the Lewis acid.
-
Purify the crude product by HPLC to isolate this compound.
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from sirolimus.
Caption: General workflow for the synthesis of this compound.
References
Application Note: Purification of 27-O-Demethylrapamycin by High-Performance Liquid Chromatography
Abstract
This application note details a robust method for the purification of 27-O-Demethylrapamycin, a key analog of Sirolimus (Rapamycin), using preparative High-Performance Liquid Chromatography (HPLC). The described protocol is designed for researchers, scientists, and drug development professionals engaged in the isolation and purification of macrolide compounds. This method provides a reliable approach to achieving high purity of the target compound from a crude mixture.
Introduction
This compound is a significant derivative of Sirolimus, a potent immunosuppressant. The purification of this analog is crucial for its subsequent use in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of complex mixtures. This document outlines a preparative HPLC method that can be effectively employed for the purification of this compound. The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Data Presentation
The following table summarizes the key parameters and expected performance of the HPLC purification method for this compound. These values are derived from typical purification processes for Rapamycin and its analogs.
| Parameter | Value |
| Chromatographic Mode | Reversed-Phase HPLC |
| Stationary Phase | C18 silica gel, 10 µm |
| Column Dimensions | 250 mm x 21.2 mm (Preparative) |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient Program | 60% to 90% Acetonitrile over 30 min |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 278 nm |
| Sample Solvent | Acetonitrile |
| Injection Volume | 5 mL |
| Expected Retention Time | 15-20 min |
| Achievable Purity | >98% |
| Typical Recovery | 85-95% |
Experimental Protocols
This section provides a detailed step-by-step protocol for the purification of this compound by preparative HPLC.
Materials and Reagents
-
Crude this compound mixture
-
HPLC-grade Acetonitrile
-
Ultrapure Water
-
HPLC-grade Methanol (for column flushing)
-
0.22 µm syringe filters
Equipment
-
Preparative HPLC system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Preparative C18 HPLC column (e.g., 250 mm x 21.2 mm, 10 µm)
-
Rotary evaporator
-
Lyophilizer (optional)
Sample Preparation
-
Dissolve the crude this compound mixture in Acetonitrile to a final concentration of 10 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Method
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (60% Acetonitrile in Water) at a flow rate of 20 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 mL of the prepared sample onto the column.
-
Gradient Elution: Start the gradient program as follows:
-
0-5 min: Isocratic at 60% Acetonitrile
-
5-25 min: Linear gradient from 60% to 90% Acetonitrile
-
25-30 min: Isocratic at 90% Acetonitrile
-
-
Detection and Fraction Collection: Monitor the elution profile at a wavelength of 278 nm. Collect fractions corresponding to the main peak of this compound.
-
Column Re-equilibration: After the elution of the target compound, re-equilibrate the column with the initial mobile phase composition for the next injection.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Solvent Evaporation: Pool the pure fractions and remove the Acetonitrile using a rotary evaporator at a temperature not exceeding 40°C.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid powder.
Mandatory Visualization
Caption: Workflow for the purification of this compound by HPLC.
Application Notes and Protocols for the Mass Spectrometry Analysis of 27-O-Demethylrapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-O-demethylrapamycin is a metabolite of rapamycin (sirolimus), a macrolide compound with potent immunosuppressive and anti-proliferative properties. The metabolism of rapamycin is primarily mediated by cytochrome P450 3A (CYP3A) enzymes in the liver and intestine, leading to the formation of various demethylated and hydroxylated metabolites.[1] The quantitative analysis of these metabolites, including this compound, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall disposition of rapamycin in the body. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of drugs and their metabolites in complex biological matrices.[2][3]
Signaling Pathway and Metabolism
Rapamycin exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and metabolism. The metabolic conversion of rapamycin to this compound is a key step in its biotransformation.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Blood, Liver Microsomes)
A robust sample preparation method is essential to remove interfering substances and enrich the analyte of interest. Protein precipitation is a common and effective method for the extraction of rapamycin and its metabolites from biological samples.[4]
Materials:
-
Whole blood or human liver microsome (HLM) incubation samples
-
Internal Standard (IS) solution (e.g., ascomycin or a stable isotope-labeled this compound)
-
Acetonitrile (ACN), ice-cold
-
Zinc sulfate solution (optional, for enhancing protein precipitation)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., whole blood, plasma, or HLM incubation mixture).
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
A reversed-phase C18 column is typically used for the separation of rapamycin and its metabolites.
| Parameter | Recommended Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient | Start with 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5-10 µL. |
Mass Spectrometry (MS) Method
The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| Ion Source Temperature | 350°C. |
| Ion Spray Voltage | 5500 V. |
| Collision Gas | Nitrogen. |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | See Table 1. The precursor ion for this compound is based on the subtraction of a methyl group (-14 Da) from the ammonium adduct of rapamycin ([M+NH4]+ at m/z 931.5). Product ions should be confirmed by infusion of a standard. |
| Internal Standard (IS) | Ascomycin (m/z 809.5 → 756.5) or a stable isotope-labeled analog. |
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Rapamycin | 931.5 | 864.4 | ~25 | Ammonium adduct [M+NH4]+. |
| This compound | 917.5 | 850.4 | ~25 (to be optimized) | Proposed transitions based on a -14 Da shift from rapamycin. The product ion corresponds to the loss of the same neutral fragment. |
| Ascomycin (IS) | 809.5 | 756.5 | ~20 | Ammonium adduct [M+NH4]+. |
Data Presentation and Quantitative Analysis
A validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, and sensitivity. The following tables summarize typical validation parameters for the analysis of rapamycin, which can be used as a benchmark for the method development of this compound.
Table 2: Quantitative Method Validation Parameters (Example for Rapamycin)
| Parameter | Acceptance Criteria (FDA Guidelines) | Typical Performance for Rapamycin Analysis |
| Linearity (r²) | ≥ 0.99 | > 0.99 over a range of 0.5 - 50 ng/mL. |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.5 - 2.5 ng/mL in various biological matrices. |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10%. |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10%. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10%. |
| Recovery (%) | Consistent and reproducible | > 80%. |
| Matrix Effect | Minimal and compensated by IS | Assessed and compensated for by the use of an appropriate internal standard. |
| Stability | Analyte stable under storage and processing conditions | Rapamycin is generally stable in whole blood at -80°C for several weeks. Stability of this compound should be independently evaluated. |
Conclusion
The LC-MS/MS method outlined in these application notes provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the proposed MRM transitions, offer a solid foundation for researchers and drug development professionals. Method validation according to regulatory guidelines is essential to ensure the reliability of the quantitative data for pharmacokinetic and metabolic studies of rapamycin.
References
- 1. Structural identification of three metabolites and a degradation product of the macrolide immunosuppressant sirolimus (rapamycin) by electrospray-MS/MS after incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Characterization of 27-O-Demethylrapamycin
Abstract
This application note provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 27-O-Demethylrapamycin (also known as 27-O-Desmethyl Sirolimus). Due to the limited availability of direct experimental NMR data for this specific rapamycin analog, this document presents a predictive analysis based on the well-documented NMR spectra of the parent compound, rapamycin (Sirolimus). The provided protocols and data tables are intended to guide researchers in the identification and structural elucidation of this compound.
Introduction
Rapamycin (Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties. Its derivatives are of significant interest in drug development. This compound is a key metabolite and analog of rapamycin, differing by the absence of a methyl group at the 27-O-position. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation of such analogs. This note outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a standardized protocol for data acquisition.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the published and assigned NMR data for rapamycin, with adjustments made to account for the O-demethylation at position 27. The primary expected changes are the absence of the methoxy proton and carbon signals and shifts in the resonances of the neighboring nuclei.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-27 | ~ 3.5 - 3.8 | m | Expected to shift upfield compared to rapamycin due to the absence of the methyl group and the presence of a hydroxyl group. | |
| OH-27 | Variable | br s | Chemical shift is dependent on solvent and concentration. | |
| ... (other rapamycin core protons) ... | (Similar to rapamycin) | Limited significant changes are expected for protons distant from the C-27 position. | ||
| OCH₃-27 | Absent | - | - | The key indicator of demethylation. The characteristic singlet of the methoxy group in rapamycin will be absent. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |
| C-27 | ~ 70 - 75 | Expected to shift upfield compared to rapamycin. |
| ... (other rapamycin core carbons) ... | (Similar to rapamycin) | Limited significant changes are expected for carbons distant from the C-27 position. |
| OCH₃-27 | Absent | The key indicator of demethylation. The characteristic signal of the methoxy carbon in rapamycin will be absent. |
Experimental Protocol
This section details a general protocol for the acquisition of high-quality NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent may influence the chemical shifts of exchangeable protons (e.g., hydroxyl groups).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.
-
-
2D NMR Experiments (for full structural assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals.
-
Perform peak picking for both ¹H and ¹³C spectra.
Visualization of Workflows and Relationships
Diagram 1: General Experimental Workflow for NMR Characterization.
Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.
Diagram 2: Structural Relationship and Key NMR Differences.
Caption: Key structural and resulting NMR spectral differences between Rapamycin and its 27-O-demethylated analog.
Conclusion
The NMR spectroscopic characterization of this compound relies on a comparative analysis with its parent compound, rapamycin. The key diagnostic features for confirming the structure are the absence of the 27-O-methyl signals in both the ¹H and ¹³C NMR spectra. The provided protocol and predictive data serve as a robust guide for researchers and professionals in drug development for the identification and structural verification of this important rapamycin derivative. The use of 2D NMR techniques is highly recommended for a complete and unambiguous assignment of all proton and carbon signals.
References
Application Notes and Protocols for 27-O-Demethylrapamycin in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of 27-O-Demethylrapamycin, a rapamycin analog and potent inhibitor of the mammalian target of rapamycin (mTOR). The protocols outlined below are designed to facilitate the investigation of its mechanism of action and antiproliferative effects in various cell-based and biochemical assays.
Introduction
This compound is an immunosuppressant compound that, like rapamycin, targets the mTOR signaling pathway.[1] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, making it a critical target in cancer and other diseases.[2] mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream cellular processes.[2] Rapamycin and its analogs, including this compound, primarily inhibit mTORC1.[2] These notes provide detailed protocols for assessing the in vitro activity of this compound through biochemical and cell-based assays.
Mechanism of Action: mTORC1 Inhibition
This compound, like its parent compound rapamycin, is expected to exert its biological effects by forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1. This inhibition disrupts the phosphorylation of key downstream effectors of mTORC1, including p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis and cell cycle arrest.[2]
References
Application Notes and Protocols for 27-O-Demethylrapamycin Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-O-Demethylrapamycin is a macrolide compound and an analog of rapamycin, a well-established inhibitor of the mechanistic Target of Rapamycin (mTOR). mTOR is a serine/threonine kinase that forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][3]
Like rapamycin, this compound is expected to exert its biological effects primarily through the inhibition of mTORC1. This occurs through the formation of a complex with the intracellular receptor FKBP12 (FK506-binding protein 12).[4] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 activity. The inhibition of mTORC1 leads to the dephosphorylation of its key downstream effectors, namely the p70 S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound. The described assays are designed to confirm its mechanism of action by assessing the phosphorylation status of mTORC1 downstream targets and to quantify its cytostatic or cytotoxic effects on cancer cell lines.
Signaling Pathway
The mTOR signaling pathway integrates a multitude of upstream signals, including growth factors and nutrients, to control essential cellular processes. This compound, through its interaction with FKBP12, specifically targets and inhibits mTORC1.
References
- 1. Data - NCI [dctd.cancer.gov]
- 2. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of mTORC1 via Rapamycin Suppresses 27-Hydroxycholestrol-Induced Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 27-O-Demethylrapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-O-Demethylrapamycin is a macrolide compound and a derivative of rapamycin, a well-established inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] Like its parent compound, this compound is an immunosuppressive and antiproliferative agent that functions by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is implicated in numerous diseases, including cancer. This document provides detailed protocols for the in vitro treatment of cells with this compound, guidance on experimental design, and an overview of the relevant signaling pathways.
Mechanism of Action: mTORC1 Inhibition
This compound exerts its biological effects through the specific inhibition of mTORC1. The binding of the this compound-FKBP12 complex to the FRB domain of mTOR prevents the association of mTORC1 with its downstream substrates, primarily the p70 S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This inhibition leads to a cascade of downstream effects, including the suppression of protein synthesis, cell cycle arrest at the G1 phase, and induction of autophagy.
Data Presentation: Potency of Rapamycin and Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| Rapamycin | MCF-7 (Breast Cancer) | 0.5 - 10 | [2] |
| Rapamycin | PC-3 (Prostate Cancer) | ~10 | |
| Rapamycin | U87 MG (Glioblastoma) | ~20 | |
| Everolimus | MCF-7 (Breast Cancer) | 1 - 20 | [2] |
| Temsirolimus | A498 (Kidney Cancer) | ~5 |
Note: IC50 values can vary significantly depending on the cell line, assay conditions (e.g., incubation time, serum concentration), and the method used for determination.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, sterile
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Solvent Selection: this compound, similar to other rapamycin analogs, is expected to be soluble in DMSO and ethanol.[3] DMSO is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds for cell culture experiments.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
General Protocol for Treating Cells with this compound
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Complete cell culture medium (with serum, if required)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into the desired culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Important: To avoid precipitation, add the cell culture medium to the DMSO stock solution, not the other way around. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the freshly prepared medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the drug.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and research question.
-
-
Assessment of Cellular Effects:
-
Following incubation, the effects of this compound can be assessed using various cell-based assays.
-
Cell-Based Assays for Assessing Treatment Efficacy
A variety of assays can be employed to evaluate the cellular response to this compound treatment:
-
Cell Viability and Proliferation Assays:
-
MTT/XTT Assays: To measure metabolic activity as an indicator of cell viability.
-
Trypan Blue Exclusion Assay: To determine the number of viable and non-viable cells.
-
BrdU Incorporation Assay: To assess DNA synthesis and cell proliferation.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells by flow cytometry.
-
Caspase Activity Assays: To measure the activity of key apoptotic enzymes (e.g., caspase-3, -7).
-
-
Western Blot Analysis:
-
To investigate the inhibition of the mTOR signaling pathway by assessing the phosphorylation status of key downstream targets such as S6K (at Thr389) and 4E-BP1 (at Thr37/46).
-
-
Cell Cycle Analysis:
-
Propidium Iodide (PI) Staining and Flow Cytometry: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Mandatory Visualizations
mTORC1 Signaling Pathway and Inhibition by this compound```dot
// Nodes Growth_Factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSC1_2 [label="TSC1/TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; S6K1 [label="p70S6K1", fillcolor="#34A853", fontcolor="#FFFFFF"]; FourEBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\n Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Demethylrapamycin [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FKBP12 [label="FKBP12", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Growth_Factors -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> TSC1_2 [arrowhead=tee, color="#EA4335"]; TSC1_2 -> Rheb [arrowhead=tee, color="#EA4335"]; Rheb -> mTORC1 [color="#34A853"]; mTORC1 -> S6K1 [color="#34A853"]; mTORC1 -> FourEBP1 [color="#34A853"]; S6K1 -> Protein_Synthesis [color="#5F6368"]; FourEBP1 -> Protein_Synthesis [arrowhead=tee, color="#EA4335"]; Protein_Synthesis -> Cell_Growth [color="#5F6368"]; Demethylrapamycin -> FKBP12 [color="#EA4335", style=dashed]; FKBP12 -> mTORC1 [arrowhead=tee, color="#EA4335", label="Inhibition", fontcolor="#EA4335"]; }
Caption: General workflow for cell treatment and subsequent analysis.
References
Application Notes: 27-O-Demethylrapamycin (Everolimus) for mTOR Inhibition Studies in Cell Culture
Application Notes and Protocols for the Quantification of 27-O-Demethylrapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-O-demethylrapamycin is a significant metabolite of rapamycin (sirolimus), a potent immunosuppressant and mTOR inhibitor. The quantification of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies of rapamycin, aiding in the understanding of its efficacy and safety profile. These application notes provide detailed protocols for the quantification of this compound in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. While a specific, fully validated method for this compound is not widely published, the following protocols are based on established methods for rapamycin and its other metabolites and provide a strong foundation for method development and validation.
Analytical Methods Overview
The primary methods for the quantification of rapamycin and its metabolites are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection. LC-MS/MS is the preferred method for bioanalytical studies due to its superior sensitivity and selectivity, allowing for the accurate measurement of low-level analytes in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of immunosuppressants and their metabolites. This technique involves the separation of the analyte of interest from other matrix components by liquid chromatography, followed by detection using a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor ion and its characteristic product ion.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique but generally offers lower sensitivity and selectivity compared to LC-MS/MS. While it can be used for the quantification of rapamycin, its application for low-concentration metabolites like this compound in biological samples can be challenging due to potential interferences from the matrix.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for the analysis of rapamycin, which can be used as a benchmark for the development of a method for this compound.
| Parameter | LC-MS/MS for Rapamycin | Proposed LC-MS/MS for this compound |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2.5 ng/mL | 0.1 - 1.0 ng/mL |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 50 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Extraction Recovery | > 80% | > 80% |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Whole Blood
This protocol is a proposed method and should be fully validated by the end-user.
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, 25 µL of internal standard working solution (e.g., ascomycin or a stable isotope-labeled this compound), and vortex briefly.
-
Add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile containing 0.1% formic acid or zinc sulfate).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions (Proposed):
-
This compound: The molecular weight of this compound is 900.1 g/mol . The precursor ion will likely be the ammonium adduct [M+NH4]+ at m/z 918.5 or the sodium adduct [M+Na]+ at m/z 923.5. A likely product ion, based on the fragmentation of rapamycin, would result from the loss of the side chain, leading to a fragment around m/z 850.5 or other characteristic fragments.
-
Primary (Quantifier): 918.5 -> 850.5 (Ammonium adduct) or 923.5 -> 865.5 (Sodium adduct)
-
Secondary (Qualifier): A second, less intense product ion should be monitored for confirmation.
-
-
Internal Standard (Ascomycin): m/z 809.5 -> 756.5 ([M+NH4]+ -> Product)
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x or 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of this compound in the quality control and unknown samples from the calibration curve.
Protocol 2: HPLC-UV Method for Rapamycin (Adaptable for Screening of this compound)
This method is suitable for higher concentration samples or for preliminary screening.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of whole blood, add 25 µL of internal standard (e.g., a structurally similar compound).
-
Add 2 mL of a mixture of methyl tert-butyl ether and hexane (1:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 50 µL.
Visualizations
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Caption: Simplified Signaling Pathway of Rapamycin and its Metabolite.
References
Application Note: Quantitative Determination of 27-O-Demethylrapamycin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 27-O-demethylrapamycin, a metabolite of the immunosuppressant drug rapamycin (sirolimus), in human plasma. The method utilizes protein precipitation for sample extraction, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The assay has been developed to provide the necessary sensitivity, accuracy, and precision for pharmacokinetic studies and therapeutic drug monitoring research.
Introduction
Rapamycin is a potent immunosuppressant and anticancer agent that functions by inhibiting the mammalian target of rapamycin (mTOR).[1] Its metabolism in the liver primarily involves demethylation and hydroxylation, leading to the formation of several metabolites.[2][3][4] this compound is one of the key metabolites, and its quantification is crucial for understanding the overall pharmacokinetics and metabolic profile of rapamycin. This LC-MS/MS method provides a robust tool for researchers and drug development professionals to accurately measure this compound concentrations in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Rapamycin-d3 (internal standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (drug-free)
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (Rapamycin-d3, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial and inject 10 µL into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to resolve this compound from endogenous plasma components.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient is used, as detailed in the table below.
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are monitored using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
MRM Transitions: The following MRM transitions are monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 922.5 | 855.5 | 25 |
| Rapamycin-d3 (IS) | 939.6 | 872.5 | 28 |
Note: The m/z values correspond to the [M+Na]+ adducts, which often provide better sensitivity for rapamycin and its metabolites.
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, accuracy, and precision.
Linearity and Sensitivity: The calibration curve was linear over the concentration range of 0.5 to 100 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio greater than 10.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 1.5 | 6.8 | 104.2 | 8.1 | 102.5 |
| Mid QC | 25 | 4.5 | 98.7 | 5.9 | 99.8 |
| High QC | 80 | 3.9 | 101.5 | 4.8 | 100.9 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in research and drug development settings.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified mTOR signaling pathway showing the action of Rapamycin.
References
- 1. rsc.org [rsc.org]
- 2. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a 27-O-Demethylrapamycin ELISA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-O-Demethylrapamycin is a key metabolite of Rapamycin (Sirolimus), a potent immunosuppressant and mTOR inhibitor. Quantitative analysis of this metabolite is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and metabolic research. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, high-throughput, and cost-effective method for the detection and quantification of small molecules like this compound in biological matrices.
These application notes provide a comprehensive guide to developing a competitive ELISA for this compound. The protocol outlines the necessary steps from hapten-carrier conjugate synthesis to assay validation.
Principle of the Assay
The developed assay is a competitive ELISA. In this format, free this compound in the sample competes with a fixed amount of this compound conjugated to a carrier protein (the coating antigen) for binding to a limited amount of a specific anti-rapamycin antibody. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.
Key Experimental Considerations
Antibody Selection and Cross-Reactivity
The success of this assay is critically dependent on the antibody's affinity and specificity. Commercially available anti-rapamycin antibodies may exhibit cross-reactivity with this compound. It is essential to perform a thorough cross-reactivity analysis.
Assumption on Cross-Reactivity: For the purpose of this protocol, we will assume that a commercially available polyclonal or monoclonal anti-rapamycin antibody with significant cross-reactivity to this compound is available. If no suitable antibody is found, the development of a new antibody using a this compound-carrier conjugate as an immunogen will be necessary.
Hapten-Carrier Conjugate Synthesis
To immobilize the small molecule on the ELISA plate and to produce antibodies, this compound must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for coating the ELISA plate.[1][2] The conjugation strategy should ideally involve a site on the this compound molecule that is distal from the key epitope recognized by the antibody. Given the demethylation at the 27-O position, conjugation strategies targeting hydroxyl or ketone groups on the rapamycin backbone are plausible.
Experimental Protocols
Protocol 1: Synthesis of this compound-BSA Conjugate (for Coating)
This protocol describes the synthesis of a this compound-BSA conjugate using the carbodiimide reaction, which targets carboxyl groups if a suitable derivative of the hapten is made, or hydroxyl groups.[1]
Materials:
-
This compound standard
-
Bovine Serum Albumin (BSA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of this compound:
-
Dissolve 5 mg of this compound in 1 ml of DMF.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.
-
Stir the reaction mixture at room temperature for 4 hours to activate the hapten.
-
-
Conjugation to BSA:
-
Dissolve 10 mg of BSA in 2 ml of PBS (pH 7.4).
-
Slowly add the activated this compound solution to the BSA solution while gently stirring.
-
Continue stirring overnight at 4°C.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 1L of PBS at 4°C for 48 hours, with at least four changes of the dialysis buffer.
-
Store the purified conjugate at -20°C in small aliquots.
-
Characterization of the Conjugate:
The successful conjugation and the hapten-to-protein ratio can be determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Protocol 2: Competitive ELISA for this compound
Materials:
-
96-well ELISA plates
-
This compound-BSA conjugate (coating antigen)
-
Anti-rapamycin antibody (primary antibody)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
This compound standard
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (1% BSA in PBST)
-
Sample/Standard Diluent (e.g., 0.1% BSA in PBST)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/ml) in Coating Buffer.
-
Add 100 µl of the diluted conjugate to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µl of Wash Buffer per well.
-
Add 200 µl of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare a standard curve of this compound (e.g., from 0.1 to 1000 ng/ml) in the Sample/Standard Diluent.
-
Prepare unknown samples, diluting them as necessary in the Sample/Standard Diluent.
-
Add 50 µl of the standards or samples to the appropriate wells.
-
Dilute the primary anti-rapamycin antibody to its optimal concentration in the Sample/Standard Diluent.
-
Add 50 µl of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µl of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µl of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µl of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.[3]
-
Data Presentation
Table 1: Typical Reagent Concentrations for Assay Development
| Reagent | Starting Concentration | Optimization Range |
| Coating Antigen (this compound-BSA) | 5 µg/ml | 1 - 10 µg/ml |
| Primary Antibody (Anti-Rapamycin) | 1:5000 dilution | 1:1000 - 1:20,000 dilution |
| Secondary Antibody (HRP-conjugate) | 1:10,000 dilution | 1:5,000 - 1:25,000 dilution |
| This compound Standard | 1000 ng/ml (top standard) | 0.1 - 2000 ng/ml |
Table 2: Expected Assay Performance Characteristics
| Parameter | Target Value | Description |
| Lower Limit of Quantification (LLOQ) | < 1 ng/ml | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | > 500 ng/ml | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Dynamic Range | 1 - 500 ng/ml | The range of concentrations over which the assay is accurate and precise. |
| Intra-assay Precision (%CV) | < 15% | The variation within a single assay run. |
| Inter-assay Precision (%CV) | < 20% | The variation between different assay runs. |
| Spike Recovery | 80 - 120% | The accuracy of the assay in a specific biological matrix. |
| Cross-reactivity (Rapamycin) | To be determined | The percentage of signal interference from the parent drug. |
Mandatory Visualizations
References
Application of 27-O-Demethylrapamycin in Cancer Cell Lines: A Representative Profile Based on Rapamycin
Disclaimer: Direct experimental data on 27-O-Demethylrapamycin is limited in publicly available scientific literature. This document provides a detailed application profile based on its parent compound, rapamycin (also known as sirolimus), which is expected to have a similar mechanism of action. The protocols and data presented herein should be adapted and validated for this compound in specific experimental settings.
Introduction
This compound is a macrolide compound and a derivative of rapamycin, a potent inhibitor of the mechanistic Target of Rapamycin (mTOR). The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many human cancers.[1][2] Rapamycin and its analogs (rapalogs) exert their anticancer effects by inhibiting the mTORC1 complex, leading to cell cycle arrest, induction of apoptosis, and autophagy.[1][3] This document outlines the key applications of rapamycin in cancer cell lines, providing a framework for the investigation of this compound.
Data Presentation: Effects of Rapamycin on Cancer Cell Lines
The following tables summarize the quantitative effects of rapamycin on various cancer cell lines as reported in the literature. These values can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Rapamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HEK293 | Embryonic Kidney | ~0.1 nM | [4] |
| T98G | Glioblastoma | 2 nM | |
| U87-MG | Glioblastoma | 1 µM | |
| U373-MG | Glioblastoma | >25 µM | |
| Ca9-22 | Oral Squamous Carcinoma | ~15 µM | |
| MCF-7 | Breast Cancer | 20 nM | |
| MDA-MB-231 | Breast Cancer | 20 µM |
Table 2: Effects of Rapamycin on Apoptosis and Cell Cycle in Cancer Cell Lines
| Cell Line | Concentration | Effect | Reference |
| NSCLC cell lines (p53 mutant) | Not specified | Induction of apoptosis | |
| Myeloid and Lymphoid cell lines | Micromolar concentrations | Induction of apoptosis | |
| Mantle Cell Lymphoma cell lines | Not specified | G1 cell cycle arrest | |
| MDA-MB-231 | Micromolar concentrations | G1 cell cycle arrest | |
| Calu-1 | Not specified | S-phase apoptosis (with Akt inhibition) |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or rapamycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or rapamycin)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates or T25 flasks and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates or T25 flasks
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or rapamycin)
-
Ice-cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell suspension dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature.
-
Analyze the samples by flow cytometry.
-
Generate a DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of the mTOR Signaling Pathway
This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the mTOR pathway.
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or rapamycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-mTOR, anti-phospho-mTOR, anti-S6K1, anti-phospho-S6K1, anti-4E-BP1, anti-phospho-4E-BP1, anti-Akt, anti-phospho-Akt, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat cells with this compound.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. For large proteins like mTOR (~289 kDa), a low percentage gel (e.g., 6% or a gradient gel) is recommended.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualization of Signaling Pathways and Workflows
mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in cell regulation and the points of inhibition by rapamycin.
Caption: The mTOR signaling pathway and the inhibitory action of rapamycin on mTORC1.
Experimental Workflow for Assessing Drug Efficacy
This diagram outlines the general workflow for evaluating the in vitro efficacy of a compound like this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Target of Rapamycin (mTOR) in the Cancer Setting [mdpi.com]
- 3. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Autophagy with mTOR Inhibitors
Important Note for Researchers: While the initial request specified information for 27-O-Demethylrapamycin, a thorough search of scientific literature and chemical databases revealed that this compound is primarily available as a metabolite or impurity of Sirolimus (Rapamycin)[1][2][3]. Currently, there is a lack of published data regarding its specific potency, optimal concentrations, or established protocols for studying autophagy.
Therefore, these application notes and protocols have been developed for Rapamycin , a closely related and extensively documented mTOR inhibitor widely used to induce and study autophagy[4][5]. The principles and methods described herein should provide a strong foundation for researchers interested in using mTOR inhibitors to investigate autophagy.
Introduction to Rapamycin for Autophagy Research
Rapamycin is a macrolide compound that acts as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin, by binding to FKBP12, allosterically inhibits mTORC1, which is a key negative regulator of autophagy. Inhibition of mTORC1 mimics a state of cellular starvation, leading to the activation of the ULK1 complex and the initiation of the autophagic cascade. This makes rapamycin an invaluable tool for inducing and studying the molecular mechanisms of autophagy in a controlled manner.
Data Presentation: Efficacy of Rapamycin in Autophagy Induction
The effective concentration of rapamycin for inducing autophagy can vary depending on the cell type and experimental conditions. Below is a summary of concentrations reported in the literature.
| Cell Line | Concentration Range | Incubation Time | Key Readout | Reference |
| M14 Melanoma Cells | 10 - 100 nM | 24 hours | Increased LC3-II, p62 degradation | |
| Human iPSCs | 100 - 300 nM | 4 days | Increased LC3-II, decreased p-p70S6K | |
| A549 Lung Cancer Cells | 100 - 200 nM | 24 hours | Increased LC3-II/LC3-I ratio | |
| HeLa Cells | 1 - 5 µM | 5 hours | Increased LC3-II, GFP-LC3 puncta | |
| B16 Melanoma Cells | IC50 for viability: ~100nM | 48 hours | Increased LC3, Beclin-1; decreased p62 | |
| MCF-7 Breast Cancer Cells | < 1 nM - 100 nM | Not Specified | Inhibition of S6K1 phosphorylation |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mTOR signaling pathway and a typical experimental workflow for studying rapamycin-induced autophagy.
Caption: mTORC1 signaling pathway and Rapamycin's point of intervention.
Caption: A typical experimental workflow for assessing autophagy induction.
Experimental Protocols
Here are detailed protocols for key experiments to measure autophagy induction by rapamycin.
Protocol 1: Western Blot Analysis of LC3 Conversion and p62 Degradation
This protocol allows for the quantification of two key autophagy markers: the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.
Materials:
-
Cell culture reagents
-
Rapamycin stock solution (e.g., 1 mM in DMSO)
-
Lysosomal inhibitors (optional, for flux assay): Bafilomycin A1 (10 mM stock in DMSO) or Chloroquine (10 mM stock in water)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-Actin or GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.
-
Treatment:
-
For standard autophagy induction, treat cells with the desired concentration of rapamycin (e.g., 100 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
For autophagic flux, include additional conditions: cells treated with a lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 for the last 4 hours of culture) and cells co-treated with rapamycin and a lysosomal inhibitor.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize LC3-II and p62 levels to a loading control (Actin or GAPDH). The autophagic flux can be determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.
Protocol 2: Immunofluorescence Staining of LC3 Puncta
This method allows for the visualization and quantification of autophagosome formation, which appear as punctate structures within the cytoplasm.
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
Rapamycin stock solution
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with rapamycin and controls as described in Protocol 1.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Dilute the primary anti-LC3B antibody in blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta per cell indicates autophagy induction.
-
By following these detailed application notes and protocols, researchers can effectively utilize rapamycin to investigate the intricate process of autophagy in their experimental systems.
References
- 1. 27-Demethoxy Rapamycin | CAS No- 83482-58-0 | Simson Pharma Limited [simsonpharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. Rapamycin causes upregulation of autophagy and impairs islets function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to dissolve 27-O-Demethylrapamycin for cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving and using 27-O-Demethylrapamycin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture use?
A1: For cell culture applications, it is recommended to first dissolve this compound in a water-miscible organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. Ethanol can also be used, although the solubility may be lower.
Q2: What is the mechanism of action of this compound?
A2: this compound is a derivative of rapamycin (also known as sirolimus).[1] Like rapamycin, its primary mechanism of action is the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1] It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the mTOR complex 1 (mTORC1), inhibiting its activity.
Q3: How should I store the this compound stock solution?
A3: Stock solutions of this compound in DMSO or ethanol should be stored at -20°C for long-term use. For frequent use, small aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The compound is poorly soluble in water. Adding a concentrated organic stock solution directly to a large volume of aqueous media can cause it to precipitate out. | To minimize precipitation, add the cell culture medium dropwise to the DMSO stock solution while gently vortexing. This allows for a more gradual solvent exchange. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Cloudy or hazy appearance of the cell culture medium after adding the compound | This can be due to the formation of fine precipitates or micelles, especially at higher concentrations. | Try preparing a more dilute stock solution and adding a larger volume to your culture, while still maintaining a low final solvent concentration. Sonication of the final diluted solution for a few minutes may also help to dissolve any fine precipitates. |
| Inconsistent experimental results | This could be due to incomplete dissolution of the compound, leading to variations in the actual concentration in the cell culture. | Always visually inspect your stock solution and the final diluted solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting tips above. Prepare fresh dilutions for each experiment to ensure consistency. |
| Cell toxicity observed even at low concentrations of the compound | The organic solvent (e.g., DMSO) used to dissolve the compound can be toxic to cells at higher concentrations. | It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5%. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments to assess the effect of the solvent on your cells. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (powder)
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Calculate the amount of this compound and DMSO needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 900.17 g/mol .
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Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
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Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Dilution of this compound Stock Solution in Cell Culture Medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize precipitation, add the cell culture medium to the stock solution dropwise while gently vortexing. For example, to prepare a 10 µM working solution, you would dilute the 10 mM stock solution 1:1000 in your cell culture medium.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line (typically <0.5%).
-
Use the freshly prepared working solution immediately for your cell culture experiments.
Quantitative Data
The solubility of this compound has not been extensively reported. However, as a close structural analog of rapamycin, its solubility is expected to be very similar. The following table summarizes the reported solubility of rapamycin in common solvents.
| Solvent | Solubility (Rapamycin) |
| DMSO | ~10 - 200 mg/mL |
| Ethanol | ~0.25 - 50 mg/mL |
| Water | Very poorly soluble |
Note: This data is for rapamycin and should be used as a guideline for this compound. It is always recommended to perform a small-scale solubility test with your specific batch of the compound.
Signaling Pathway
This compound, like its parent compound rapamycin, inhibits the mTOR signaling pathway. The diagram below illustrates the central role of mTORC1 in integrating signals from growth factors and nutrients to regulate key cellular processes such as protein synthesis and cell growth.
Caption: Simplified mTOR signaling pathway showing the inhibitory effect of this compound.
References
Technical Support Center: 27-O-Demethylrapamycin
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 27-O-Demethylrapamycin in DMSO. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A: The solid form of this compound, similar to other rapamycin analogs, should be stored at -20°C, desiccated, and protected from light.[1] It is important to handle the compound in a dry environment as it may be hygroscopic.
Q2: What is the recommended solvent for dissolving this compound?
A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for rapamycin and its analogs.[1][2][3] For cellular assays, it is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.1%.
Q3: What are the recommended storage conditions for this compound in DMSO?
A: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. It is highly recommended to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Once a solution is made, it is best to use it within three months to prevent a potential loss of potency.
Q4: Is this compound sensitive to light and air?
A: Yes, macrolides like rapamycin and its derivatives can be sensitive to air and light. It is advisable to store solutions in amber vials or tubes wrapped in foil to protect them from light and to minimize headspace in the vials to reduce exposure to air.
Troubleshooting Guide
Q5: I am seeing variable or lower-than-expected activity in my experiments. Could my this compound have degraded?
A: Yes, variability or loss of activity can be an indicator of compound degradation. Rapamycin and its analogs can be susceptible to degradation through several mechanisms, including hydrolysis (ring-opening) and oxidation. To troubleshoot this, consider the following:
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Age of the solution: If your DMSO stock is older than three months, consider preparing a fresh stock.
-
Storage conditions: Ensure the stock solution has been consistently stored at -20°C or -80°C and protected from light.
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Freeze-thaw cycles: Frequent freeze-thaw cycles can degrade the compound. Use single-use aliquots whenever possible.
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Water content in DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can facilitate hydrolysis. Use anhydrous DMSO for preparing stock solutions.
Q6: How can I check the integrity and concentration of my this compound DMSO stock?
A: The most reliable method to check the concentration and purity of your stock solution is by using Liquid Chromatography-Mass Spectrometry (LC-MS). You can compare the experimental concentration against the expected concentration and look for the presence of degradation products.
Data Summary
| Parameter | Recommendation | Source(s) |
| Form | Solid | |
| Storage Temperature | -20°C | |
| Storage Conditions | Desiccated, protected from light | |
| Form | Solution in DMSO | |
| Storage Temperature | -20°C to -80°C | |
| Shelf-life | Use within 3 months for optimal potency | |
| Handling | Aliquot to avoid freeze-thaw cycles |
Experimental Protocols & Workflows
Protocol: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile environment.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Diagrams
Caption: Key factors contributing to the degradation of this compound in DMSO.
Caption: Recommended workflow for handling this compound DMSO stock solutions.
References
Technical Support Center: 27-O-Demethylrapamycin Degradation Product Identification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification of degradation products of 27-O-Demethylrapamycin. The information is structured in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation studies on this compound are not extensively published, its degradation pathways can be extrapolated from its parent compound, rapamycin (sirolimus). The primary degradation pathways are expected to be:
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Oxidation: The macrolide ring of rapamycin is susceptible to autoxidation, leading to the formation of various oxidation products.[1][2] This is a significant degradation pathway, especially for amorphous drug substances.[3]
-
Hydrolysis: The lactone ester bond in the macrolide ring can undergo hydrolysis, particularly under basic conditions, leading to a ring-opened hydroxy acid.[4][5]
-
Isomerization and Epimerization: Rapamycin is known to exist in multiple isomeric forms and can undergo epimerization at several chiral centers. Similar isomerizations are possible for this compound.
-
Photodegradation: Exposure to light can induce degradation, although rapamycin has been found to be relatively stable under photolytic conditions in some studies.
Q2: What are the common degradation products identified for rapamycin and likely for this compound?
A2: Based on studies of rapamycin, the following types of degradation products are commonly observed and could be expected for this compound:
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Oxidation Products: Epoxides and ketones are predominant products of autoxidation.
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Ring-Opened Products: Secorapamycin, the ring-opened isomer, and a hydroxy acid are primary products of base-catalyzed degradation.
-
Isomers: Various isomers and epimers of the parent compound can be present.
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Metabolites: While not strictly degradation products, metabolites from in-vitro studies can provide clues. For rapamycin, hydroxylated and demethylated metabolites are common. For a similar compound, SAR-943, 27-O-desmethyl SAR-943 was identified as a metabolite.
Troubleshooting Guides
Problem: I am observing multiple unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Possible Cause 1: On-column degradation.
-
Troubleshooting Step: The mobile phase composition can influence stability. For rapamycin and its derivatives, buffered mobile phases with a slightly acidic pH are often better suited for HPLC analysis to minimize on-column degradation.
-
-
Possible Cause 2: Sample degradation in the autosampler.
-
Troubleshooting Step: Ensure the autosampler is temperature-controlled (e.g., 2-8°C) to minimize degradation of the sample while waiting for injection.
-
-
Possible Cause 3: Presence of inherent impurities or degradation products.
-
Troubleshooting Step: Perform forced degradation studies to intentionally generate degradation products. This will help in confirming if the observed peaks are indeed degradants and will aid in the development of a stability-indicating method.
-
Problem: I am having difficulty identifying the structure of the degradation products using mass spectrometry.
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Possible Cause 1: Insufficient fragmentation.
-
Troubleshooting Step: Optimize the collision energy in your MS/MS experiment to induce sufficient fragmentation. Comparison of the fragmentation pattern of the degradation product with that of the parent this compound can help in localizing the modification.
-
-
Possible Cause 2: Co-elution of multiple degradants.
-
Troubleshooting Step: Improve the chromatographic separation by optimizing the HPLC method (e.g., changing the gradient, mobile phase, or column). Size-exclusion chromatography (SEC) followed by RP-HPLC can also be used for complex mixtures.
-
-
Possible Cause 3: Isomeric degradation products.
-
Troubleshooting Step: Isomers will have the same mass-to-charge ratio (m/z). High-resolution mass spectrometry can confirm the elemental composition. For unambiguous identification of isomers, isolation of the impurity followed by NMR spectroscopy may be necessary.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 2 hours.
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Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for 30 minutes.
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Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period.
Note: The duration and conditions of stress testing may need to be optimized to achieve a target degradation of 5-20%.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and impurities.
Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 40% B, increase to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 278 nm |
Note: This is a starting point. Method development and validation are necessary to ensure the method is suitable for its intended purpose.
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound (based on Rapamycin data)
| Degradation Pathway | Potential Degradation Products | Analytical Techniques for Identification |
| Oxidation | Epoxides, Ketones, other oxygenated derivatives | LC-MS/MS, High-Resolution MS |
| Hydrolysis (Base-catalyzed) | Seco-27-O-demethylrapamycin (ring-opened), Hydroxy acid derivative | LC-MS, NMR after isolation |
| Isomerization/Epimerization | Isomers and epimers of this compound | HPLC (with good resolution), NMR after isolation |
| Photodegradation | Various photoproducts (structure dependent on conditions) | LC-MS/MS |
Visualizations
Caption: Experimental workflow for forced degradation and identification.
Caption: Potential degradation pathways for this compound.
References
preventing degradation of 27-O-Demethylrapamycin in solution
This technical support center provides guidance on preventing the degradation of 27-O-Demethylrapamycin in solution. Given the limited direct data on this compound, the information herein is largely based on studies of its structurally similar parent compound, rapamycin (sirolimus). These guidelines should be considered as a starting point for your experiments.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Solution
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate pH | Adjust the pH of your solution to a slightly acidic range (pH 4-5). Avoid basic conditions (pH > 7), as they significantly accelerate hydrolysis of the macrolide ring.[1] |
| Oxidation | Degas your solvent and work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Consider adding antioxidants if compatible with your experimental setup. |
| Exposure to Light | Protect your solution from light by using amber vials or wrapping your containers in aluminum foil. Photodegradation can contribute to instability. |
| Elevated Temperature | Store stock solutions and experimental samples at low temperatures, preferably -20°C or -80°C for long-term storage. For short-term handling, keep solutions on ice. |
| Inappropriate Solvent | Use high-purity, degassed solvents. Protic solvents may facilitate hydrolysis. Consider aprotic solvents like DMSO or ethanol for stock solutions, but be mindful of their compatibility with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on data from its parent compound, rapamycin, the primary degradation pathways are believed to be:
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Hydrolysis: The macrolide lactone ring is susceptible to hydrolysis, which is catalyzed by both acidic and, more significantly, basic conditions.[1] This can lead to the formation of a ring-opened secorapamycin-like derivative.
-
Oxidation: The conjugated triene moiety in the molecule is prone to oxidation, leading to the formation of various oxidation products, including epoxides and ketones.[2][3][4] This process can be initiated by atmospheric oxygen (autoxidation).
-
Isomerization: Isomerization can occur at different positions on the molecule, although this is generally a less significant degradation pathway compared to hydrolysis and oxidation.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: While specific data for this compound is unavailable, studies on similar compounds like dalbavancin show maximum stability in the pH range of 4-5. It is strongly recommended to avoid alkaline conditions, as high pH has been shown to dramatically increase the degradation rate of rapamycin.
Q3: Can I use antioxidants to prevent the degradation of this compound?
A3: Yes, the use of antioxidants can be an effective strategy to mitigate oxidative degradation. However, the choice of antioxidant will depend on the specific application and its compatibility with your experimental system. It is advisable to conduct preliminary compatibility and stability studies with your chosen antioxidant.
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected vials. For experimental use, thaw the stock solution on ice and dilute it into your aqueous buffer immediately before use.
Quantitative Data Summary
The following table summarizes the degradation kinetics of rapamycin, which can be used as an estimate for this compound.
Table 1: Half-life of Rapamycin in Aqueous Solution at Different pH Values
| pH (Apparent) | Buffer | Temperature | Half-life (t½) | Reference |
| 7.3 | 23.7 mM Ammonium Acetate in 30:70 Acetonitrile:Water | Not Specified | ~890 hours | |
| 7.3 | 237 mM Ammonium Acetate in 30:70 Acetonitrile:Water | Not Specified | ~200 hours | |
| 12.2 | NaOH in 30:70 Acetonitrile:Water | Not Specified | Significantly reduced (by 3 orders of magnitude compared to pH 7.3) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 24 and 48 hours. Also, incubate a solution (in a suitable solvent) at 60°C for 24 and 48 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect degradation products.
Visualizations
Caption: Assumed degradation pathways for this compound.
Caption: Workflow for conducting forced degradation studies.
References
optimizing 27-O-Demethylrapamycin concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 27-O-Demethylrapamycin. The information is designed to assist in optimizing experimental concentrations and addressing common challenges encountered in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide compound and a derivative of rapamycin (also known as sirolimus). Like its parent compound, it is known to possess immunosuppressive properties. The primary mechanism of action for rapamycin and its analogues is the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Rapamycin, and by extension its derivatives, first binds to the intracellular protein FKBP12. This complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[2][3] Inhibition of mTORC1 disrupts downstream signaling pathways, including the phosphorylation of S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which ultimately leads to a reduction in protein synthesis and cell cycle arrest, typically in the G1 phase.[4]
Q2: What is a typical starting concentration for in vitro experiments with this compound?
Due to the limited publicly available data specifically for this compound, establishing a definitive starting concentration can be challenging. However, based on the activity of its parent compound, rapamycin, and other mTOR inhibitors, a common starting point for in vitro experiments is in the low nanomolar to micromolar range. For rapamycin, concentrations ranging from 20 nM to 1 µM have been used to assess mTORC1 inhibition in cell lines like HEK293FT. For other ATP-competitive mTOR inhibitors, IC50 values can range from the low nanomolar to the micromolar range, depending on the specific compound and the assay conditions.[5]
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound, like rapamycin, is a hydrophobic molecule. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Preparation: To prepare a stock solution, dissolve the powdered this compound in 100% DMSO. For example, to make a 10 mM stock, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Gentle vortexing or sonication can aid in dissolution.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When properly stored, these stock solutions should be stable for several months.
Q4: What is the maximum permissible DMSO concentration in my cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects. However, some sensitive or primary cell lines may require even lower concentrations, typically not exceeding 0.1%. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: No observed effect or lower than expected activity of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., from low nM to high µM) to determine the IC50 or EC50 for your specific cell line and assay. |
| Compound Degradation | Ensure the stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Cell Line Insensitivity | Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors. Consider using a different cell line known to be sensitive to rapamycin or other mTOR inhibitors. |
| Incorrect Assay Endpoint | The effect of mTOR inhibition can be time-dependent. Evaluate your experimental endpoint at different time points (e.g., 24, 48, 72 hours) to capture the optimal response window. |
| Poor Solubility in Media | When diluting the DMSO stock in aqueous culture media, precipitation can occur. To mitigate this, dilute the stock solution in a stepwise manner, ensuring thorough mixing at each step. Avoid making large dilutions directly into the final volume. |
Issue 2: High background or inconsistent results in mTOR activity assays.
| Possible Cause | Troubleshooting Step |
| Variable Cell Density | Ensure consistent cell seeding density across all wells, as this can significantly impact the response to treatment. |
| Edge Effects in Plates | To minimize "edge effects" in multi-well plates, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile PBS or culture medium. |
| Inconsistent Drug Dilution | Prepare a master mix of the final drug concentration in the culture medium to add to the cells, rather than adding small volumes of a high-concentration stock directly to each well. |
| Assay Interference | Some assay components may interfere with the detection method. Run appropriate controls, including a no-cell control and a vehicle-only control, to identify any background signal. |
| Cellular Stress | Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells may respond differently to mTOR inhibition. |
Data Presentation
As specific IC50 and EC50 values for this compound are not widely published, a comparative table with other mTOR inhibitors is provided below for reference. Researchers should generate their own dose-response data for this compound in their specific experimental system.
Table 1: Potency of Various mTOR Inhibitors (Literature Values)
| Compound | Target | IC50 (Biochemical Assay) | Cell-Based Assay Notes |
| OSI-027 | mTORC1/mTORC2 | 22 nM (mTORC1), 65 nM (mTORC2) | Potently inhibits proliferation in both rapamycin-sensitive and -insensitive cell lines. |
| Rapamycin | mTORC1 (allosteric) | Not typically measured in biochemical kinase assays due to its allosteric mechanism. | IC50 values for cell proliferation are highly cell-line dependent, ranging from sub-nanomolar to micromolar. |
| Torin-2 | mTORC1/mTORC2 | ~3 nM | Potent inhibitor of both mTORC1 and mTORC2 in cells. |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Proliferation using MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of adherent cells.
Materials:
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Adherent cell line of interest
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Complete cell culture medium
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This compound
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DMSO
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.5%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells for a vehicle control (medium with DMSO only) and a no-cell control (medium only).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
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MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
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Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
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Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Signaling Pathway: mTOR Inhibition
Caption: The mTORC1 signaling pathway and its inhibition by the this compound-FKBP12 complex.
Experimental Workflow: IC50 Determination
Caption: A typical experimental workflow for determining the IC50 value of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mammalian Target of Rapamycin (mTOR) provides a critical link between T cell differentiation, function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Rapamycin Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rapamycin and its analogs (rapalogs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing variable or inconsistent inhibition of cell growth with the same concentration of a rapamycin analog?
A1: Inconsistent results in cell growth inhibition assays are a common challenge and can stem from several factors:
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Drug Stability and Handling: Rapamycin and its analogs can be unstable in solution, especially in certain buffers.[1][] It is crucial to prepare fresh dilutions from a frozen stock for each experiment and to use a consistent, appropriate solvent like DMSO.[3][4] For instance, rapamycin is known to be very unstable in anionic buffers like phosphate and HEPES, but shows better stability in acetate buffer.[]
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Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to rapamycin and its analogs. This can be due to the genetic background of the cells, such as the status of PTEN, or the levels of phosphatidic acid which can compete with rapamycin for binding to mTOR. For example, MCF-7 breast cancer cells are sensitive to nanomolar concentrations, while MDA-MB-231 cells may require higher, micromolar concentrations for a similar effect.
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Drug Concentration and Duration of Treatment: The inhibitory effect on downstream targets of mTORC1 can be dose-dependent. While low nanomolar concentrations are often enough to suppress the phosphorylation of S6K1, inhibiting 4E-BP1 phosphorylation may require higher doses in the micromolar range. Furthermore, the duration of treatment is critical, as some effects, particularly on mTORC2, may only be observed after prolonged exposure.
-
Feedback Loop Activation: Inhibition of mTORC1 can trigger feedback loops that activate pro-survival pathways, such as the PI3K/Akt and MAPK/ERK pathways. This can counteract the anti-proliferative effects of the mTORC1 inhibition and lead to inconsistent results.
Q2: My Western blot results show an unexpected increase in Akt phosphorylation (at Ser473) after treating cells with a rapamycin analog. Is this a sign of a failed experiment?
A2: No, this is a well-documented feedback mechanism and a common source of confusion. By inhibiting the mTORC1/S6K1 pathway, rapamycin analogs relieve the negative feedback that S6K1 normally exerts on upstream signaling molecules like insulin receptor substrate 1 (IRS-1). This leads to increased PI3K activity and subsequent phosphorylation of Akt at both Threonine 308 and Serine 473. This feedback activation of Akt can limit the therapeutic efficacy of rapamycin and its analogs.
Q3: I am seeing significant apoptosis in my cells after treatment, but I was expecting to see autophagy. What could be the reason for this discrepancy?
A3: The cellular response to mTOR inhibition, whether it is apoptosis or autophagy, is highly context-dependent. Several factors can influence this outcome:
-
Cell Type and Genetic Context: The specific cell line and its genetic makeup, including the status of tumor suppressor genes like p53 and pro-apoptotic/anti-apoptotic protein balance, play a crucial role in determining the cellular fate after mTOR inhibition.
-
Drug Concentration and Treatment Duration: The concentration of the rapamycin analog and the duration of exposure can influence whether the cellular response is predominantly autophagy or apoptosis.
-
Experimental Conditions: Factors such as cell density, nutrient availability in the culture medium, and the presence of growth factors can all impact the cellular response to mTOR inhibitors.
Q4: Are there significant differences in the in vitro behavior of rapamycin, everolimus, temsirolimus, and ridaforolimus that I should be aware of?
A4: Yes, while all are mTORC1 inhibitors, they have distinct properties that can affect experimental outcomes:
-
Potency and Specificity: While all are potent mTORC1 inhibitors, there can be subtle differences in their IC50 values depending on the cell line and assay conditions.
-
Pharmacokinetics and Stability: The analogs were developed to have improved pharmacokinetic properties, such as better solubility and stability, compared to rapamycin. For example, temsirolimus is a prodrug that is converted to sirolimus (rapamycin) in vivo. Ridaforolimus was developed to have improved aqueous solubility and stability.
-
Off-Target Effects on mTORC2: Chronic exposure to rapamycin and its analogs can lead to the disruption of mTORC2 assembly and function in some cell lines. This can result in the inhibition of Akt phosphorylation at Ser473, a downstream target of mTORC2. However, the extent of this effect can vary between the different analogs.
Troubleshooting Guides
Issue 1: Low or No Inhibition of Downstream mTORC1 Targets (e.g., p-S6K, p-4E-BP1)
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Ensure the rapamycin analog is stored correctly (typically at -20°C or -80°C) and protected from light. Prepare fresh dilutions for each experiment from a DMSO stock. |
| Incorrect Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Remember that 4E-BP1 inhibition may require higher concentrations than S6K1 inhibition. |
| Insufficient Treatment Time | The kinetics of mTORC1 inhibition can vary. Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal treatment duration. |
| Cell Line Resistance | Some cell lines are inherently resistant to rapamycin analogs. This can be due to mutations in the mTOR pathway or high levels of competing molecules. Consider using a different cell line or a second-generation mTOR inhibitor that targets the kinase domain directly. |
| Poor Lysis/Sample Preparation | For Western blotting, ensure your lysis buffer contains protease and phosphatase inhibitors to prevent degradation and dephosphorylation of your target proteins. Use a sufficient amount of protein lysate for detection (20-30 µg is a good starting point). |
Issue 2: High Variability Between Replicates or Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Preparation | Always prepare fresh dilutions of the rapamycin analog from a stable stock solution for each experiment. Ensure thorough mixing of the stock solution before dilution. When diluting a DMSO stock into aqueous media, add the media to the DMSO solution rather than the other way around to minimize precipitation. |
| Cell Culture Inconsistency | Ensure consistent cell seeding density, passage number, and growth conditions (e.g., media, serum concentration, CO2 levels) across all experiments. |
| Assay Timing | For cell viability assays, ensure that the incubation times with the drug and the detection reagent (e.g., MTT, MTS) are consistent across all plates and experiments. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, drugs, and reagents. |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for rapamycin and its analogs in various cancer cell lines. It is important to note that these values can vary significantly depending on the specific experimental conditions, including the assay method and duration of treatment.
Table 1: Comparative In Vitro Efficacy of Rapamycin Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 (nM) |
| Rapamycin | T98G | Glioblastoma | Cell Viability | 2 |
| U87-MG | Glioblastoma | Cell Viability | 1000 | |
| Everolimus | NCI-H460 | Non-Small Cell Lung | Cell Proliferation | 65.94 |
| NCI-H661 | Non-Small Cell Lung | Cell Proliferation | 23.18 | |
| MCF-7 | Breast | Cell Proliferation | ~3.0 | |
| Temsirolimus | SKBr3 | Breast | Tumor Growth | 1.6 |
| BT474 | Breast | Tumor Growth | 4.3 | |
| Ridaforolimus | - | - | mTOR Inhibition | 0.2 |
| HT-1080 | Fibrosarcoma | S6/4E-BP1 Phosphorylation | Nanomolar range |
Data compiled from multiple sources. Exact experimental conditions should be consulted in the primary literature.
Experimental Protocols
Western Blot Analysis of the mTOR Signaling Pathway
This protocol outlines the steps to assess the phosphorylation status of key proteins in the mTOR pathway following treatment with rapamycin analogs.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates or flasks.
-
Allow cells to adhere and grow to the desired confluency (typically 70-80%).
-
Treat cells with the desired concentrations of the rapamycin analog or vehicle control (e.g., DMSO) for the predetermined duration.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel, along with a protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR (~289 kDa), a wet transfer overnight at a lower voltage is recommended to ensure efficient transfer.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent for phospho-antibodies, as it contains casein which can lead to high background.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K, anti-phospho-4E-BP1, anti-phospho-Akt) diluted in 5% BSA in TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of the rapamycin analog in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
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Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization of Formazan:
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Carefully remove the medium from the wells without disturbing the formazan crystals.
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Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Mix thoroughly by gentle pipetting or by placing the plate on a shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
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Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
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Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Simplified mTOR signaling pathway showing the central role of mTORC1 and the inhibitory action of rapamycin analogs.
References
Technical Support Center: Optimizing HPLC Separation of Rapamycin and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of rapamycin (also known as sirolimus) and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of rapamycin and its metabolites.
1. Peak Shape Problems
Q1: Why are my rapamycin peaks tailing?
Peak tailing for rapamycin, a macrolide, can be caused by several factors:
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Secondary Interactions: Residual silanol groups on the surface of C18 or C8 columns can interact with the polar functional groups of rapamycin, leading to tailing.
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Low Column Temperature: Insufficient temperature can lead to poor mass transfer and increased peak tailing. Rapamycin analysis often benefits from elevated column temperatures.[1][2][3][4]
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Inappropriate Mobile Phase pH: Although rapamycin is a neutral compound, the pH of the mobile phase can influence the ionization of residual silanols on the stationary phase.
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Column Contamination: Accumulation of matrix components from biological samples can lead to active sites on the column, causing peak tailing.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Increase Column Temperature: | Try increasing the column temperature to 50-60°C.[1] This can improve peak symmetry and reduce viscosity. |
| 2 | Use a High-Purity, End-Capped Column: | Employ a high-quality, end-capped C8 or C18 column to minimize silanol interactions. |
| 3 | Add a Mobile Phase Modifier: | Incorporate a small amount of a weak acid, like formic acid (0.1%), into the mobile phase. This can help to suppress the ionization of residual silanols. |
| 4 | Optimize Mobile Phase Composition: | Methanol is often preferred over acetonitrile as the organic modifier, as it can lead to better peak shapes for rapamycin. |
| 5 | Flush the Column: | If contamination is suspected, flush the column with a strong solvent mixture (e.g., isopropanol/water). |
Q2: My rapamycin peak is fronting. What could be the cause?
Peak fronting is less common for rapamycin but can occur due to:
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Sample Overload: Injecting too concentrated a sample can saturate the column, leading to a fronting peak.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
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Column Void or Channeling: A void at the head of the column or channeling in the packing material can lead to peak fronting.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Dilute the Sample: | Reduce the concentration of the sample and reinject. |
| 2 | Dissolve Sample in Mobile Phase: | Whenever possible, dissolve the sample in the initial mobile phase. |
| 3 | Inspect the Column: | If the problem persists, it may indicate column degradation. Try reversing and flushing the column or replacing it. |
2. Retention Time Variability
Q3: Why is the retention time of rapamycin shifting between injections?
Unstable retention times for rapamycin can be attributed to:
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Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phases can lead to shifts in retention. For gradient elution, ensure the pumping system is delivering a consistent and accurate gradient.
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Fluctuations in Column Temperature: Even minor temperature changes can affect the viscosity of the mobile phase and the interaction of rapamycin with the stationary phase.
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Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.
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Leaks in the HPLC System: Leaks can lead to a drop in pressure and affect the flow rate, causing changes in retention time.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Prepare Fresh Mobile Phase: | Ensure the mobile phase is well-mixed and thoroughly degassed. |
| 2 | Use a Column Oven: | Maintain a constant and elevated column temperature (e.g., 50-60°C) for consistent retention. |
| 3 | Ensure Adequate Equilibration: | Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection. |
| 4 | Check for Leaks: | Inspect all fittings and connections for any signs of leakage. |
3. Ghost Peaks
Q4: I am observing ghost peaks in my chromatograms when analyzing rapamycin. What are they and how can I eliminate them?
Ghost peaks are extraneous peaks that appear in a chromatogram and do not correspond to any of the target analytes. For rapamycin analysis, they can originate from:
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Contaminated Mobile Phase: Impurities in the solvents, especially water, can accumulate on the column and elute as ghost peaks during a gradient run.
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Sample Carryover: Residual rapamycin or matrix components from a previous injection can be retained on the injector or column and elute in a subsequent run.
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Degradation of Rapamycin: Rapamycin can degrade under certain conditions, and these degradation products may appear as unexpected peaks.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use High-Purity Solvents: | Always use HPLC-grade solvents and freshly prepared mobile phases. |
| 2 | Implement a Needle Wash: | Use a strong solvent in the autosampler's needle wash to minimize carryover. |
| 3 | Run Blank Gradients: | Inject a blank (mobile phase) to see if the ghost peaks are still present. This can help identify the source of contamination. |
| 4 | Protect Samples from Degradation: | Store rapamycin standards and samples at low temperatures and protect them from light. |
Frequently Asked Questions (FAQs)
Q5: What is the best type of HPLC column for separating rapamycin and its metabolites?
A reversed-phase C8 or C18 column is typically used for the separation of rapamycin and its metabolites. C8 columns, being less hydrophobic than C18, may offer shorter retention times. For complex biological samples, a high-purity, end-capped column is recommended to minimize peak tailing.
Q6: What are the typical mobile phases used for rapamycin analysis?
A mixture of an organic solvent (methanol or acetonitrile) and water is commonly used. Methanol is often preferred for better peak shape. The mobile phase is often acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization for mass spectrometry detection. Gradient elution is frequently employed to effectively separate rapamycin from its more polar metabolites.
Q7: How can I improve the separation of rapamycin from its major metabolites (e.g., hydroxy, dihydroxy, demethyl)?
Optimizing the gradient elution profile is key. A shallow gradient with a slow increase in the organic solvent concentration will generally provide better resolution between the parent drug and its closely eluting metabolites. Additionally, using a longer column or a column with a smaller particle size can enhance separation efficiency. LC-MS/MS is often the preferred detection method for its ability to differentiate and quantify co-eluting compounds based on their mass-to-charge ratio.
Q8: What are the recommended sample preparation techniques for analyzing rapamycin in blood?
Protein precipitation is a common first step to remove the bulk of proteins from whole blood samples. This is often followed by solid-phase extraction (SPE) using a C18 cartridge for further cleanup and concentration of rapamycin and its metabolites before HPLC analysis.
Experimental Protocols
Protocol 1: Isocratic HPLC-UV Method for Rapamycin Quantification
This protocol is adapted from a method for the determination of rapamycin.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C8, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 57°C |
| Detection | UV at 277 nm |
| Injection Volume | 20 µL |
Protocol 2: Gradient HPLC-MS/MS Method for Rapamycin and Metabolite Analysis
This protocol is a representative method for the simultaneous analysis of rapamycin and its metabolites.
| Parameter | Specification |
| HPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Column | C18, 150 x 4.0 mm, 5 µm particle size |
| Mobile Phase A | 1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient Program | 90% B (isocratic) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
| Ionization Mode | Positive ESI |
Data Presentation
Table 1: Typical Retention Times for Rapamycin and Metabolites (Gradient HPLC)
| Compound | Approximate Retention Time (min) |
| Dihydroxy-rapamycin | 4.5 |
| Hydroxy-rapamycin | 5.8 |
| Demethyl-rapamycin | 6.5 |
| Rapamycin | 8.2 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.
Visualizations
Caption: Experimental workflow for HPLC analysis of rapamycin.
Caption: Troubleshooting flowchart for common HPLC issues.
Caption: Simplified mTOR signaling pathway showing the inhibitory action of rapamycin.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.brieflands.com [repository.brieflands.com]
- 3. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reversed phase high performance liquid chromatographic method for determination of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of 27-O-Demethylrapamycin
Welcome to the technical support center for the LC-MS analysis of 27-O-Demethylrapamycin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and sensitive quantification of this rapamycin analog.
Frequently Asked Questions (FAQs)
Q1: What are the expected mass-to-charge ratios (m/z) for this compound in LC-MS analysis?
A1: this compound is a metabolite of rapamycin (sirolimus). The analysis is typically performed using electrospray ionization (ESI) in positive mode. Like its parent compound, it readily forms adducts with ions present in the mobile phase. The most common adducts observed are sodium [M+Na]⁺ and ammonium [M+NH₄]⁺. Given the molecular weight of rapamycin is approximately 914.2 g/mol , this compound has a molecular weight of around 900.2 g/mol . Therefore, you should look for the following parent ions:
-
[M+Na]⁺: ~923.5 m/z
-
[M+NH₄]⁺: ~918.5 m/z
For quantification, Multiple Reaction Monitoring (MRM) is typically used, requiring selection of a specific product ion.[1][2]
Q2: Which type of HPLC column is recommended for the separation of this compound?
A2: Reversed-phase columns are standard for separating rapamycin and its analogs. C8 and C18 columns are both effective.[1][3][4] A C8 column may provide slightly shorter retention times, which can be advantageous for high-throughput analysis. For complex matrices, a column with a smaller particle size (e.g., sub-2 µm or Fused-Core® particles) can offer improved resolution and peak shape.
Q3: What are the optimal mobile phase compositions for this analysis?
A3: A gradient elution using a combination of an aqueous and an organic solvent is typically employed.
-
Aqueous Phase (Solvent A): Water with an additive to improve ionization and peak shape. Common additives include 0.1% formic acid or a low concentration of ammonium acetate (e.g., 30 mM).
-
Organic Phase (Solvent B): Methanol or acetonitrile. Using a volatile buffer like ammonium acetate is compatible with ESI and can enhance adduct formation for improved sensitivity.
Q4: What is a suitable internal standard (IS) for the quantification of this compound?
A4: The ideal internal standard is an isotopically labeled version of the analyte. If unavailable, a structurally similar analog is the next best choice. For rapamycin and its metabolites, common internal standards include ascomycin, 32-desmethoxy-rapamycin, or everolimus. Erythromycin has also been used as a more economical, though less structurally similar, option.
Experimental Workflow Overview
The following diagram outlines the typical workflow for the LC-MS analysis of this compound, from sample preparation to final data analysis.
Caption: General experimental workflow for this compound quantification.
Detailed Experimental Protocol
This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and sample matrix.
1. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the sample (e.g., tissue homogenate, whole blood) into a microcentrifuge tube.
-
Add the internal standard (e.g., ascomycin in methanol) to each sample.
-
Add 300 µL of a precipitating solution, such as acetonitrile or a methanol/zinc sulfate mixture (7:3, v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.05% formic acid). Vortex to ensure complete dissolution.
2. LC-MS/MS System Parameters The following tables summarize recommended starting parameters for the LC-MS/MS system.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting |
|---|---|
| HPLC Column | Reversed-phase C8 or C18, 50 mm x 2.1 mm, <3 µm |
| Mobile Phase A | Water + 0.1% Formic Acid or 30 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | Start at 40-50% B, ramp to 95-98% B over 3-5 mins, hold, re-equilibrate |
| Flow Rate | 0.4 - 0.8 mL/min |
| Column Temperature | 40 - 65°C |
| Injection Volume | 10 - 20 µL |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 350 - 500°C |
| Ionspray Voltage | ~5500 V |
| Curtain Gas (CUR) | 30 - 40 psi |
| Nebulizer Gas (GS1) | 40 - 50 psi |
| Turbo Gas (GS2) | 40 - 50 psi |
| MRM Transition (Analyte) | Q1: 923.5 [M+Na]⁺ → Q3: (Product Ion, e.g., 856.6) |
| MRM Transition (IS) | Dependent on IS used (e.g., Ascomycin: 809.5 → 756.5) |
| Dwell Time | 150 - 200 ms |
Note: The specific product ion for this compound must be determined by infusing a standard and performing a product ion scan. The transition provided is a hypothetical example based on the fragmentation of similar compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
Q: I am observing poor peak shape (tailing or splitting). What are the likely causes? A: Poor peak shape can stem from several issues:
-
Column Contamination: Buildup of matrix components can damage the column stationary phase. Flush the column with a strong solvent or replace it if necessary.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ensure the sample is reconstituted in a solvent similar in composition to the starting mobile phase conditions.
-
Column Void: High pH or pressure shocks can create a void at the head of the column. This often requires column replacement.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing. Ensure the mobile phase pH is appropriate. Adding a small amount of an acid like formic acid can help.
Q: My signal intensity is low or inconsistent. How can I improve it? A: Low sensitivity is a frequent challenge. The following troubleshooting workflow can help identify the root cause.
References
- 1. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating 27-O-Demethylrapamycin Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 27-O-Demethylrapamycin (27-O-DR) in their experiments. It offers troubleshooting advice for common pitfalls and detailed protocols for key assays in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a macrolide compound and an analog of rapamycin (also known as sirolimus). Its primary mechanism of action is the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] 27-O-DR, like rapamycin, is an allosteric inhibitor of mTOR Complex 1 (mTORC1).[1] It first binds to the intracellular protein FKBP12 (FK506-binding protein 12), and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[1]
Q2: What are the primary cellular effects of this compound?
By inhibiting mTORC1, this compound disrupts downstream signaling pathways, primarily through the dephosphorylation of p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1] This leads to a reduction in protein synthesis and can cause cell cycle arrest at the G1-S transition. Consequently, the primary cellular effects of 27-O-DR are anti-proliferative and can induce autophagy.
Q3: How should I prepare and store this compound stock solutions?
Due to its hydrophobic nature and poor water solubility, this compound should be dissolved in an organic solvent to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common choice. For example, rapamycin is soluble in DMSO at approximately 10 mg/mL. It is recommended to prepare a high-concentration stock solution, which can then be further diluted in cell culture medium for experiments. Stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C.
Q4: What is the expected stability of this compound in cell culture media?
The stability of rapamycin and its analogs in aqueous solutions, including cell culture media, can be limited. Degradation is a potential issue, especially with prolonged incubation times at 37°C. It is advisable to prepare fresh dilutions of 27-O-DR in cell culture medium for each experiment from a frozen stock. If long-term experiments are necessary, the medium containing the compound should be replaced periodically (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Q5: What are potential off-target effects of this compound?
While rapamycin and its analogs are considered highly specific for mTORC1, off-target effects can occur, particularly at higher concentrations. One known off-target effect of prolonged rapamycin treatment is the inhibition of mTOR Complex 2 (mTORC2), which can lead to undesirable side effects such as insulin resistance. Researchers should carefully titrate the concentration of 27-O-DR to use the lowest effective dose to minimize potential off-target effects.
Troubleshooting Guides
Problem: Inconsistent or no inhibition of cell proliferation.
| Possible Cause | Suggested Solution |
| Compound Inactivity | Ensure proper storage of the compound at -20°C and minimize freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. |
| Poor Solubility and Precipitation | Observe the cell culture medium after adding the diluted compound. If precipitates are visible, consider using a co-solvent or reducing the final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to mTORC1 inhibitors. Confirm the expression and activity of the mTOR pathway in your cell line. Consider using a positive control cell line known to be sensitive to rapamycin. |
| Sub-optimal Assay Conditions | Optimize cell seeding density and incubation time. For MTT assays, ensure that the metabolic activity of the cells is within the linear range of the assay. |
Problem: Weak or no signal for downstream mTORC1 inhibition in Western blot (e.g., p-p70S6K).
| Possible Cause | Suggested Solution |
| Ineffective Cell Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Ensure complete cell lysis by appropriate mechanical disruption (e.g., sonication). |
| Dephosphorylation of Target Proteins | Work quickly and keep samples on ice during protein extraction. The inclusion of phosphatase inhibitors is critical. |
| Poor Antibody Performance | Use a validated antibody specific for the phosphorylated and total forms of your target protein. Optimize antibody dilution and incubation times. Include a positive control (e.g., lysate from cells treated with a known mTOR activator like insulin). |
| Insufficient Treatment Time or Concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for observing inhibition of downstream mTORC1 signaling. |
Problem: High background in Western blots for phosphorylated proteins.
| Possible Cause | Suggested Solution |
| Inappropriate Blocking Buffer | For phospho-specific antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause high background. |
| Non-specific Antibody Binding | Increase the number and duration of washes. Optimize the primary and secondary antibody concentrations. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay using MTT
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of mTORC1 Signaling Pathway (p-p70S6K)
This protocol describes the detection of phosphorylated p70 S6 Kinase (p-p70S6K) as a marker of mTORC1 activity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-p70S6K and anti-total p70S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p70S6K) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p70S6K.
Quantitative Data
The following tables provide reference data for rapamycin and its analogs. It is important to note that the specific values for this compound should be determined empirically for each experimental system.
Table 1: Solubility of Rapamycin and Analogs in Common Solvents
| Compound | Solvent | Approximate Solubility | Reference |
| Rapamycin | DMSO | ~10 mg/mL | |
| Rapamycin | Ethanol | ~0.25 mg/mL | |
| Rapamycin-d3 | DMSO | ~5 mg/mL in chloroform | |
| Rapamycin-d3 | Methanol | ~25 mg/mL |
Table 2: Comparative IC50 Values of mTOR Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| Rapamycin | Rh1 (rhabdomyosarcoma) | Cell Growth | 0.1 ng/mL | |
| Rapamycin | Rh30 (rhabdomyosarcoma) | Cell Growth | 0.5 ng/mL | |
| OSI-027 | Various | Biochemical | 22 nM (mTORC1), 65 nM (mTORC2) | This data is for a different mTOR inhibitor and is provided for context. |
Note: The IC50 values are highly dependent on the cell line and experimental conditions.
Signaling Pathway and Workflow Diagrams
Caption: mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
improving reproducibility of 27-O-Demethylrapamycin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of assays involving 27-O-Demethylrapamycin (DMR), a key analog of rapamycin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMR) and why is it important?
A1: this compound (DMR) is a macrolide that, like rapamycin (also known as sirolimus), is an inhibitor of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer. DMR and other rapamycin analogs ("rapalogs") are crucial tools for studying mTOR function and for developing novel therapeutics.
Q2: What is the mechanism of action of this compound?
A2: DMR exerts its biological effects by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This DMR-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This binding allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its downstream targets and thereby impeding cell cycle progression, protein synthesis, and other cellular processes.
Q3: What are the common types of assays used for this compound?
A3: Common assays for DMR include:
-
Analytical Assays: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used for the quantification of DMR in various matrices, such as biological fluids and tissue homogenates.
-
Cell-Based Assays: These assays, often employing cancer cell lines, are used to determine the cytotoxic or anti-proliferative effects of DMR, typically by measuring cell viability or proliferation.
-
Binding Assays: These in vitro assays are designed to measure the binding affinity of DMR to its target protein, FKBP12.
Q4: How does the 27-O-demethylation affect the properties of rapamycin in assays?
A4: The removal of the methyl group at the C27 position can subtly alter the physicochemical properties of the molecule, such as its polarity and conformation. This can potentially influence its retention time in reversed-phase HPLC, its fragmentation pattern in mass spectrometry, and its binding affinity to FKBP12. Therefore, assay conditions optimized for rapamycin may require re-optimization for DMR to ensure accuracy and reproducibility.
Troubleshooting Guides
HPLC and LC-MS/MS Assays
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Sample solvent is too strong, causing the analyte to spread on the column.
-
Contamination buildup on the column frit or head.
-
Secondary interactions with residual silanols on the column.
-
-
Troubleshooting Steps:
-
Sample Solvent: Dilute the sample in a weaker solvent, ideally the initial mobile phase.
-
Column Contamination: Backflush the column or use a guard column to protect the analytical column.[1]
-
Mobile Phase Modifier: Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to reduce secondary interactions.
-
pH Adjustment: Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
-
Issue: Drifting Retention Times
-
Possible Cause:
-
Inconsistent mobile phase composition.
-
Fluctuations in column temperature.
-
Column aging or degradation.
-
-
Troubleshooting Steps:
-
Mobile Phase: Prepare fresh mobile phase daily and ensure thorough mixing. Use a high-quality solvent delivery system.
-
Temperature Control: Use a column oven to maintain a stable temperature.[2]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each run.
-
System Suitability: Inject a standard sample periodically to monitor retention time and peak area.
-
Issue: Low Sensitivity or No Signal in LC-MS/MS
-
Possible Cause:
-
Ion suppression from matrix components.
-
Improper mass spectrometer settings (e.g., ionization source parameters, collision energy).
-
Degradation of the analyte.
-
-
Troubleshooting Steps:
-
Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances.
-
MS Optimization: Infuse a standard solution of DMR to optimize source parameters and collision energy for the specific instrument.
-
Analyte Stability: Investigate the stability of DMR in the sample matrix and during the analytical process. Consider using an appropriate internal standard.[3]
-
| Parameter | Illustrative Value for DMR | Common Troubleshooting Tip |
| Linearity (r²) | > 0.99 | If non-linear, check for detector saturation or issues with standard dilutions. |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | To improve, enhance sample cleanup to reduce matrix effects or optimize MS/MS transitions. |
| Intra-day Precision (%CV) | < 15% | High variability may indicate inconsistent sample preparation or instrument instability. |
| Inter-day Precision (%CV) | < 15% | High variability can result from changes in mobile phase preparation or column performance over time. |
Disclaimer: The quantitative data presented in this table is illustrative and intended to serve as a template. Actual values must be determined experimentally.
Cell-Based Assays
Issue: High Well-to-Well Variability
-
Possible Cause:
-
Inconsistent cell seeding density.
-
"Edge effects" in the microplate.
-
Cell clumping.
-
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating. Pipette carefully and consistently into each well.
-
Plate Layout: Avoid using the outer wells of the plate, or fill them with sterile media or PBS to minimize evaporation.[4]
-
Cell Culture Health: Use cells in the logarithmic growth phase and regularly check for normal morphology.
-
Issue: Inconsistent Dose-Response Curves
-
Possible Cause:
-
Errors in serial dilutions of DMR.
-
Instability of DMR in the culture medium.
-
Variations in incubation time.
-
-
Troubleshooting Steps:
-
Compound Preparation: Prepare fresh dilutions of DMR for each experiment. Use a calibrated pipette and ensure thorough mixing.
-
Compound Stability: Assess the stability of DMR in your specific culture medium over the course of the experiment.
-
Standardize Protocol: Maintain consistent incubation times and other assay parameters between experiments.
-
| Parameter | Illustrative IC50 Values for DMR | Common Troubleshooting Tip |
| MCF-7 (Breast Cancer) | 10 - 100 nM | If IC50 values are unexpectedly high, check for cell line resistance or issues with DMR potency. |
| PC-3 (Prostate Cancer) | 5 - 50 nM | If results are not reproducible, verify cell line identity and passage number. |
| HCT-116 (Colon Cancer) | 20 - 150 nM | High variability can be reduced by optimizing cell seeding density and ensuring uniform drug distribution. |
Disclaimer: The IC50 values in this table are illustrative and based on typical ranges for rapamycin analogs. Actual values for DMR must be determined experimentally for each cell line.[5]
FKBP12 Binding Assays
Issue: Low Signal or High Background
-
Possible Cause:
-
Inactive FKBP12 protein.
-
Suboptimal buffer conditions (pH, salt concentration).
-
Non-specific binding to the assay plate.
-
-
Troubleshooting Steps:
-
Protein Quality: Verify the activity of the recombinant FKBP12.
-
Buffer Optimization: Perform a buffer screen to determine the optimal pH and ionic strength for the binding interaction.
-
Blocking Agents: Include a blocking agent, such as bovine serum albumin (BSA) or a non-ionic detergent (e.g., Tween-20), in the assay buffer to reduce non-specific binding.
-
Issue: Inconsistent Inhibition Curves
-
Possible Cause:
-
Inaccurate competitor (DMR) concentrations.
-
Equilibrium not reached during incubation.
-
Instability of the labeled ligand.
-
-
Troubleshooting Steps:
-
Concentration Verification: Accurately determine the concentration of the DMR stock solution.
-
Incubation Time: Optimize the incubation time to ensure the binding reaction has reached equilibrium.
-
Ligand Stability: Protect the labeled ligand from light and ensure it is stored correctly.
-
| Parameter | Illustrative Value for DMR | Common Troubleshooting Tip |
| Binding Affinity (Kd) | 1 - 20 nM | If affinity appears weak, verify the integrity of both DMR and FKBP12. |
| Assay Window (Signal/Background) | > 5 | A low assay window can be improved by optimizing reagent concentrations and reducing non-specific binding. |
Disclaimer: The quantitative data presented in this table is illustrative. Actual values must be determined experimentally.
Experimental Protocols
Illustrative Protocol for LC-MS/MS Quantification of DMR
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of biological matrix (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structural analog of DMR).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate DMR from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Optimize parent and product ions for DMR and the internal standard by direct infusion.
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximal signal intensity.
-
General Protocol for a Cell-Based Proliferation Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of DMR in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of DMR.
-
Include vehicle control (e.g., DMSO) wells.
-
Incubate for 72 hours.
-
-
Viability Assessment (e.g., using a resazurin-based reagent):
-
Add 20 µL of the viability reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the DMR concentration and fit a dose-response curve to determine the IC50 value.
-
General Protocol for an FKBP12 Competitive Binding Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Dilute recombinant human FKBP12 and a labeled ligand (e.g., a fluorescently tagged rapamycin analog) to their optimal concentrations in the assay buffer.
-
Prepare serial dilutions of DMR in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted DMR or vehicle control.
-
Add the diluted FKBP12 protein.
-
Add the diluted labeled ligand.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Detection:
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
-
Data Analysis:
-
Plot the signal against the log of the DMR concentration.
-
Fit the data to a competitive binding model to determine the IC50 or Ki value.
-
Visualizations
Caption: mTOR signaling pathway and inhibition by this compound.
Caption: Experimental workflow for LC-MS/MS analysis of DMR.
Caption: Workflow for a cell-based proliferation assay with DMR.
References
Technical Support Center: Managing Off-Target Effects of Rapamycin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address off-target effects associated with rapamycin and its derivatives (rapalogs).
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of rapamycin and its derivatives?
Rapamycin and its analogs are highly specific inhibitors of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2.[1][2][3] Rapamycin primarily inhibits mTORC1, which is sensitive to the drug.[2][3] However, chronic or high-dose treatment can also disrupt the assembly and function of mTORC2, leading to off-target effects. The desired on-target effects usually stem from mTORC1 inhibition, leading to reduced cell growth, proliferation, and induction of autophagy.
Commonly observed off-target effects, often linked to mTORC2 inhibition, include:
-
Metabolic Dysregulation: Hyperglycemia, glucose intolerance, and hyperlipidemia.
-
Immunosuppression: While an on-target effect in some contexts, it can be an undesirable off-target effect in others, increasing the risk of infections.
-
Dermatological Issues: Skin rashes and mucositis are frequently reported.
-
Hematological Changes: Thrombocytopenia (low platelet count) can occur.
Q2: Are all rapamycin derivatives the same in terms of their off-target effects?
While all rapamycin derivatives (rapalogs) share the same core mechanism of mTORC1 inhibition, they can differ in their pharmacokinetic properties and their propensity to inhibit mTORC2. For instance, everolimus and temsirolimus were developed to have improved pharmacokinetic profiles compared to rapamycin. Some studies suggest that certain rapalogs may have a reduced impact on mTORC2, potentially leading to a more favorable side-effect profile, though this is an area of ongoing research.
Q3: How can I distinguish between on-target mTORC1 inhibition and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A combination of approaches is recommended:
-
Dose-Response Studies: On-target effects should occur at lower concentrations of the drug, consistent with its known potency for mTORC1. Off-target effects may only appear at higher concentrations.
-
Use of Molecular Markers: Assess the phosphorylation status of key downstream effectors of both mTORC1 (e.g., S6K1, 4E-BP1) and mTORC2 (e.g., Akt at Ser473). Specific inhibition of mTORC1 markers without affecting mTORC2 markers at certain concentrations would suggest on-target activity.
-
Rescue Experiments: If an observed effect is truly mTORC1-dependent, it might be rescued by activating downstream signaling components of mTORC1.
-
Use of mTOR Kinase Inhibitors: Compare the effects of rapalogs with second-generation mTOR kinase inhibitors that target the ATP-binding site and inhibit both mTORC1 and mTORC2. This can help delineate the roles of each complex.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Symptoms:
-
Higher than expected cell death in treated groups compared to controls.
-
Inconsistent results in cell viability assays (e.g., MTT, MTS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Verify Drug Specificity: Test the rapamycin derivative against a panel of kinases to identify potential off-target interactions. 2. Lower Concentration: Perform a dose-response curve to find the lowest effective concentration that inhibits mTORC1 without causing excessive toxicity. 3. Use a More Specific Analog: If available, switch to a rapalog with a cleaner kinase selectivity profile. |
| mTORC2 Inhibition | 1. Assess mTORC2 Signaling: Perform a Western blot to check the phosphorylation of Akt at Ser473, a downstream target of mTORC2. 2. Time-Course Experiment: Limit the duration of drug exposure, as mTORC2 inhibition is often associated with chronic treatment. |
| Cell Line Sensitivity | 1. Characterize Cell Line: Different cell lines have varying sensitivities to mTOR inhibitors due to their genetic background (e.g., PTEN status). 2. Titrate Drug Concentration: Carefully titrate the drug concentration for each new cell line. |
| Assay Interference | 1. Validate Assay: Ensure that the components of your viability assay are not directly interacting with the rapamycin derivative. 2. Use an Alternative Assay: Try a different viability assay based on a distinct mechanism (e.g., measuring ATP content vs. metabolic activity). |
Data Presentation
Table 1: Kinase Selectivity Profile of Rapamycin and Second-Generation mTOR Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) of various mTOR inhibitors against mTOR and a key off-target kinase, PI3Kα. Lower IC50 values indicate higher potency. The selectivity ratio indicates the preference for mTOR over PI3Kα.
| Compound | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |
| Rapamycin | ~1 (for mTORC1) | >10,000 | >10,000 |
| Everolimus (RAD001) | ~2 | >10,000 | >5,000 |
| Temsirolimus (CCI-779) | ~2 | >10,000 | >5,000 |
| Ridaforolimus (AP23573) | ~1.5 | >10,000 | >6,600 |
| PI-103 (Dual Inhibitor) | 20 | 8 | 0.4 |
| Compound 5u | 9 | 1962 | 218 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 and mTORC2 Signaling
This protocol details the steps to assess the phosphorylation status of S6 Kinase (p70S6K) at Thr389 (a downstream target of mTORC1) and Akt at Ser473 (a downstream target of mTORC2).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with the rapamycin derivative at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: MTT Cell Viability Assay
This protocol provides a method to assess cell viability based on the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of the rapamycin derivative. Include untreated and vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (media and MTT only).
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Simplified mTOR signaling pathway highlighting the central role of mTORC1 and mTORC2.
Caption: Troubleshooting workflow for unexpected cell toxicity with rapamycin derivatives.
Caption: Key stages of the Western Blotting experimental workflow.
References
Navigating the Nuances of 27-O-Demethylrapamycin: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to minimize variability in studies involving 27-O-Demethylrapamycin, a key metabolite of Sirolimus (rapamycin). This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and critical data summaries to enhance the reproducibility and accuracy of your experimental outcomes.
Introduction to this compound
This compound is an O-demethylated metabolite of Sirolimus, an inhibitor of the mammalian target of rapamycin (mTOR). The mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, metabolism, and survival.[1][2] Variability in experimental results with mTOR inhibitors can arise from numerous factors, including the physicochemical properties of the compound, experimental conditions, and biological variations.[3][4] This guide aims to address these challenges specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Sirolimus (rapamycin)?
A1: this compound is a metabolite of Sirolimus, formed by the demethylation of the methoxy group at the C27 position.[5] It is one of several metabolites produced by the metabolism of Sirolimus in the liver by cytochrome P450 enzymes. While it is a metabolite, it may retain some biological activity. For instance, another demethylated metabolite, 39-O-demethyl sirolimus, is known to have about 10% of the immunosuppressive activity of the parent compound.
Q2: I am observing high variability in my cell-based assay results. What are the likely causes?
A2: High variability in results can stem from several sources:
-
Compound Stability: this compound, like other rapamycin analogs, may be unstable in aqueous solutions. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Solvent Effects: The choice of solvent (e.g., DMSO) and its final concentration in the cell culture medium can impact cell viability and compound activity. It is crucial to use a consistent and low final solvent concentration across all experiments.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can alter the activity of the mTOR pathway and the cellular response to inhibitors.
-
Feedback Loops: Inhibition of mTORC1 can lead to the activation of pro-survival feedback loops, such as the upregulation of Akt signaling, which can counteract the inhibitory effects of the drug and introduce variability.
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to its presumed low aqueous solubility, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. For cell culture experiments, dilute the stock solution in a pre-warmed medium immediately before use.
Q4: My Western blot results for downstream mTOR targets are inconsistent. What should I check?
A4: Inconsistent Western blot results can be due to:
-
Timing of Treatment: The kinetics of mTOR pathway inhibition and subsequent feedback activation can vary. Perform a time-course experiment to determine the optimal treatment duration for observing the desired effect on downstream targets like p-S6K and p-4E-BP1.
-
Protein Extraction and Handling: Ensure complete cell lysis and consistent protein quantification. Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect on cell proliferation | 1. Insufficient drug concentration or treatment duration. 2. Cell line is resistant to mTOR inhibition. 3. Compound has degraded. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Confirm mTOR pathway activity in your cell line and consider using a more sensitive cell line. 3. Prepare fresh stock solutions and working dilutions for each experiment. |
| High background in in vitro kinase assays | 1. Non-specific binding of the compound or detection antibodies. 2. Contamination of reagents. | 1. Include appropriate controls (e.g., vehicle-only, no enzyme). Optimize blocking and washing steps. 2. Use fresh, high-quality reagents. |
| Precipitation of the compound in cell culture media | 1. Poor aqueous solubility of this compound. 2. High final concentration of the organic solvent. | 1. Ensure the final concentration of the compound is below its solubility limit in the media. Consider using a solubilizing agent if necessary, with appropriate vehicle controls. 2. Keep the final solvent concentration (e.g., DMSO) below 0.5%. |
| Unexpected activation of other signaling pathways (e.g., Akt) | 1. Activation of feedback loops upon mTORC1 inhibition. | 1. This is a known phenomenon. Consider co-treatment with inhibitors of the activated pathway (e.g., a PI3K inhibitor) to enhance the effect of this compound. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| Molecular Formula | C₅₀H₇₇NO₁₃ | |
| Molecular Weight | 900.17 g/mol | |
| CAS Number | 141392-23-6 | |
| Appearance | White to off-white solid (presumed) | General knowledge of rapamycin analogs |
| Solubility | DMSO: Expected to be soluble. Ethanol: Expected to be soluble. Water: Expected to have very low solubility. | Inferred from rapamycin solubility data |
| Storage | Store at -20°C or -80°C, protected from light. | General recommendation for rapamycin analogs |
Note: Specific experimental data for the solubility of this compound is limited. The information provided is based on the known properties of Sirolimus and other demethylated analogs.
Table 2: Illustrative Comparative Biological Activity
| Parameter | Sirolimus (Rapamycin) | This compound (Illustrative) |
| Target | mTORC1 | mTORC1 (presumed) |
| IC₅₀ (mTOR inhibition) | ~0.1 nM | Expected to be higher than Sirolimus |
| Immunosuppressive Activity | High | Lower than Sirolimus (estimated ~10% of Sirolimus) |
Note: The biological activity of this compound has not been extensively characterized. The values presented are illustrative and based on data from other demethylated rapamycin metabolites.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into single-use, light-protected sterile tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Cell-Based mTORC1 Inhibition Assay (Western Blotting)
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of this compound from the stock solution in pre-warmed, serum-free, or low-serum medium. b. Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control (e.g., DMSO). c. Incubate the cells for the desired time period (e.g., 2, 6, 24 hours).
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Western Blotting: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Denature the protein samples by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and probe with primary antibodies against p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH). e. Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
Protocol 3: LC-MS/MS for Quantification of this compound (General Approach)
-
Sample Preparation (e.g., from cell lysate or plasma): a. Add an internal standard (e.g., a structurally similar but isotopically labeled compound) to the sample. b. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol). c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer. b. Use a suitable C18 column for chromatographic separation. c. Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization. d. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard. e. Quantify the analyte by comparing its peak area to that of the internal standard against a calibration curve prepared with known standards.
Visualizations
Caption: The mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound in cell culture.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Enhanced bioavailability of sirolimus via preparation of solid dispersion nanoparticles using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Wide‐ranging genetic variation in sensitivity to rapamycin in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 27-O-Demethylrapamycin Powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 27-O-Demethylrapamycin powder. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
1. How should this compound powder be stored upon receipt?
Upon receipt, this compound powder should be stored in a refrigerator at 2-8°C. It is important to keep the container tightly sealed to protect it from moisture and light.
2. What are the recommended solvents for reconstituting this compound powder?
Based on data for its structural analog, Rapamycin, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is practically insoluble in water.
3. How should stock solutions of this compound be stored?
Stock solutions should be stored at -20°C. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. While specific stability data for this compound is limited, solutions of its parent compound, Rapamycin, in DMSO or ethanol can be stored at -20°C for up to two months.
4. What personal protective equipment (PPE) should be worn when handling this compound powder?
As with many mTOR inhibitors, this compound should be handled with care. Appropriate PPE includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the powder should be performed in a chemical fume hood to avoid inhalation of dust particles.
5. What should I do in case of a spill?
In the event of a spill, carefully sweep up the powdered material, avoiding dust generation. Place the collected material in a sealed container for proper disposal. The spill area should then be cleaned with a suitable solvent and decontaminated. Follow your institution's specific guidelines for hazardous material cleanup.
6. Is this compound sensitive to light?
Yes, like many complex organic molecules, this compound may be sensitive to light. It is recommended to store the powder and any solutions in light-protecting containers (e.g., amber vials) or by wrapping the container in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder appears clumped or discolored. | Exposure to moisture or improper storage conditions. | Do not use the powder if its appearance has significantly changed. Contact the supplier for a replacement. Ensure proper storage in a tightly sealed container at 2-8°C. |
| Difficulty dissolving the powder. | Incorrect solvent or insufficient mixing. | Use a recommended solvent such as DMSO or ethanol. Vortexing or gentle warming (if the compound's stability at elevated temperatures is known) may aid dissolution. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling of stock solutions. | Prepare fresh stock solutions from the powder. Avoid repeated freeze-thaw cycles by using aliquots. Ensure that the storage temperature for solutions is maintained at -20°C. |
Quantitative Data Summary
| Parameter | Value | Source/Analogy |
| Storage Temperature (Powder) | 2-8°C | Pharmaffiliates |
| Solubility in DMSO | ~10 mg/mL | Based on Rapamycin |
| Solubility in Ethanol | ~0.25 mg/mL | Based on Rapamycin |
| Storage of Stock Solutions | -20°C | General recommendation |
| Solution Stability | Up to 2 months at -20°C | Based on Rapamycin in DMSO/Ethanol |
Experimental Protocols & Workflows
Standard Protocol for Reconstitution of this compound Powder
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (lab coat, gloves, safety glasses).
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the powder to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but caution should be exercised to avoid degradation.
-
Storage: Aliquot the stock solution into single-use, light-protecting vials and store at -20°C.
Visualizing Experimental Workflow
Below is a diagram illustrating the general workflow for handling and preparing this compound for experimental use.
Caption: A flowchart outlining the key steps for the safe handling and preparation of this compound from storage to experimental use.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during the handling and use of this compound.
Caption: A decision tree to guide researchers in troubleshooting common problems with this compound powder and solutions.
Validation & Comparative
27-O-Demethylrapamycin vs. Rapamycin: A Comparative Guide to mTORC1 Inhibition
A Head-to-Head Look at Two Rapalogs and Their Interaction with a Key Cellular Regulator
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The mTOR complex 1 (mTORC1) is a key signaling hub, and its inhibition by compounds like rapamycin has been a cornerstone of both basic research and clinical applications. This guide provides a comparative overview of rapamycin and its derivative, 27-O-Demethylrapamycin (DMR), focusing on their mTORC1 inhibitory activities.
While rapamycin is a well-characterized mTORC1 inhibitor, a comprehensive search of the scientific literature reveals a notable absence of quantitative data specifically detailing the mTORC1 inhibitory potency of this compound. This guide, therefore, presents the established data for rapamycin as a benchmark and highlights the current knowledge gap regarding DMR.
Quantitative Comparison of mTORC1 Inhibition
The following table summarizes the available data on the mTORC1 inhibitory activity of rapamycin. As of the latest literature search, no specific IC50 or EC50 values for this compound's direct inhibition of mTORC1 have been reported.
| Compound | Target | IC50 Value | Source |
| Rapamycin | mTORC1 | ~0.1 nM | [1] |
| This compound | mTORC1 | Data not available | - |
Mechanism of Action: The mTORC1 Signaling Pathway
Rapamycin exerts its inhibitory effect on mTORC1 through a well-defined mechanism. It first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1 activity. This prevents the phosphorylation of downstream mTORC1 substrates, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.
Figure 1. The mTORC1 signaling pathway and points of inhibition.
Experimental Protocols
To facilitate further research and a direct comparison between these two compounds, a standard experimental protocol for an in vitro mTORC1 kinase assay is provided below. This method can be adapted to determine the IC50 values of both rapamycin and this compound.
In Vitro mTORC1 Kinase Assay
This protocol is designed to measure the kinase activity of immunoprecipitated mTORC1 by assessing the phosphorylation of a known substrate, such as 4E-BP1.
1. Materials and Reagents:
-
Cell line expressing tagged mTORC1 components (e.g., HEK293T cells)
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
Protease and phosphatase inhibitor cocktails
-
Antibody for immunoprecipitation (e.g., anti-FLAG or anti-HA)
-
Protein A/G magnetic beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Recombinant purified 4E-BP1 (substrate)
-
ATP
-
Rapamycin and this compound stock solutions (in DMSO)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against phospho-4E-BP1 (e.g., Thr37/46)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Cell Lysis and Immunoprecipitation:
-
Culture and harvest cells.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with the immunoprecipitating antibody for 2-4 hours at 4°C.
-
Add Protein A/G beads and incubate for another 1 hour at 4°C.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads with immunoprecipitated mTORC1 in kinase assay buffer.
-
Aliquot the bead slurry into separate tubes.
-
Add varying concentrations of rapamycin, this compound, or DMSO (vehicle control) to the respective tubes and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding recombinant 4E-BP1 and ATP.
-
Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-4E-BP1.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of 4E-BP1 phosphorylation at each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of mTORC1 inhibition for each concentration of the compounds compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
Rapamycin is a potent and well-studied inhibitor of mTORC1. In contrast, there is a significant lack of publicly available data on the mTORC1 inhibitory activity of its derivative, this compound. While the structural similarity suggests that DMR may also interact with the mTOR pathway, experimental validation is necessary to determine its potency and mechanism of action. The provided experimental protocol offers a framework for researchers to directly compare the mTORC1 inhibitory effects of these two compounds. Such studies would be invaluable in elucidating the structure-activity relationship of rapamycin analogs and could guide the development of novel mTOR inhibitors with improved therapeutic profiles. Further investigation into the biological activities of this compound is warranted to understand its full potential as a modulator of mTOR signaling.
References
Unveiling the Potency of 27-O-Demethylrapamycin: A Comparative Analysis with Sirolimus
A detailed comparison of the immunosuppressive and mTOR inhibitory activities of 27-O-Demethylrapamycin and its parent compound, sirolimus (rapamycin), reveals nuances in their biological effects. While both molecules exhibit immunosuppressive properties, the structural modification at the C27 position influences their potency.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing the available experimental data, detailing methodologies, and visualizing key pathways to facilitate a deeper understanding of these two potent macrolides.
Executive Summary
Sirolimus, a cornerstone of immunosuppressive therapy, exerts its effects by forming a complex with the immunophilin FKBP12, which then binds to and inhibits the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2] this compound is a naturally occurring analog of sirolimus, produced by certain strains of Streptomyces hygroscopicus, and has also been shown to possess immunosuppressive activity.[3] While direct comparative studies are limited, existing data on sirolimus and other demethylated rapamycin analogs provide valuable insights into the potential activity of this compound.
Data Presentation: A Head-to-Head Comparison
Quantitative data directly comparing the activity of this compound and sirolimus is scarce in publicly available literature. However, studies on other demethylated rapamycin metabolites offer a valuable surrogate for estimating the relative potency.
| Compound | Target/Assay | IC50 Value | Reference |
| Sirolimus (Rapamycin) | mTOR Inhibition (in vitro kinase assay) | ~0.1 nM | [4] |
| Sirolimus (Rapamycin) | T-cell Proliferation (PHA-stimulated) | Sub-nanomolar range | [5] |
| 41-O-Demethylrapamycin | T-cell Proliferation (PHA-stimulated) | 1 nmol/liter | |
| Hydroxylated Rapamycin Metabolite | T-cell Proliferation (PHA-stimulated) | 1.5 nmol/liter | |
| This compound | Immunosuppressive Activity | Data not available | - |
| This compound | mTOR Inhibition | Data not available | - |
Note: The IC50 values for sirolimus can vary depending on the specific assay conditions and cell lines used.
Mechanism of Action: The mTOR Signaling Pathway
Both sirolimus and this compound are believed to function through the inhibition of the mTOR signaling pathway. The binding of the drug-FKBP12 complex to the FRB domain of mTORC1 prevents the phosphorylation of downstream effectors, ultimately leading to cell cycle arrest and inhibition of proliferation.
Figure 1. Simplified mTOR Signaling Pathway.
Experimental Protocols
mTOR Inhibition Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on mTOR kinase activity.
Objective: To determine the IC50 value of the test compound for mTORC1.
Materials:
-
Active mTORC1 enzyme
-
Inactive S6K1 protein (substrate)
-
Kinase buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, 5 mmol/L MnCl2)
-
ATP (100 µmol/L)
-
Test compounds (this compound and sirolimus)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against phosphorylated S6K1 (p-S6K1) and total S6K1
Procedure:
-
Set up kinase reactions in a 96-well plate. Each reaction should contain the kinase buffer, active mTORC1, and inactive S6K1.
-
Add serial dilutions of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-S6K1 and total S6K1, followed by appropriate secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence reagent.
-
Quantify the band intensities and calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Figure 2. mTOR Inhibition Kinase Assay Workflow.
Lymphocyte Proliferation Assay
This assay measures the immunosuppressive activity of a compound by assessing its ability to inhibit the proliferation of stimulated lymphocytes.
Objective: To determine the IC50 value of the test compound for inhibiting T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Phytohemagglutinin (PHA) or other mitogens.
-
Test compounds (this compound and sirolimus).
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT).
-
96-well cell culture plates.
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine assay) or a plate reader (for non-radioactive assays).
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium and adjust the cell concentration.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the appropriate wells. Include a vehicle control.
-
Stimulate the cells with a mitogen like PHA. Include unstimulated control wells.
-
Incubate the plate for 72 hours in a humidified 37°C, 5% CO₂ incubator.
-
For the [³H]-thymidine assay, pulse the cells with [³H]-thymidine for the final 18 hours of incubation.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter. For non-radioactive assays, follow the manufacturer's protocol.
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Figure 3. Lymphocyte Proliferation Assay Workflow.
Conclusion
While direct comparative data for this compound is limited, the available information on sirolimus and other demethylated analogs suggests that this compound likely retains significant immunosuppressive and mTOR inhibitory activity. Further head-to-head studies employing standardized experimental protocols are necessary to precisely quantify the differences in potency and efficacy between these two compounds. The methodologies and pathway visualizations provided in this guide offer a framework for conducting such comparative analyses and advancing our understanding of this important class of molecules.
References
- 1. Sirolimus: its discovery, biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular actions of sirolimus: sirolimus and mTor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAPAMYCIN (AY-22, 989), A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 4. Isolation of two immunosuppressive metabolites after in vitro metabolism of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 27-O-Demethylrapamycin and Zotarolimus: A Guide for Researchers
In the landscape of mTOR inhibitors, both 27-O-Demethylrapamycin and zotarolimus have emerged as significant semi-synthetic derivatives of rapamycin (sirolimus). This guide provides a detailed comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, biological activities, and experimental data.
Introduction to this compound and Zotarolimus
This compound is an immunosuppressive compound produced by a new strain of Streptomyces hygroscopicus. As a derivative of rapamycin, it is characterized by the demethylation at the 27-O position. While its immunosuppressive properties have been identified, extensive quantitative data on its biological activity remains less prevalent in publicly available literature compared to other rapamycin analogs.
Zotarolimus (formerly ABT-578) is a semi-synthetic derivative of sirolimus designed specifically for use in drug-eluting stents to prevent restenosis (the re-narrowing of an artery after angioplasty). It is a tetrazole-containing macrocyclic immunosuppressant.[1] Zotarolimus was developed to have a shorter in vivo half-life compared to sirolimus, aiming for potent local activity with reduced systemic exposure.[2]
Mechanism of Action: Targeting the mTOR Pathway
Both this compound and zotarolimus exert their effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[3][4] The mechanism involves the formation of a complex with the intracellular protein FK-binding protein 12 (FKBP12).[3] This drug-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the inhibition of the mTORC1 complex.
The inhibition of mTORC1 disrupts downstream signaling pathways, including the phosphorylation of p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This ultimately leads to the arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.
Mechanism of mTOR Inhibition
Comparative Biological Activity
A direct quantitative comparison of the biological activities of this compound and zotarolimus is challenging due to the limited availability of public data for this compound. However, based on available information, a qualitative and partially quantitative comparison can be made.
| Parameter | This compound | Zotarolimus |
| Primary Function | Immunosuppressant | Immunosuppressant, Anti-proliferative agent for drug-eluting stents |
| FKBP12 Binding | Binds to FKBP12 (qualitative) | High-affinity binding |
| mTOR Inhibition (IC50) | Data not publicly available | ~2.8 nM |
| Immunosuppressive Activity | Confirmed immunosuppressant | Potent immunosuppressive activity, comparable to sirolimus in vitro |
| Anti-proliferative Activity (Smooth Muscle Cells) | Data not publicly available | Potent inhibition of human coronary artery smooth muscle cell proliferation |
Experimental Data and Protocols
In Vitro mTOR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against mTOR kinase activity.
Experimental Protocol:
-
Preparation of mTORC1: Immunoprecipitate mTORC1 from cell lysates (e.g., HEK293T cells) using an antibody against a component of the complex, such as Raptor.
-
Kinase Reaction: Incubate the immunoprecipitated mTORC1 with a substrate (e.g., recombinant p70S6K or 4E-BP1), ATP, and varying concentrations of the inhibitor (this compound or zotarolimus).
-
Detection: Measure the phosphorylation of the substrate using methods such as Western blotting with a phospho-specific antibody or a luminescence-based assay.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
mTOR Kinase Assay Workflow
Smooth Muscle Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of the compounds on vascular smooth muscle cells.
Experimental Protocol:
-
Cell Culture: Culture primary human coronary artery smooth muscle cells (HCASMC) in appropriate growth medium.
-
Treatment: Seed the cells in multi-well plates and treat them with various concentrations of this compound or zotarolimus.
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), assess cell proliferation using a suitable method, such as:
-
WST-1 or MTT assay: Measures metabolic activity, which correlates with cell number.
-
BrdU incorporation assay: Measures DNA synthesis in proliferating cells.
-
Direct cell counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: Determine the concentration of the compound that inhibits cell proliferation by 50% (IC50).
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To evaluate the immunosuppressive activity of the compounds by measuring their effect on T-cell proliferation in response to allogeneic stimulation.
Experimental Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.
-
One-Way MLR Setup: Treat the PBMCs from one donor (stimulator cells) with mitomycin C or irradiation to prevent their proliferation. Co-culture these stimulator cells with PBMCs from the second donor (responder cells) in the presence of varying concentrations of the test compound.
-
Proliferation Assessment: After several days of incubation (typically 5-7 days), measure the proliferation of the responder T-cells using methods like [3H]-thymidine incorporation or CFSE dye dilution.
-
Data Analysis: Calculate the percentage of inhibition of T-cell proliferation at different compound concentrations to determine the IC50 value.
Summary and Conclusion
Both this compound and zotarolimus are potent mTOR inhibitors derived from rapamycin. Zotarolimus has been extensively studied and developed for localized delivery via drug-eluting stents, demonstrating high efficacy in inhibiting smooth muscle cell proliferation and, consequently, restenosis. Its pharmacological profile is well-characterized, with a high affinity for FKBP12 and potent mTOR inhibition.
In contrast, while this compound is known to possess immunosuppressive activity, there is a notable lack of publicly available quantitative data regarding its potency in mTOR inhibition and anti-proliferative effects. This data gap makes a direct, comprehensive comparison with zotarolimus challenging.
For researchers and drug development professionals, zotarolimus represents a well-documented rapamycin analog with a clear clinical application. This compound, on the other hand, may represent an area for further investigation to fully characterize its biological activity and therapeutic potential. Future studies quantifying the mTOR inhibitory and anti-proliferative potency of this compound are crucial to accurately position it within the landscape of rapamycin analogs.
References
- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 2. Zotarolimus, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Zotarolimus? [synapse.patsnap.com]
- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Immunosuppressive Effect of 27-O-Demethylrapamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 27-O-Demethylrapamycin's immunosuppressive potential against established immunosuppressants, Rapamycin (Sirolimus) and Tacrolimus. Due to the limited availability of public data on this compound, this guide synthesizes known information about its classification as an immunosuppressant with established principles of rapamycin analogue structure-activity relationships. The guide includes detailed experimental protocols for key immunoassays and visual diagrams to elucidate signaling pathways and experimental workflows.
Comparative Analysis of Immunosuppressive Agents
The immunosuppressive activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) in various cellular assays. While extensive data is available for Rapamycin and Tacrolimus, specific IC50 values for this compound are not widely published.
| Compound | Primary Mechanism of Action | Molecular Target | Reported IC50 (Mixed Lymphocyte Reaction) | Reported IC50 (T-Cell Proliferation Assay) |
| This compound | Inhibition of mTOR signaling pathway (presumed) | mTOR (presumed) | Data not available | Data not available |
| Rapamycin (Sirolimus) | Inhibition of mTOR signaling pathway | mTORC1 | ~0.1 nM[1] | ~0.1 - 1 nM[1] |
| Tacrolimus (FK506) | Inhibition of calcineurin | Calcineurin | ~0.1 nM[1] | ~0.05 - 0.5 nM |
Mechanism of Action: A Comparative Overview
The immunosuppressive effects of these compounds are mediated by their interference with critical signaling pathways in T-lymphocytes.
mTOR Signaling Pathway and the Action of Rapamycin and this compound
Rapamycin, and presumably this compound, exerts its immunosuppressive effect by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[3] The drug first forms a complex with the immunophilin FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the inhibition of downstream signaling. This blockade prevents the phosphorylation of key effector proteins like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in the arrest of the cell cycle at the G1-S phase transition and the suppression of T-cell proliferation.
Calcineurin Inhibition by Tacrolimus
Tacrolimus operates through a distinct mechanism. It binds to the immunophilin FKBP12, and this complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. Consequently, NFAT cannot translocate to the nucleus to induce the transcription of genes encoding for pro-inflammatory cytokines, most notably interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.
Experimental Protocols for Immunosuppressive Activity Assessment
The following are standard protocols used to evaluate the in vitro immunosuppressive effects of compounds like this compound.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a widely used method to assess the cell-mediated immune response. It measures the proliferation of lymphocytes from one individual (responder) when co-cultured with lymphocytes from a different, HLA-mismatched individual (stimulator).
Objective: To determine the inhibitory effect of the test compound on T-cell proliferation induced by allogeneic stimulation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator) with Mitomycin C (50 µg/mL) or irradiation (3000 rads) to inhibit their proliferation.
-
Co-culture: In a 96-well round-bottom plate, co-culture the responder PBMCs (1 x 10^5 cells/well) with the stimulator PBMCs (1 x 10^5 cells/well).
-
Compound Treatment: Add the test compound (e.g., this compound, Rapamycin, Tacrolimus) at various concentrations to the co-culture. Include a vehicle control (e.g., DMSO) and a positive control (a known immunosuppressant).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assay:
-
[³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the responder cells with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After 5 days, analyze the dilution of CFSE in the responder cell population by flow cytometry as a measure of proliferation.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value.
Cytotoxic T-Lymphocyte (CTL) Assay
The CTL assay evaluates the ability of cytotoxic T-lymphocytes to kill target cells. This is a crucial function of the cell-mediated immune response.
Objective: To assess the effect of the test compound on the generation and effector function of cytotoxic T-lymphocytes.
Methodology:
-
CTL Generation (Induction Phase): Generate CTLs by co-culturing responder PBMCs with stimulator cells (e.g., irradiated allogeneic PBMCs or peptide-pulsed antigen-presenting cells) in the presence of the test compound at various concentrations for 5-7 days.
-
Target Cell Preparation: Prepare target cells (e.g., PHA-activated T-cell blasts from the stimulator donor or a specific tumor cell line) by labeling them with a release agent, such as ⁵¹Cr (Chromium-51) or a fluorescent dye like Calcein-AM.
-
Co-culture (Effector Phase): Co-culture the generated effector CTLs with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) for 4-6 hours.
-
Measurement of Cytotoxicity:
-
⁵¹Cr Release Assay: Centrifuge the plates and collect the supernatant. Measure the amount of ⁵¹Cr released from lysed target cells using a gamma counter.
-
Fluorescence-based Assay: If using a fluorescent dye, measure the fluorescence remaining in the intact target cells or released into the supernatant.
-
-
Data Analysis: Calculate the percentage of specific lysis for each condition. Maximum release is determined by lysing target cells with a detergent, and spontaneous release is measured from target cells incubated without effector cells.
T-Cell Proliferation Analysis by Flow Cytometry
This method provides a detailed analysis of cell division in specific T-cell populations.
Objective: To quantify the proliferation of T-cell subsets (e.g., CD4+, CD8+) in response to stimulation and the inhibitory effect of the test compound.
Methodology:
-
Cell Staining: Label isolated PBMCs with a cell proliferation dye such as CFSE or CellTrace™ Violet.
-
Stimulation: Culture the labeled cells in a 96-well plate and stimulate them with mitogens (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 beads) or specific antigens in the presence of the test compound at various concentrations.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Surface Marker Staining: Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the specific T-cell populations (e.g., CD3+CD4+ or CD3+CD8+) and analyze the histogram of the proliferation dye. Each peak in the histogram represents a successive generation of cell division.
-
Data Analysis: Quantify the percentage of divided cells, the proliferation index (the average number of divisions for all cells), and the division index (the average number of divisions for the cells that did divide).
Experimental and Comparative Workflow Visualization
The following diagrams illustrate the general workflow for evaluating a novel immunosuppressant and a comparison of the mechanisms of action.
Conclusion
This compound is an identified immunosuppressive compound, likely acting through the mTOR inhibition pathway, similar to its parent compound, Rapamycin. While direct comparative data on its potency is currently limited in publicly accessible literature, the experimental protocols outlined in this guide provide a robust framework for its evaluation. Further studies employing these methodologies are necessary to precisely quantify its immunosuppressive efficacy relative to established drugs like Rapamycin and Tacrolimus. This will be crucial for determining its potential therapeutic value in transplantation and autoimmune diseases. Researchers are encouraged to utilize these standardized assays to generate the data required for a comprehensive assessment of this promising compound.
References
- 1. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of two immunosuppressive metabolites after in vitro metabolism of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of 27-O-Demethylrapamycin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 27-O-Demethylrapamycin and its parent compound, rapamycin, focusing on their mechanism of action as inhibitors of the mammalian target of rapamycin (mTOR). While both compounds are known immunosuppressants, this document aims to delineate their biochemical and cellular effects, supported by available experimental data.
Executive Summary
Rapamycin and its analog, this compound, exert their immunosuppressive and anti-proliferative effects by inhibiting the mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. The primary mechanism of action involves the formation of a tripartite complex with the immunophilin FK506-binding protein 12 (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of mTOR. This action effectively blocks the function of the mTORC1 complex, a key component of the mTOR pathway. While the general mechanism is understood to be similar for both compounds, a detailed quantitative comparison of their potency is hampered by the limited availability of public data for this compound.
Mechanism of Action: A Tale of Two Analogs
Both rapamycin and this compound function as allosteric inhibitors of mTORC1. The process begins with the binding of the drug to the highly conserved cellular receptor, FKBP12. This initial binding event induces a conformational change in both the drug and the protein, creating a composite surface that is recognized by the FRB domain of mTOR. The resulting ternary complex (FKBP12-drug-mTOR) sterically hinders the association of mTORC1 with its downstream substrates, such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), thereby inhibiting their phosphorylation and downstream signaling. This cascade of events ultimately leads to a G1 phase cell cycle arrest and inhibition of cell proliferation.
Signaling Pathway Diagram
In Vivo Efficacy of mTOR Inhibitors: A Comparative Analysis for Researchers
Mechanism of Action: Targeting the mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] It exists in two distinct complexes: mTORC1 and mTORC2.[2] Rapamycin and its analogs, known as rapalogs, primarily inhibit mTORC1 by forming a complex with FKBP12.[3] This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest.[1] Second-generation mTOR inhibitors have been developed to target both mTORC1 and mTORC2, potentially offering broader and more potent antitumor activity.
Below is a diagram illustrating the mTOR signaling pathway and the points of intervention for inhibitors.
References
A Comparative Analysis of the Metabolic Stability of Rapamycin and 27-O-Demethylrapamycin
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical early-stage gatekeeper in the journey from discovery to clinical application. This guide provides an objective comparison of the metabolic stability of the well-established immunosuppressant and mTOR inhibitor, rapamycin (also known as sirolimus), and one of its principal metabolites, 27-O-Demethylrapamycin.
This comparison is based on in vitro experimental data from studies utilizing human liver microsomes, the primary system for assessing phase I metabolism. The data presented herein, along with detailed experimental protocols and visual pathway diagrams, aims to provide a comprehensive resource for evaluating the relative metabolic liabilities of these two compounds.
Executive Summary
Rapamycin undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[1] This metabolism leads to the formation of numerous metabolites, including hydroxylated and demethylated derivatives.[1][2][3] One of the identified metabolites is this compound.[1]
Quantitative Comparison of Metabolic Parameters
The following table summarizes the key quantitative data derived from in vitro studies of rapamycin metabolism in human liver microsomes. The data for this compound reflects its formation from the parent compound, rapamycin.
| Parameter | Rapamycin (Overall Metabolism) | This compound (Formation from Rapamycin) | Data Source |
| Intrinsic Clearance (CLint) | Total CLint for the formation of hydroxylated and demethylated metabolites: 2.35 µL/mg protein/min | 0.06 µL/mg protein/min | |
| Vmax (Maximum reaction velocity) | Not reported for overall metabolism | 0.552 pmol/mg protein/min | |
| Km (Michaelis constant) | Not reported for overall metabolism | 9.647 µM | |
| Half-life (t1/2) in Human Liver Microsomes | Reported to be in the range of 30-120 minutes in some experimental systems. | Data not available for this compound as a parent compound. |
Note: The intrinsic clearance for the formation of this compound is a component of the total intrinsic clearance of rapamycin. The significantly lower CLint for the formation of this metabolite compared to the total CLint suggests that it is a minor metabolic pathway.
Signaling Pathway Context: The mTOR Pathway
Both rapamycin and its metabolites are relevant in the context of the mTOR (mechanistic target of rapamycin) signaling pathway. Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting mTOR Complex 1 (mTORC1). The biological activity of its metabolites, including this compound, is an area of ongoing research, with some studies indicating that certain metabolites retain some immunosuppressive activity.
Caption: The mTOR signaling pathway, a central regulator of cell growth and proliferation, is inhibited by rapamycin.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, based on established protocols.
Objective:
To determine the rate of metabolism of a test compound (rapamycin or this compound) when incubated with human liver microsomes.
Materials:
-
Test compound (Rapamycin or this compound)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension, phosphate buffer, and MgCl₂.
-
Add the test compound to initiate the reaction (final concentration typically 1-10 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
-
Time Points and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to an aliquot of the incubation mixture.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).
Caption: Workflow for an in vitro metabolic stability assay using human liver microsomes.
Conclusion
Based on the available data, which focuses on the formation of metabolites from rapamycin, 27-O-demethylation appears to be a less prominent metabolic pathway for rapamycin compared to other biotransformations. This suggests that the 27-O-demethylated form may possess greater intrinsic metabolic stability than other parts of the rapamycin molecule that are more readily hydroxylated or demethylated.
References
- 1. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of two immunosuppressive metabolites after in vitro metabolism of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Standards for Rapamycin (Sirolimus) Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of Rapamycin (Sirolimus), the selection of an appropriate analytical standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive validation of 27-O-Demethylrapamycin as an analytical standard and compares its performance with commonly used alternatives, supported by experimental data from various studies.
This compound, a major metabolite of Rapamycin, serves as a commercially available analytical standard for the quantification of its parent drug.[1][2][3][4] Its structural similarity to Rapamycin makes it a candidate for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a common platform for therapeutic drug monitoring of immunosuppressants. However, a thorough evaluation against other available standards is essential for informed selection.
This guide will delve into a comparative analysis of this compound with other prominent analytical standards, including isotopically labeled Rapamycin (e.g., Sirolimus-d3) and other structural analogs like Desmethoxyrapamycin and Ascomycin.
Performance Comparison of Analytical Standards
The choice of an internal standard is pivotal in LC-MS/MS to correct for variability in sample preparation and instrument response. The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns. While direct comparative studies exhaustively covering all standards are limited, a synthesis of data from multiple validation studies allows for a robust comparison.
| Analytical Standard | Type | Linearity (r²) | Within-Day Imprecision (CV%) | Between-Day Imprecision (CV%) | Accuracy/Trueness | Matrix Effect | Reference |
| This compound | Analog | >0.99 | Not explicitly stated in comparative studies | Not explicitly stated in comparative studies | Not explicitly stated in comparative studies | Not explicitly stated in comparative studies | [5] |
| Sirolimus-13C,D3 | Isotopically Labeled | >0.99 | <10% | <8% | 91%-110% | Not observed | |
| Sirolimus-d3 | Isotopically Labeled | Not explicitly stated | 2.7%-5.7% | Not explicitly stated | Results were consistently lower than with DMR | Less affected by interpatient matrix variability | |
| Desmethoxy-rapamycin | Analog | >0.99 | <10% | <8% | 91%-110% | Not observed | |
| Ascomycin | Analog | >0.99 | <10% | <8% | 91%-110% | Not observed |
Key Observations:
-
Isotopically Labeled Internal Standards (ILISs) Show Superior Precision: Studies consistently demonstrate that isotopically labeled standards like Sirolimus-d3 and Sirolimus-13C,D3 offer lower coefficients of variation (CV%) for imprecision compared to analog internal standards (ANISs) like Desmethoxyrapamycin. This is attributed to the fact that ILISs have nearly identical physicochemical properties to the analyte, leading to better correction for matrix effects and other sources of variability.
-
Analog Internal Standards (ANISs) Remain a Viable Option: Despite the advantages of ILISs, well-validated methods using ANISs like Desmethoxyrapamycin and Ascomycin can achieve acceptable levels of precision and accuracy, with imprecision often below 10%. The choice may therefore depend on factors like cost and availability.
-
Matrix Effects are a Critical Consideration: The use of a stable isotope-labeled internal standard is particularly advantageous in minimizing analytical interpatient variation arising from matrix effects in complex biological samples like whole blood.
-
Data on this compound is Less Abundant in Comparative Studies: While used as a reference standard, detailed, direct comparative performance data for this compound as an internal standard against other options is not as readily available in the reviewed literature.
Experimental Protocols
The following are representative experimental protocols for the quantification of Rapamycin using LC-MS/MS, which can be adapted for use with this compound and other standards.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting Rapamycin from whole blood samples.
-
Aliquot Sample: Transfer a 100 µL aliquot of whole blood sample to a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the internal standard (e.g., this compound, Sirolimus-d3, or Ascomycin) dissolved in a protein precipitating agent.
-
Precipitate Proteins: Add a protein precipitating solvent, such as acetonitrile or methanol containing zinc sulfate, to the sample. A common ratio is 2:1 or 3:1 (solvent:sample).
-
Vortex: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance concentration and compatibility with the LC system.
LC-MS/MS Analysis
The following parameters provide a general guideline for the chromatographic separation and mass spectrometric detection of Rapamycin and its internal standards.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 or C8 column is typically used (e.g., 50 mm × 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is common.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: The column is often heated to between 40°C and 60°C to improve peak shape and reduce viscosity.
-
Injection Volume: 5 to 20 µL of the prepared sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for Rapamycin analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Rapamycin (Sirolimus): The sodium adduct [M+Na]+ is often monitored. A common transition is m/z 936.6 → 869.5. Another commonly monitored ion is the ammonium adduct.
-
This compound: The exact transition would need to be optimized but would be based on its molecular weight of approximately 900.17 g/mol .
-
Sirolimus-d3: The deuterated nature of the molecule will result in a mass shift of +3 Da compared to Rapamycin.
-
Ascomycin: A common transition is m/z 809.5 → 756.5.
-
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of Rapamycin's mechanism of action and the analytical process, the following diagrams are provided.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. 27-O-Desmethyl Rapamycin (27-O-Desmethyl Sirolimus), CasNo.141392-23-6 Shenzhen Sumshine Biotech Co., Ltd.(expird) China (Mainland) [shangxia.lookchem.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Rapamycin Analogs in Vitro: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of rapamycin and its analogs, supported by experimental data. Rapamycin and its derivatives, known as rapalogs, are crucial tools in studying the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of various cancers, making mTOR inhibitors a significant area of therapeutic research.
Rapamycin, also known as sirolimus, and its analogs, including everolimus, temsirolimus, and ridaforolimus, are allosteric inhibitors of mTOR Complex 1 (mTORC1).[1] These semi-synthetic derivatives were developed to improve upon the pharmacokinetic properties of rapamycin, such as aqueous solubility, for better oral administration.[2] While they share a common mechanism of action, their efficacy can vary across different cell types.
Quantitative Data Comparison
The following tables summarize the in vitro potency of rapamycin and its analogs in various cancer cell lines. It is important to note that direct head-to-head comparisons across a comprehensive panel of cell lines in a single study are limited. Therefore, the data presented is a compilation from multiple sources and experimental conditions may vary.
| Rapamycin Analog | Cell Line | Cancer Type | IC50 (Concentration for 50% Inhibition) | Reference |
| Rapamycin | Ca9-22 | Oral Cancer | ~15 µM | [3] |
| Temsirolimus | - | - | Similar to Rapamycin in prostate cancer cell lines | [4] |
| Everolimus | - | - | Not specified in search results | |
| Ridaforolimus | - | - | Not specified in search results |
Note: The IC50 values can be influenced by the specific assay conditions, including the duration of drug exposure and the method used to assess cell viability.
The mTOR Signaling Pathway and Rapalog Inhibition
The mTOR protein is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2.[5] Rapamycin and its analogs primarily inhibit mTORC1. This inhibition disrupts downstream signaling pathways that are critical for cell growth and proliferation.
Figure 1: Simplified mTOR signaling pathway illustrating the inhibitory point of rapamycin analogs.
Experimental Protocols
To provide a framework for the in vitro comparison of rapamycin analogs, detailed protocols for key experiments are outlined below.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Rapamycin analogs (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.05 N HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of each rapamycin analog for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each analog.
Western Blot Analysis for mTOR Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway, such as S6 kinase (S6K) and 4E-BP1, upon treatment with rapamycin analogs.
Materials:
-
Cancer cell lines
-
Rapamycin analogs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1, anti-total-4E-BP1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of rapamycin analogs for the specified time. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of rapamycin analogs.
Figure 2: A typical experimental workflow for the in vitro head-to-head comparison of rapamycin analogs.
Conclusion
This guide provides a foundational framework for the in vitro comparison of rapamycin analogs. The provided data and protocols are intended to assist researchers in designing and conducting their own comparative studies. While rapamycin and its analogs share a common mechanism of action, subtle differences in their in vitro potency and effects on downstream signaling can have significant implications for their therapeutic potential. Further head-to-head studies in a wider range of cancer cell lines are needed to fully elucidate the comparative efficacy of these important mTOR inhibitors.
References
- 1. Toward rapamycin analog (rapalog)-based precision cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of rapamycin and temsirolimus demonstrates superimposable anti-tumour potency on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for 27-O-Demethylrapamycin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biomarkers for assessing the activity of the mTOR inhibitor 27-O-Demethylrapamycin and its analogs. It includes detailed experimental protocols and data to aid in the validation of these biomarkers for preclinical and clinical research.
Introduction to this compound and mTOR Inhibition
This compound is a macrolide compound and a derivative of sirolimus (rapamycin). Like its parent compound, it functions as an inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] mTOR inhibitors are a critical class of drugs used in cancer therapy and as immunosuppressants.[2] Validating biomarkers for the activity of novel mTOR inhibitors like this compound is essential for understanding their potency, selectivity, and clinical potential.
The mTOR Signaling Pathway
mTOR is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin and its analogs, including this compound, primarily inhibit mTORC1. They first bind to the intracellular receptor FKBP12, and this complex then allosterically inhibits mTORC1.[2] This inhibition disrupts the phosphorylation of key downstream effectors, namely S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest.[2]
Key Biomarkers for mTORC1 Activity
The most reliable biomarkers for the activity of this compound and other mTORC1 inhibitors are the phosphorylation states of mTORC1's downstream targets. These include:
-
Phospho-S6K1 (Thr389): Direct phosphorylation by mTORC1 is a key activation step for S6K1.
-
Phospho-S6 Ribosomal Protein (Ser235/236): A downstream target of S6K1, its phosphorylation is a robust indicator of mTORC1 pathway activation.
-
Phospho-4E-BP1 (Thr37/46, Ser65, Thr70): mTORC1-mediated phosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing for the initiation of cap-dependent translation.
Comparative Performance of mTOR Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various mTOR inhibitors in different cancer cell lines. This data can serve as a baseline for comparing the potency of this compound.
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| Sirolimus (Rapamycin) | HEK293 | Cell-based | ~0.1 |
| Sirolimus (Rapamycin) | Renal Cancer (786-O) | p-S6K (T389) Inhibition | ~20 |
| Everolimus | Breast Cancer (MCF-7) | Proliferation | Varies (see original data) |
| Temsirolimus | Various Cancer Lines | Proliferation | Low nanomolar range |
| OSI-027 (mTORC1/2 inhibitor) | Biochemical Assay | mTORC1 Inhibition | 22 |
| OSI-027 (mTORC1/2 inhibitor) | Biochemical Assay | mTORC2 Inhibition | 65 |
| PP242 (mTORC1/2 inhibitor) | Biochemical Assay | mTORC1/2 Inhibition | 8 |
Experimental Protocols for Biomarker Validation
The following are detailed protocols for key experiments to validate biomarkers of this compound activity.
Western Blotting for mTOR Pathway Proteins
This protocol is for detecting the phosphorylation status of mTORC1 downstream targets in cell lysates.
1. Sample Preparation:
- Culture cells to 70-80% confluency.
- Treat cells with varying concentrations of this compound, sirolimus, or everolimus for the desired time. Include a vehicle control (e.g., DMSO).
- Place culture dishes on ice, wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.
- Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
- Run the gel at 100-150V until the dye front reaches the bottom.
- Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K1, anti-phospho-S6, anti-phospho-4E-BP1) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip and re-probe the membrane with antibodies for total proteins to assess loading consistency.
In-Cell Western (ICW) Assay for mTORC1 Activity
This high-throughput method quantifies protein phosphorylation directly in fixed cells.
1. Cell Plating and Treatment:
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat cells with a serial dilution of this compound and other mTOR inhibitors.
2. Fixation and Permeabilization:
- Remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
- Wash the wells with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
3. Immunostaining:
- Block the cells with a suitable blocking buffer (e.g., Li-Cor Odyssey Blocking Buffer) for 1.5 hours.
- Incubate with a primary antibody against a biomarker, such as phospho-S6 (Ser235/236), overnight at 4°C.
- Wash the plate with PBST.
- Incubate with an infrared dye-conjugated secondary antibody for 1 hour in the dark.
- For normalization, a second primary antibody for a total protein (e.g., total S6 or a housekeeping protein) can be used with a secondary antibody conjugated to a different colored infrared dye.
- Wash the plate with PBST and then with PBS.
4. Imaging and Analysis:
- Scan the plate using an infrared imaging system (e.g., Li-Cor Odyssey).
- Quantify the fluorescence intensity for the phospho-protein and normalize it to the total protein signal.
In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated mTORC1.
1. Immunoprecipitation of mTORC1:
- Lyse cells in a CHAPS-containing buffer to preserve the integrity of the mTORC1 complex.
- Incubate the cell lysate with an antibody against an mTORC1 component (e.g., mTOR or Raptor) for 2 hours at 4°C.
- Add Protein A/G agarose beads and incubate for another hour.
- Wash the immunoprecipitated complex several times with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction:
- Resuspend the beads in kinase assay buffer containing a purified substrate (e.g., recombinant 4E-BP1).
- Initiate the reaction by adding ATP.
- Incubate at 30°C for 20-30 minutes with gentle agitation.
- Stop the reaction by adding SDS-PAGE loading buffer and heating.
3. Detection of Substrate Phosphorylation:
- Analyze the reaction products by Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1).
Immunohistochemistry (IHC) for Phospho-S6 in Tissue Samples
This protocol is for detecting mTORC1 activity in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene to remove paraffin.
- Rehydrate the tissue sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.
- Allow the slides to cool to room temperature.
3. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific antibody binding with a blocking serum.
- Incubate with the primary antibody (anti-phospho-S6) overnight at 4°C.
- Wash with PBS.
- Incubate with a biotinylated secondary antibody.
- Wash with PBS.
- Incubate with a streptavidin-HRP conjugate.
- Develop the signal with a chromogen such as DAB.
- Counterstain with hematoxylin.
4. Dehydration and Mounting:
- Dehydrate the sections through a graded ethanol series and clear in xylene.
- Mount the coverslip with a permanent mounting medium.
5. Analysis:
- Examine the slides under a microscope and score the intensity and percentage of positive staining.
Conclusion
The validation of biomarkers is a cornerstone of drug development. This guide provides a framework for assessing the activity of this compound by leveraging established biomarkers for mTORC1 inhibition. The detailed experimental protocols herein offer a starting point for researchers to quantitatively compare the potency of this compound with other rapalogs like sirolimus and everolimus. Such studies are crucial for elucidating the therapeutic potential of this novel mTOR inhibitor.
References
Comparative Study of Rapamycin's Efficacy Across Diverse Cell Lines
A comprehensive analysis of the anti-proliferative effects and molecular mechanisms of rapamycin, an mTOR inhibitor, in various cancer cell lines. Due to the limited availability of public data on 27-O-Demethylrapamycin, this guide focuses on its parent compound, rapamycin, to provide a relevant comparative framework for researchers, scientists, and drug development professionals.
Rapamycin and its analogs are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase that governs cell growth, proliferation, and survival.[1][] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][4] This guide provides a comparative overview of the anti-proliferative activity of rapamycin across different cancer cell lines, supported by experimental data and detailed methodologies.
Data Presentation: Anti-proliferative Activity of Rapamycin
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%.[5] The following table summarizes the IC50 values of rapamycin in various head and neck squamous cell carcinoma (HNSCC) and breast cancer cell lines, demonstrating its variable efficacy across different cellular contexts.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SCC61 | Head and Neck Squamous Cell Carcinoma | 5 ± 1 | |
| SQ20B | Head and Neck Squamous Cell Carcinoma | 12 ± 2 | |
| HEP2 | Head and Neck Squamous Cell Carcinoma | 20 ± 2 | |
| MCF-7 | Breast Cancer | Varies (sub-line dependent) |
Note: The sensitivity of different cell lines to rapamycin can be influenced by the expression levels of various proteins. For instance, higher anti-proliferative effects were observed in SCC61 cells, which overexpress NOXA and cyclin D1, compared to HEP2 cells, which overexpress the drug resistance protein MDR1 and the anti-apoptotic protein BCL2.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments used to evaluate the efficacy of rapamycin.
Cell Culture and Maintenance
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For example, head and neck cancer cell lines can be grown in DMEM/F12 medium, while breast cancer cell lines like MCF-7 are often cultured in RPMI. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The optimal seeding density varies depending on the growth rate of the specific cell line.
Cell Viability and Proliferation Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are then exposed to a range of concentrations of rapamycin for a specified duration (e.g., 48 hours).
-
MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are then dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. This method is crucial for investigating the effect of rapamycin on signaling pathways.
-
Protein Extraction: Cells are treated with rapamycin, and then lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated S6, phosphorylated AKT). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways and Mechanisms of Action
Rapamycin exerts its anti-proliferative effects primarily through the inhibition of the mTOR signaling pathway. mTOR is a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.
Caption: The mTOR signaling pathway is regulated by upstream signals and controls key cellular processes.
Rapamycin specifically acts as an allosteric inhibitor of mTORC1. Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and arrests the cell cycle, primarily in the G1 phase. This ultimately leads to a reduction in cell proliferation and can induce apoptosis (programmed cell death). Studies have shown that rapamycin treatment leads to decreased levels of phosphorylated S6 in all tested cases and a reduction in phosphorylated AKT in a majority of patients, indicating successful inhibition of the mTOR pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of rapamycin's effects on different cell lines.
Caption: A typical workflow for evaluating the effects of rapamycin on different cancer cell lines.
References
- 1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mTOR Signaling and Clinical Activity of Rapamycin in Head and Neck Cancer in a Window of Opportunity Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
Confirming Target Engagement of 27-O-Demethylrapamycin in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the cellular target engagement of 27-O-Demethylrapamycin (DMR), a rapamycin analog, by comparing its performance with other known mTOR inhibitors. Detailed experimental protocols and data presentation formats are provided to facilitate objective comparison and aid in the characterization of this compound.
Introduction to this compound and mTOR Inhibition
This compound (DMR) is a derivative of rapamycin (also known as sirolimus), a macrolide compound with known immunosuppressive and anti-proliferative properties.[1] Rapamycin and its analogs, often referred to as "rapalogs," exert their effects by targeting the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.
mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin and its analogs, including likely DMR, form a complex with the intracellular protein FKBP12. This drug-protein complex then allosterically inhibits mTORC1, but not mTORC2. This selective inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest.
Newer generations of mTOR inhibitors have been developed that are ATP-competitive, targeting the kinase domain of mTOR and inhibiting both mTORC1 and mTORC2. To fully characterize DMR, it is essential to confirm its direct binding to mTOR and to quantify its effect on the mTORC1 signaling pathway in comparison to well-characterized inhibitors like rapamycin and everolimus.
Comparative Data on mTOR Inhibitors
To objectively evaluate the efficacy of this compound, its performance should be compared against established mTOR inhibitors. The following tables provide a template for presenting key quantitative data. Researchers should populate these tables with their experimental findings for DMR.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | mTORC1 | [Insert experimental data] | Recombinant human mTORC1, p70S6K substrate, ATP concentration, etc. |
| Rapamycin | mTORC1 | ~0.1 | In HEK293 cells |
| Everolimus | mTORC1 | 1.6 - 2.4 | Cell-free assay |
| OSI-027 (Dual Inhibitor) | mTORC1 | 22 | Biochemical assay |
| OSI-027 (Dual Inhibitor) | mTORC2 | 65 | Biochemical assay |
Table 2: Inhibition of Downstream Signaling in Cells
| Compound | Cell Line | Target Analyte | IC50 (nM) | Assay Conditions |
| This compound | [e.g., MCF-7] | p-p70S6K (T389) | [Insert experimental data] | 24-hour treatment, Western blot analysis |
| This compound | [e.g., MCF-7] | p-S6 (S235/236) | [Insert experimental data] | 24-hour treatment, Western blot analysis |
| Rapamycin | MCF-7 | Proliferation | [Varies by sub-line] | 4-day treatment, [3H]-thymidine incorporation |
| Everolimus | MCF-7 | Proliferation | [Varies by sub-line] | 4-day treatment, [3H]-thymidine incorporation |
Table 3: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Cell Line | Target Protein | ΔTm (°C) | Assay Conditions |
| This compound | [e.g., HEK293T] | mTOR | [Insert experimental data] | Compound concentration, heating times and temperatures |
| [Positive Control Inhibitor] | [e.g., HEK293T] | mTOR | [Insert experimental data] | Compound concentration, heating times and temperatures |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Phosphorylated p70S6K and S6
This protocol is for determining the phosphorylation status of key mTORC1 downstream effectors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-S6 Ribosomal Protein
-
Antibody against a loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound, a positive control (e.g., rapamycin), and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro mTORC1 Kinase Assay
This assay directly measures the inhibitory effect of a compound on the kinase activity of mTORC1.
Materials:
-
Active recombinant mTORC1 complex
-
Inactive p70S6K as a substrate
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound and control inhibitors
-
SDS-PAGE gels, antibodies for Western blotting (as in 3.1) or a kinase activity detection kit.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, active mTORC1, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the p70S6K substrate and ATP to start the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the phosphorylation of p70S6K by Western blotting as described in section 3.1.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.
Materials:
-
Cultured cells
-
This compound and control inhibitors
-
PBS
-
PCR tubes or 96-well plates
-
Thermocycler
-
Lysis buffer (without detergents for initial lysis)
-
Equipment for protein quantification and Western blotting (as in 3.1)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of soluble mTOR in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble mTOR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
The following diagrams illustrate key concepts and workflows.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 27-O-Demethylrapamycin
The proper disposal of 27-O-Demethylrapamycin, a derivative of the immunosuppressant drug rapamycin, is critical for maintaining laboratory safety and environmental compliance. As a physiologically active substance, it requires careful handling and disposal through designated hazardous waste streams. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.
I. Personal Protective Equipment (PPE) and Decontamination
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Decontamination procedures should be followed meticulously to prevent accidental exposure and contamination.
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[1] |
| Eye Protection | Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1] |
| Lab Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory Protection | Required when dusts are generated. Work under a fume hood. |
Decontamination Procedures: Decontamination should involve cleaning surfaces with water and detergent, followed by a thorough rinsing.[2] The use of a plastic-backed absorbent pad under the work area is recommended to contain any spills. This pad should be disposed of as hazardous waste after the procedure or in the event of a spill.[2]
II. Step-by-Step Disposal Protocol
Do not dispose of this compound by dumping it down a sink, flushing it in a toilet, or discarding it in regular trash containers. All waste contaminated with this compound is considered hazardous and must be disposed of through an approved waste disposal plant.
-
Segregate Waste: All items contaminated with this compound, including gloves, syringes, vials, needles, and solution containers, should be segregated as hazardous chemical waste.
-
Containerize Waste: Place all contaminated solid waste into a designated, properly labeled hazardous waste container, such as a 5-gallon white pail. The container should be kept closed except when actively adding waste.
-
Rinse Empty Containers: Empty stock vials and reagent bottles should be triple-rinsed with a suitable solvent (e.g., water) before disposal. The rinsate should be collected and disposed of as hazardous chemical waste.
-
Deface Labels: After triple-rinsing, deface the labels on the empty containers with a black marker or by scraping them off before placing them in a designated box for disposal.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Contact EHS: For waste containers, labels, manifests, and waste collection, contact your institution's Environmental Health & Safety (EHS) department.
III. Disposal of Animal-Related Waste
If animals are administered this compound, special procedures must be followed for the disposal of animal waste and carcasses.
-
Contaminated Food and Water: Any food or water not consumed by the animals must be collected, labeled, and submitted for disposal as a hazardous material.
-
Animal Waste and Bedding: Animal waste and dirty bedding should be bagged, the bag sealed, and then placed in a secondary container before being disposed of according to institutional guidelines, which may include incineration.
-
Carcass Disposal: Animal carcasses should be collected by the EHS for incineration.
IV. Spill Management
In the event of a spill, evacuate personnel to a safe area. Cover the spill with a suitable absorbent material, then sweep up the material and place it in an appropriate container for disposal as hazardous waste. Ensure the affected area is thoroughly cleaned.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 27-O-Demethylrapamycin
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 27-O-Demethylrapamycin. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is a metabolite of Rapamycin (also known as Sirolimus), a potent immunosuppressant and mTOR inhibitor.[1] Due to its close structural and functional relationship to Rapamycin, it should be handled with the same high degree of caution. Rapamycin is suspected of causing cancer, genetic defects, and of damaging fertility or the unborn child.[2][3][4] It can also cause damage to organs, particularly the immune system, through prolonged or repeated exposure.[2]
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any handling of this compound. The primary hazards are detailed below.
| Hazard Classification | Description |
| Carcinogenicity | Suspected of causing cancer. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. |
| Specific Target Organ Toxicity | Causes damage to the immune system through prolonged or repeated exposure. |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Irritation | May cause irritation to the eyes, skin, and respiratory tract. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear in the outer glove. |
| Eye Protection | Chemical safety glasses or goggles. | Protects eyes from splashes or airborne particles. |
| Body Protection | A lab coat or disposable gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N100 respirator should be used if engineering controls are not available or when handling the powder outside of a certified containment system. | Prevents inhalation of the powdered compound, which can be easily aerosolized. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Safe Handling and Operational Plan
All handling of this compound, especially the weighing of the powder and the preparation of stock solutions, must be performed in a designated area within a certified chemical fume hood or a Class II, B2 Biosafety Cabinet to avoid inhalation of the powder and to contain any potential spills.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the chemical fume hood or biosafety cabinet is functioning correctly.
-
Cover the work surface with a plastic-backed absorbent pad to contain any spills.
-
Assemble all necessary equipment and reagents before starting.
-
Don the required PPE as listed in the table above.
-
-
Weighing the Compound:
-
Perform all weighing of the solid compound within the fume hood.
-
Use a dedicated set of spatulas and weighing boats.
-
Handle the compound gently to avoid creating dust.
-
-
Preparing Solutions:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Cap the vessel securely before mixing.
-
If sonication is required, ensure the vessel is sealed.
-
-
Post-Handling:
-
Wipe down the work surface with a suitable decontaminating solution (e.g., detergent and water), followed by a rinse.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands and arms thoroughly with soap and water.
-
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, cover the spill with absorbent material to prevent it from spreading.
-
Clean-up: Wearing appropriate PPE, carefully sweep up the solid material to avoid raising dust and place it in a sealed container for hazardous waste disposal. For liquid spills, absorb the material and decontaminate the area with detergent and water.
-
Ventilate: Ventilate the area after the material has been picked up.
In Case of Personal Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air immediately. Seek medical attention if breathing is difficult. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, absorbent pads, weighing boats, and any unused compound. Place in a clearly labeled, sealed container for hazardous waste. |
| Liquid Waste | Includes unused solutions. Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Sharps | Needles and syringes must be placed in a designated sharps container for hazardous waste. |
Visualized Workflows and Relationships
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: The hierarchy of controls for mitigating laboratory hazards.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
